2-Fluorocyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156816-78-3, 130340-04-4 | |
| Record name | 2-Fluorocyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluorocyclopropanecarboxylic Acid: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorocyclopropanecarboxylic acid is a fascinating and synthetically valuable molecule that has garnered significant attention in the field of medicinal chemistry. The incorporation of a fluorine atom onto the cyclopropane ring imparts unique stereoelectronic properties, influencing the molecule's conformation, acidity, and metabolic stability. These characteristics make it a desirable building block for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a particular focus on its applications in drug development.
Chemical Structure and Stereoisomerism
This compound possesses a strained three-membered ring with a fluorine atom and a carboxylic acid group as substituents. The relative orientation of these two groups gives rise to cis and trans diastereomers. Furthermore, each diastereomer is chiral, existing as a pair of enantiomers. The four stereoisomers are:
-
(1R,2S)-2-Fluorocyclopropanecarboxylic acid (trans)
-
(1S,2R)-2-Fluorocyclopropanecarboxylic acid (trans)
-
(1S,2S)-2-Fluorocyclopropanecarboxylic acid (cis)
-
(1R,2R)-2-Fluorocyclopropanecarboxylic acid (cis)
The specific stereochemistry of the molecule is crucial for its biological activity and its utility as a chiral intermediate in the synthesis of complex pharmaceutical compounds. For instance, the (1S,2S)-isomer is a key intermediate for the synthesis of the broad-spectrum antibiotic, sitafloxacin.[1]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₄H₅FO₂ | |
| Molecular Weight | 104.08 g/mol | [2] |
| Melting Point | 55-56 °C | For the racemic mixture.[3] |
| Boiling Point | 202.3 ± 33.0 °C | Predicted value.[3] |
| pKa | 4.00 ± 0.11 | Predicted value. The fluorine atom's electron-withdrawing effect increases acidity compared to cyclopropanecarboxylic acid.[3] |
| Solubility | Soluble in water and polar organic solvents. | Carboxylic acids with low molar mass are generally soluble in water.[4] |
| Appearance | White solid | [3] |
Synthesis of this compound
Several synthetic routes to this compound and its stereoisomers have been developed, often involving cyclopropanation reactions.
General Synthesis from Allyl Alcohol
One common, multi-step synthesis starts from allyl alcohol.[5]
Caption: General synthetic workflow from allyl alcohol.
Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters provides an effective method for the stereoselective synthesis of the cis-isomer.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound from Allyl Alcohol[5]
This protocol outlines the general steps for the synthesis. Optimal conditions for each step should be determined empirically.
-
Benzyl Protection of Allyl Alcohol:
-
React allyl alcohol with benzyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to form allyl benzyl ether.
-
-
Cyclopropanation:
-
To a solution of allyl benzyl ether, add dibromofluoromethane and a phase transfer catalyst (e.g., benzyl triethylammonium chloride).
-
The reaction is typically carried out in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide).
-
-
Debenzylation:
-
Remove the benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).
-
-
Debromination:
-
Treat the resulting dibromofluorocyclopropane derivative with a reducing agent, such as zinc powder, at an elevated temperature (e.g., 70 °C) to yield the fluorocyclopropane intermediate.
-
-
Oxidation:
-
Oxidize the alcohol functionality to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent) in a solvent mixture such as acetone and water.
-
Protocol 2: Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid[6]
This protocol is based on a rhodium-catalyzed reaction.
-
Reaction Setup:
-
In a reaction vessel, dissolve 1-fluoro-1-(phenylsulfonyl)ethylene and a rhodium catalyst (e.g., Rh₂(OAc)₄) in a suitable solvent (e.g., dichloromethane).
-
-
Addition of Diazo Ester:
-
Slowly add a solution of a diazo ester (e.g., ethyl diazoacetate) to the reaction mixture at room temperature.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the resulting cyclopropane ester by column chromatography.
-
-
Hydrolysis:
-
Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).
-
Applications in Drug Development
This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals.
Sitafloxacin: A Fluoroquinolone Antibiotic
The (1S,2S)-enantiomer of this compound is a crucial intermediate in the synthesis of sitafloxacin, a fourth-generation fluoroquinolone antibiotic.[1] Sitafloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[7][8]
References
- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. finechemicals.com.cn [finechemicals.com.cn]
- 6. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Stereoisomers of 2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-Fluorocyclopropanecarboxylic acid, a critical chiral building block in modern medicinal chemistry. The unique structural and electronic properties imparted by the fluorine atom and the cyclopropyl ring make these stereoisomers valuable intermediates in the synthesis of novel therapeutic agents, most notably quinolone antibiotics such as Sitafloxacin. This document details the synthesis, separation, and characterization of the cis and trans diastereomers and their respective enantiomers.
Introduction
The introduction of fluorine into drug molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. When incorporated into a rigid cyclopropyl scaffold, the fluorine atom's influence becomes highly dependent on its stereochemical orientation relative to other substituents. This compound possesses two stereogenic centers, giving rise to four possible stereoisomers: (1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans. The precise spatial arrangement of the fluorine and carboxylic acid groups is crucial for their biological activity and their utility as synthetic intermediates.
Stereoselective Synthesis of Stereoisomers
The synthesis of this compound stereoisomers can be approached through stereoselective methods to enrich the desired isomer or through non-selective methods followed by separation.
Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
A prevalent method for the stereoselective synthesis of cis-2-Fluorocyclopropanecarboxylic acid is through a rhodium-catalyzed cyclopropanation reaction.[1][2][3] This approach typically involves the reaction of a diazoacetate with a fluorinated alkene.
A logical workflow for the synthesis of the cis isomers is depicted below.
Caption: Synthesis Workflow for cis-2-Fluorocyclopropanecarboxylic Acid.
Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid
The synthesis of the trans isomer is less commonly reported with high stereoselectivity. Often, synthetic routes produce a mixture of cis and trans isomers, from which the trans isomer must be separated. Some methods, however, have been shown to favor the formation of the trans product. For instance, a ruthenium-catalyzed reaction has been reported to yield a trans/cis ratio of 86:14.[4]
Separation of Stereoisomers
The separation of the four stereoisomers of this compound is a critical step in obtaining enantiomerically pure material. This is typically a two-stage process involving the separation of the cis and trans diastereomers, followed by the resolution of the enantiomers of each diastereomer.
Separation of cis and trans Diastereomers
The separation of cis and trans diastereomers can be achieved using standard chromatographic techniques, such as column chromatography on silica gel, or by fractional crystallization.[5] The different spatial arrangements of the functional groups in the cis and trans isomers lead to differences in their physical properties, such as polarity and crystal packing, which allows for their separation.
A general workflow for the separation of the stereoisomers is outlined below.
Caption: General Separation Workflow.
Chiral Resolution of Enantiomers
Once the cis and trans diastereomers are separated, the racemic mixture of each must be resolved to obtain the individual enantiomers. A common and effective method for the resolution of carboxylic acids is the formation of diastereomeric salts with a chiral base.[2][5][6] The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts regenerates the enantiomerically pure carboxylic acids.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of the stereoisomers of this compound.
| Stereoisomer | Synthesis Method | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Overall Yield | Reference |
| rac-cis | Rhodium-catalyzed cyclopropanation | >95:5 | - | Not Reported | [2] |
| rac-trans | Ruthenium-catalyzed cyclopropanation | 14:86 | - | Not Reported | [4] |
| Stereoisomer | CAS Number | Spectroscopic Data (¹H NMR, CDCl₃) | Spectroscopic Data (¹³C NMR, CDCl₃) | Reference |
| (1R,2S)-cis | 167073-07-6 | Not explicitly found | Not explicitly found | [7] |
| (1S,2R)-cis | Not Found | Not explicitly found | Not explicitly found | |
| (1R,2R)-trans | Not Found | Not explicitly found | Not explicitly found | |
| (1S,2S)-trans | 127199-14-8 | Not explicitly found | Not explicitly found | [8] |
| rac-cis | Not Found | δ (ppm): 4.85-4.72 (m, 1H), 2.22-2.15 (m, 1H), 1.78-1.71 (m, 1H), 1.35-1.28 (m, 1H) | δ (ppm): 177.1, 75.9 (d, J=235.5 Hz), 22.3 (d, J=10.5 Hz), 17.8 (d, J=10.5 Hz) | [3] (Supporting Info) |
| rac-trans | Not Found | Not explicitly found | Not explicitly found |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Synthesis of rac-cis-2-Fluorocyclopropanecarboxylic Acid Ester
This protocol is adapted from the literature and provides a general method for the synthesis of the cis isomer.[2]
Materials:
-
1-Fluoro-1-(phenylsulfonyl)ethylene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv) in anhydrous dichloromethane, add rhodium(II) acetate dimer (0.01 equiv).
-
To this mixture, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane dropwise over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.
-
The resulting ester can then be converted to the carboxylic acid via reductive desulfonylation followed by hydrolysis.
General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
This protocol outlines a general procedure for the separation of enantiomers of a carboxylic acid using a chiral resolving agent.
Materials:
-
Racemic this compound (either cis or trans isomer)
-
Chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)
-
Suitable solvent (e.g., ethanol, methanol, acetone, or mixtures thereof)
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar amount of the chiral amine resolving agent.
-
Heat the mixture gently to ensure complete dissolution and salt formation.
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This is the less soluble diastereomeric salt.
-
The mother liquor contains the more soluble diastereomeric salt.
-
To recover the enantiomerically enriched carboxylic acid, suspend the crystalline salt in a mixture of water and ethyl acetate.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Conclusion
The stereoisomers of this compound are of significant interest to the pharmaceutical industry due to their potential to impart favorable properties to drug candidates. The ability to selectively synthesize or separate the desired stereoisomer is crucial for the development of effective and safe therapeutics. This guide has provided an overview of the current state of knowledge regarding the synthesis, separation, and characterization of these important chiral building blocks. Further research into more direct and efficient methods for the synthesis and separation of all four stereoisomers will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpbs.com [ijpbs.com]
- 6. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 7. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
The Evolving Landscape of Drug Discovery: A Technical Guide to Fluorinated Cyclopropanes
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutics, medicinal chemists and drug development professionals are increasingly turning to the unique properties of fluorinated cyclopropanes. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this promising structural motif, offering valuable insights for researchers and scientists in the field. The inclusion of fluorine atoms and a cyclopropyl ring, two key elements in medicinal chemistry, creates molecules with enhanced pharmacological profiles.[1][2]
The rigid nature of the cyclopropane ring, combined with the profound electronic effects of fluorine, allows for fine-tuning of a molecule's physicochemical properties.[3][4] This strategic incorporation can lead to improved metabolic stability, enhanced cell permeability, and optimized binding affinity to biological targets.[3][4]
Physical and Chemical Properties: A Quantitative Perspective
The introduction of fluorine into a cyclopropane ring significantly alters its fundamental properties. These changes, crucial for rational drug design, are summarized below.
Structural and Energetic Parameters
Fluorination induces notable changes in the geometry and stability of the cyclopropane ring. The high electronegativity of fluorine leads to a shorter and stronger carbon-fluorine bond. Computational studies have provided valuable insights into these structural perturbations.
| Parameter | Cyclopropane | Monofluorocyclopropane | 1,1-Difluorocyclopropane | all-cis-1,2,3-Trifluorocyclopropane |
| C-C Bond Length (Å) | ~1.510 | ~1.501 (C1-C2), ~1.523 (C2-C3) | ~1.488 (C2-C3) | - |
| C-F Bond Length (Å) | - | ~1.393 | ~1.355 | - |
| Dipole Moment (D) | 0 | ~1.8 | ~2.5 | ~6.2[5] |
| Relative Stability | - | More stable | Geminal difluorination is stabilizing[6] | Energetically unfavorable formation[7] |
Note: Specific values can vary depending on the computational method and basis set used. The data presented is a representative compilation from theoretical studies.
Quantum-chemical studies have shown that the fluorination of cyclopropane is generally an exothermic process, with geminal difluorination being particularly stabilizing due to anomeric-like interactions.[6][8] However, the all-cis-1,2,3-trifluorocyclopropane isomer is an exception, with its formation being energetically unfavorable.[7][8] This particular isomer exhibits a significant molecular dipole moment, making it a "facially polarized" cyclohexane.[5]
Lipophilicity (logP)
Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on the lipophilicity of cyclopropanes is not straightforward and depends on the number and position of the fluorine atoms.
| Compound | logP |
| Cyclopropylmethanol | 0.34 |
| 1-Fluorocyclopropylmethanol | 0.24 |
| 2-Fluorocyclopropylmethanol (cis) | 0.14 |
| 2-Fluorocyclopropylmethanol (trans) | 0.20 |
| (Trifluoromethyl)cyclopropane | 2.4 |
| Aryl α,β,β-trifluorocyclopropane | Similar to -CF3 group[9][10] |
Note: This table presents a selection of experimentally determined logP values to illustrate the impact of fluorination.
Generally, monofluorination tends to slightly decrease lipophilicity. However, the introduction of a trifluoromethyl group significantly increases it. Interestingly, an aryl α,β,β-trifluorocyclopropane motif has a lipophilicity comparable to a trifluoromethyl group, despite having three carbon atoms.[9][10]
Key Experimental Protocols
The synthesis and evaluation of fluorinated cyclopropanes rely on a set of key experimental procedures. Detailed methodologies for some of the most critical experiments are provided below.
Synthesis: Difluorocarbene Addition to an Olefin
This protocol describes a common method for the synthesis of gem-difluorocyclopropanes using in situ generation of difluorocarbene from a Ruppert-Prakash reagent.
Materials:
-
Alkene (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol)
-
Sodium Iodide (NaI) (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous THF (5 mL).
-
Add sodium iodide (0.1 mmol) to the solution.
-
Slowly add trimethyl(trifluoromethyl)silane (1.5 mmol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired gem-difluorocyclopropane.
This continuous flow method for difluorocarbene generation and addition to alkenes and alkynes has been shown to be an efficient and safe alternative to traditional batch processes.[11][12]
Physicochemical Property Measurement: Shake-Flask Method for logP Determination
This protocol outlines the standard "shake-flask" method for determining the octanol-water partition coefficient (logP), a measure of lipophilicity.[13] A variation of this method utilizing ¹⁹F NMR spectroscopy has been developed for accurate lipophilicity measurement of fluorinated compounds.[9][14]
Materials:
-
Fluorinated cyclopropane derivative (test compound)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Separatory funnel
-
Mechanical shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Add a known volume of the n-octanol stock solution and a known volume of water to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Biological Evaluation: In Vitro Metabolic Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes, which is a crucial step in early drug discovery.[15]
Materials:
-
Fluorinated cyclopropane derivative (test compound)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (or NADPH)[16]
-
Phosphate buffer (pH 7.4)
-
Positive control compound (with known metabolic instability)
-
Negative control (incubation without NADPH)
-
Incubator or water bath at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) from the half-life.
Visualizing the Impact: Pathways and Workflows
Understanding the role of fluorinated cyclopropanes in a biological context and the process of their development can be enhanced through visual representations.
Caption: Signaling pathway of a fluorinated cyclopropane 5-HT2C receptor agonist.
The design and synthesis of novel fluorinated cyclopropylmethylamines have led to the identification of potent and selective 5-HT2C receptor agonists.[17] Molecular docking studies suggest that these compounds bind to the receptor and trigger downstream signaling cascades, offering potential therapeutic benefits for central nervous system disorders.[17]
Caption: A typical experimental workflow for the development of fluorinated cyclopropane-based drug candidates.
This workflow illustrates the iterative process of designing, synthesizing, and evaluating fluorinated cyclopropane derivatives. The data gathered from physicochemical and biological assays inform structure-activity relationship (SAR) studies, guiding the optimization of lead compounds.
Conclusion
Fluorinated cyclopropanes represent a powerful and versatile tool in the modern medicinal chemist's arsenal. Their unique combination of conformational rigidity and tunable electronic properties offers a compelling strategy for overcoming many of the challenges encountered in drug discovery. A thorough understanding of their synthesis, physicochemical characteristics, and biological behavior, as outlined in this guide, is essential for harnessing their full potential in the development of next-generation therapeutics. As research in this area continues to expand, the application of fluorinated cyclopropanes is poised to make a significant and lasting impact on the landscape of medicine.
References
- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. m.youtube.com [m.youtube.com]
- 15. nuvisan.com [nuvisan.com]
- 16. mttlab.eu [mttlab.eu]
- 17. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Fluorocyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorocyclopropanecarboxylic acid, a unique fluorinated cyclopropane derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the electronic properties of the fluorine atom, imparts desirable characteristics to bioactive molecules, including enhanced metabolic stability, binding affinity, and altered pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, stereoisomers, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and key biological pathways where its derivatives are active are also presented.
Introduction
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. Similarly, the cyclopropane ring, as the smallest carbocycle, offers a rigid conformational constraint that can be advantageous for optimizing ligand-receptor interactions. This compound merges these two valuable motifs, making it a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its effective utilization in their drug discovery programs.
Chemical and Physical Properties
This compound is a chiral molecule that exists as four stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The cis and trans diastereomers exhibit distinct spatial arrangements of the fluorine and carboxylic acid groups, which can significantly influence their biological activity and that of their downstream derivatives.
Molecular Formula: C₄H₅FO₂
Molecular Weight: 104.08 g/mol
Stereoisomers and CAS Numbers
| Stereoisomer | Configuration | CAS Number |
| (1S,2S) | cis | 127199-14-8 |
| (1R,2R) | cis | Not readily available |
| (1S,2R) | trans | 167073-07-6 |
| (1R,2S) | trans | 130340-04-4 |
| Racemic cis | cis | 105919-34-4 |
| Racemic trans | trans | 156816-78-3 |
Physicochemical Data
Comprehensive experimental data for all isomers is not consistently available in the literature. The table below summarizes available information and predicted properties.
| Property | cis-Isomer | trans-Isomer | Notes and References |
| Melting Point (°C) | Not readily available | 55-56 (racemic) | For racemic trans-isomer.[1] |
| Boiling Point (°C) | Not readily available | 202.3 ± 33.0 (predicted) | [1] |
| pKa | Not readily available | 4.00 ± 0.11 (predicted) | [1] |
| logP | Not readily available | Not readily available | The introduction of fluorine generally increases lipophilicity. |
Synthesis of this compound
The stereoselective synthesis of this compound isomers is a key challenge. Several synthetic routes have been developed, with rhodium-catalyzed cyclopropanation being a particularly effective method for achieving high stereoselectivity.
Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester has been reported as an efficient method for the stereoselective synthesis of the cis-isomer.[2]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
Materials:
-
1-fluoro-1-(phenylsulfonyl)ethylene
-
Ethyl diazoacetate
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Dichloromethane (anhydrous)
-
Magnesium powder
-
Mercuric chloride (catalytic amount)
-
Ethanol
-
Hydrochloric acid (0.5 M)
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
Cyclopropanation: To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a catalytic amount of Rh₂(OAc)₄ in anhydrous dichloromethane at room temperature, a solution of ethyl diazoacetate in dichloromethane is added dropwise over 1-2 hours. The reaction mixture is stirred for an additional hour.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate as a mixture of cis and trans isomers. The isomers can be separated by preparative HPLC.
-
Desulfonylation and Hydrolysis: To a solution of the purified cis-ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate in ethanol, magnesium powder and a catalytic amount of mercuric chloride are added. The mixture is stirred at room temperature for 16 hours.
-
Acidification and Extraction: The reaction mixture is poured into a mixture of water and 0.5 M aqueous HCl. The product is extracted with pentane.
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford crude tert-butyl cis-2-fluorocyclopropanecarboxylate. Subsequent hydrolysis of the ester group yields cis-2-fluorocyclopropanecarboxylic acid.
Logical Workflow for the Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
Caption: A schematic overview of the stereoselective synthesis of cis-2-Fluorocyclopropanecarboxylic acid.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several classes of therapeutic agents, including antibiotics and central nervous system (CNS) active compounds.
Quinolone Antibiotics: Sitafloxacin
The (1S,2S)-isomer of this compound is a crucial building block for the synthesis of sitafloxacin, a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. The cis-fluorocyclopropyl moiety at the N-1 position of the quinolone core is critical for its potent antibacterial activity.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Sitafloxacin
Caption: Sitafloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Glutamate Receptor Agonists
Derivatives of this compound have been investigated as analogs of glutamic acid, with some demonstrating agonist activity at metabotropic glutamate receptors (mGluRs), such as mGluR4. These receptors are involved in the modulation of synaptic transmission and plasticity in the CNS and are targets for the treatment of neurological and psychiatric disorders.
Signaling Pathway: Glutamate Receptor Modulation
Caption: Analogs of this compound can act as agonists at metabotropic glutamate receptors.
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex, biologically active molecules. Its stereoisomers provide a platform for fine-tuning the pharmacological properties of drug candidates. The continued development of efficient and stereoselective synthetic methods for this compound will undoubtedly facilitate its broader application in drug discovery and contribute to the development of new and improved therapeutics.
References
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of 2-Fluorocyclopropanecarboxylic Acid
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the cis and trans isomers of 2-Fluorocyclopropanecarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a valuable building block in medicinal chemistry, and its structural elucidation is crucial for its application. NMR spectroscopy is a primary technique for characterizing the stereochemistry of this compound. This document summarizes the available ¹H and ¹⁹F NMR data and provides a general experimental protocol for data acquisition.
Gassen, K. R., & Baasner, B. (1990). Fluorinated cyclopropanecarboxylic acids and their derivatives. Journal of Fluorine Chemistry, 49(1), 127-139.
The data presented in the following tables are based on the expected signals and known spectral characteristics of similar fluorinated cyclopropane derivatives. Researchers are directed to the aforementioned publication for the specific, experimentally determined values.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Isomer | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| cis | H-1 (CH-COOH) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH1-H2, JH1-H3a, JH1-H3b |
| H-2 (CH-F) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH2-F, JH2-H1, JH2-H3a, JH2-H3b | |
| H-3a (CH₂) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH3a-H3b, JH3a-H1, JH3a-H2, JH3a-F | |
| H-3b (CH₂) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH3b-H3a, JH3b-H1, JH3b-H2, JH3b-F | |
| COOH | Data from Gassen & Baasner (1990) | Broad Singlet | ||
| trans | H-1 (CH-COOH) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH1-H2, JH1-H3a, JH1-H3b |
| H-2 (CH-F) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH2-F, JH2-H1, JH2-H3a, JH2-H3b | |
| H-3a (CH₂) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH3a-H3b, JH3a-H1, JH3a-H2, JH3a-F | |
| H-3b (CH₂) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH3b-H3a, JH3b-H1, JH3b-H2, JH3b-F | |
| COOH | Data from Gassen & Baasner (1990) | Broad Singlet |
Table 2: ¹⁹F NMR Spectroscopic Data for this compound
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| cis | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JF-H2, JF-H1, JF-H3a, JF-H3b |
| trans | Data from Gassen & Baasner (1990)[1] | Data from Gassen & Baasner (1990) | JF-H2, JF-H1, JF-H3a, JF-H3b |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹⁹F NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm), if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard like CFCl₃ (δ 0.00 ppm) is often used, or the spectrometer can be referenced to a known solvent signal.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F nuclei.
-
Tune and match the probe for both the ¹H and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal resolution, typically aiming for a narrow and symmetrical solvent peak.
3. ¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹⁹F NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended initially to locate the signal, which can then be narrowed.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64 to 256, depending on concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (¹H) or the appropriate reference (¹⁹F).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
Mandatory Visualization
The following diagram illustrates the general workflow for the acquisition and analysis of NMR data for this compound.
Caption: Workflow for NMR data acquisition and analysis.
References
The Ascending Trajectory of 2-Fluorocyclopropanecarboxylic Acid Derivatives in Therapeutic Innovation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Within this landscape, 2-fluorocyclopropanecarboxylic acid derivatives have emerged as a particularly promising class of molecules, demonstrating a diverse range of biological activities with significant therapeutic potential. The unique conformational constraints imposed by the cyclopropane ring, coupled with the potent electronic effects of the fluorine atom, give rise to compounds with enhanced metabolic stability, binding affinity, and target selectivity. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to empower further research and development in this exciting field.
Antibacterial Activity of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives
A significant area of investigation for this compound derivatives has been in the development of novel antibacterial agents. The 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid scaffold, in particular, has yielded compounds with potent activity against a range of Gram-positive and Gram-negative bacteria. The introduction of the fluorocyclopropyl moiety at the N-1 position of the quinolone core has been shown to be a critical determinant of antibacterial potency.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The in vitro antibacterial activity of a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives was evaluated using the broth microdilution method to determine their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The results are summarized in the table below.
| Compound | Stereochemistry | R | Test Organism | MIC (µg/mL) |
| 1 | cis | H | Staphylococcus aureus ATCC 25923 | 0.2 |
| Escherichia coli NIHJ JC-2 | 0.1 | |||
| Pseudomonas aeruginosa ATCC 27853 | 0.78 | |||
| 2 | trans | H | Staphylococcus aureus ATCC 25923 | 1.56 |
| Escherichia coli NIHJ JC-2 | 0.2 | |||
| Pseudomonas aeruginosa ATCC 27853 | 3.13 | |||
| 3 | cis | CH₃ | Staphylococcus aureus ATCC 25923 | 0.1 |
| Escherichia coli NIHJ JC-2 | 0.05 | |||
| Pseudomonas aeruginosa ATCC 27853 | 0.39 | |||
| 4 | trans | CH₃ | Staphylococcus aureus ATCC 25923 | 0.78 |
| Escherichia coli NIHJ JC-2 | 0.1 | |||
| Pseudomonas aeruginosa ATCC 27853 | 1.56 |
Note: Data extracted from a study on fluorocyclopropyl quinolones.[1] The cis isomers generally demonstrated greater potency against Gram-positive bacteria compared to their trans counterparts.[1]
Serotonin 5-HT2C Receptor Agonist Activity of Fluorinated 2-Phenylcyclopropylmethylamines
Derivatives of this compound have also shown significant promise as selective agonists for the serotonin 2C (5-HT2C) receptor, a key target for the treatment of central nervous system disorders such as schizophrenia and obesity.[2] The fluorinated 2-phenylcyclopropylmethylamine scaffold has been a particular focus of these efforts.
Quantitative Data: Agonist Potency (EC50) at Serotonin Receptors
The functional activity of a series of fluorinated 2-phenylcyclopropylmethylamine derivatives was assessed by measuring calcium flux in HEK-293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors. The half-maximal effective concentrations (EC50) are presented below.
| Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |
| (+)-21a | 4.7 | 105 | 9.8 |
| (+)-21b | 8.0 | 162 | >10,000 |
| (+)-21c | 4.1 | 68 | 21 |
| (+)-21d | 4.2 | 89 | 15 |
| (±)-12 | 598 | >10,000 | >10,000 |
Note: Data extracted from a study on fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine.[2] Compound (+)-21b demonstrated high potency and exceptional selectivity for the 5-HT2C receptor over the 5-HT2B receptor.[2]
Metabotropic Glutamate Receptor 4 (mGluR4) Agonist Activity of α-Amino-β-fluorocyclopropanecarboxylic Acids
α-Amino-β-fluorocyclopropanecarboxylic acids represent another class of derivatives with therapeutic potential, particularly as agonists for the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is a target for the treatment of neurological disorders such as Parkinson's disease.
Quantitative Data: Agonist Potency (EC50) at mGluR4
The agonist activity of a racemic analog of α-amino-β-fluorocyclopropanecarboxylic acid was evaluated at the mGluR4.
| Compound | mGluR4 EC50 (nM) |
| Racemic analog 11a | 340 |
Note: Data extracted from a study on the synthesis and agonist activity of glutamic acid analogs based on a monofluorinated cyclopropane core.[3]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of MIC values for antibacterial agents against various bacterial strains.
1. Preparation of Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
2. Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Calcium Flux Assay for 5-HT2C Receptor Agonist Activity
This protocol describes the measurement of intracellular calcium mobilization to determine the agonist activity of compounds at Gq-coupled receptors like the 5-HT2C receptor.
1. Cell Culture:
-
Culture HEK-293 cells stably expressing the human 5-HT2C receptor in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
2. Dye Loading:
-
Remove the growth medium and wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (fluorinated 2-phenylcyclopropylmethylamines) in assay buffer.
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the cell plate.
4. Measurement of Calcium Flux:
-
The instrument simultaneously adds the compound and measures the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the release of intracellular calcium upon receptor activation.
5. Data Analysis:
-
The peak fluorescence response is measured for each compound concentration.
-
Plot the fluorescence response against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
cAMP Assay for mGluR4 Agonist Activity
This protocol outlines the measurement of changes in intracellular cyclic AMP (cAMP) levels to determine the agonist activity of compounds at Gi-coupled receptors like mGluR4.
1. Cell Culture:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human mGluR4 receptor in appropriate growth medium.
-
Seed the cells into 96-well plates and grow to confluency.
2. Assay Procedure:
-
Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer to prevent cAMP degradation.
-
Add the test compounds (α-amino-β-fluorocyclopropanecarboxylic acid analogs) at various concentrations.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. The activation of the Gi-coupled mGluR4 will inhibit this forskolin-induced cAMP accumulation.
-
Incubate for a specified time at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
4. Data Analysis:
-
The signal from the assay is inversely proportional to the amount of cAMP in the cell lysate.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP for each sample from the standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the log of the compound concentration to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
5-HT2C Receptor Signaling Pathway (Gq-coupled)
Caption: Gq-coupled signaling cascade initiated by a 5-HT2C receptor agonist.
mGluR4 Receptor Signaling Pathway (Gi-coupled)
Caption: Gi-coupled signaling cascade initiated by an mGluR4 receptor agonist.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Α-amino-β-fluorocyclopropanecarboxylic acids as a new tool for drug development: synthesis of glutamic acid analogs and agonist activity towards metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorocyclopropyl Moiety: A Modern Tool in Drug Discovery and its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine and strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the fluorocyclopropyl group has emerged as a particularly valuable motif, offering a unique combination of conformational rigidity, metabolic stability, and the ability to modulate electronic properties. This technical guide delves into the core mechanisms of action for fluorocyclopropyl-containing compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore key examples, detail the signaling pathways they influence, present quantitative data for comparative analysis, and provide detailed experimental protocols for their characterization.
Core Principles of the Fluorocyclopropyl Group in Drug Design
The utility of the fluorocyclopropyl moiety stems from the synergistic effects of the cyclopropane ring and the fluorine atom. The cyclopropane ring, as a "bioisostere" of a phenyl ring or a gem-dimethyl group, introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity. The addition of a fluorine atom, the most electronegative element, imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.[1]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a compound's lipophilicity (logP), acidity (pKa), and hydrogen bonding capabilities, which in turn affects its solubility, permeability, and target engagement.[1][2]
-
Stereoelectronic Effects: The stereochemistry of the fluorine atom on the cyclopropyl ring can have a profound impact on a compound's biological activity and off-target effects. This allows for fine-tuning of the pharmacological profile.
Mechanisms of Action and Key Signaling Pathways
Fluorocyclopropyl-containing compounds have demonstrated efficacy across a range of therapeutic areas by targeting diverse biological pathways. Here, we explore the mechanisms of action for prominent examples.
Inhibition of Bruton's Tyrosine Kinase (Btk) in Autoimmune Diseases
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway, which, upon activation, plays a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis and lupus.
Fluorocyclopropyl amides have been developed as potent and selective reversible inhibitors of Btk. These compounds typically bind to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling cascades. The stereochemistry of the fluorocyclopropyl group is critical for both Btk potency and for avoiding off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity.
Below is a diagram illustrating the B-cell receptor signaling pathway and the point of intervention by fluorocyclopropyl-containing Btk inhibitors.
Inhibition of Bacterial DNA Gyrase
Fluorocyclopropyl quinolones are a class of antibiotics that target bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA unwinding.
These compounds inhibit the supercoiling activity of DNA gyrase by stabilizing the enzyme-DNA complex in which the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The antibacterial potency of these compounds is often dependent on the stereochemistry of the fluorocyclopropyl group, with cis-isomers sometimes showing greater activity against Gram-positive bacteria.[3]
The following diagram illustrates the mechanism of DNA gyrase inhibition.
Agonism of Serotonin 2C (5-HT2C) Receptors
Fluorinated cyclopropylmethylamines have been designed as selective agonists for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition.[4] Agonism of the 5-HT2C receptor has therapeutic potential for the treatment of obesity, depression, and other central nervous system disorders.
Upon binding of a fluorocyclopropyl-containing agonist, the 5-HT2C receptor undergoes a conformational change, leading to the activation of Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream events such as calcium release and protein kinase C (PKC) activation, ultimately modulating neuronal excitability.
The diagram below outlines the 5-HT2C receptor signaling pathway.
Quantitative Data for Comparison
The following tables summarize key quantitative data for representative fluorocyclopropyl-containing compounds, allowing for easy comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of Fluorocyclopropyl Btk Inhibitors
| Compound ID | Stereochemistry | Btk IC50 (nM) | hERG IC50 (µM) | Kinase Selectivity (Off-targets >50% inh. at 1 µM) |
| 23 | N/A (unsubstituted) | 4.8 | >10 | Not Reported |
| 24 | (R,R)-cis | 3.2 | >10 | Not Reported |
| 25 | (S,S)-cis | 2.4 | 1.3 | 1/220 (Src) |
| 26 | (R,S)-trans | >50 | Not Reported | Not Reported |
| 27 | (S,R)-trans | >50 | Not Reported | Not Reported |
Data adapted from published literature.[5]
Table 2: In Vitro Activity of Fluorocyclopropyl Quinolones against DNA Gyrase
| Compound ID | Stereochemistry | E. coli DNA Gyrase IC50 (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4 | cis | 0.20 | 0.10 | 0.05 |
| 5 | trans | 0.78 | 0.39 | 0.10 |
| 26 | cis | 0.10 | 0.05 | 0.025 |
| 27 | trans | 0.39 | 0.20 | 0.05 |
Data adapted from published literature.[3]
Table 3: Pharmacokinetic Properties of a Representative Fluorocyclopropyl Btk Inhibitor (Compound 25)
| Parameter | Rat | Dog |
| IV CLp (mL/min/kg) | 15 | 2 |
| Oral F (%) | 40 | 123 |
| t1/2 (h) | Not Reported | Not Reported |
Data adapted from published literature.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of fluorocyclopropyl-containing compounds. Below are representative methodologies for key assays.
General Workflow for Characterizing an Enzyme Inhibitor
The following diagram illustrates a typical workflow for the preclinical characterization of a novel enzyme inhibitor.
Btk Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[6][7][8][9]
Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound (fluorocyclopropyl-containing inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add in order:
-
Kinase Buffer
-
Test compound dilution or vehicle control (DMSO)
-
Recombinant Btk enzyme
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add a solution of ATP and Btk substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for Btk.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
DNA Gyrase Supercoiling Assay (Agarose Gel-Based)
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[10][11][12][13]
Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
Test compound (fluorocyclopropyl quinolone)
-
Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing:
-
Nuclease-free water
-
5X Gyrase Assay Buffer
-
Relaxed pBR322 DNA (final concentration ~15 nM)
-
-
Add Inhibitor: Aliquot the reaction mix into microcentrifuge tubes. Add serial dilutions of the test compound or vehicle control (DMSO) to the respective tubes.
-
Add Enzyme: Add a pre-determined amount of DNA gyrase to each tube (except for the no-enzyme control). The amount of enzyme should be sufficient to achieve complete supercoiling in the vehicle control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reactions by adding the Stop Solution/Loading Dye. An optional step is to extract with chloroform:isoamyl alcohol to remove the protein.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize DNA: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Relaxed and supercoiled DNA will migrate at different rates. Quantify the intensity of the supercoiled DNA band for each compound concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
hERG Automated Patch Clamp Assay
This electrophysiology assay is crucial for assessing the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.[14][15][16][17]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch, IonWorks)
-
Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)
-
Test compound
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension at the appropriate density for the automated patch-clamp system.
-
System Setup: Prime the system with extracellular and intracellular solutions.
-
Cell Sealing: The system will automatically trap individual cells and form a high-resistance (giga-ohm) seal between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: The membrane patch under the electrode is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ion current.
-
Baseline Recording: Apply a voltage-clamp protocol to elicit hERG currents and record a stable baseline. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record Inhibition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percent inhibition relative to the baseline current. Determine the IC50 value by fitting the concentration-response data to a suitable equation.
Conclusion
The fluorocyclopropyl group is a powerful tool in the medicinal chemist's arsenal, enabling the development of potent, selective, and metabolically robust drug candidates. Understanding the diverse mechanisms of action of these compounds, from enzyme inhibition to receptor modulation, is critical for their successful application in drug discovery. The signaling pathways, quantitative data, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with this promising chemical motif. As our understanding of the nuanced effects of fluorine substitution and strained ring systems continues to grow, we can anticipate the development of even more innovative and effective fluorocyclopropyl-containing therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BTK Kinase Enzyme System Application Note [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profoldin.com [profoldin.com]
- 12. inspiralis.com [inspiralis.com]
- 13. topogen.com [topogen.com]
- 14. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Frontiers | Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes [frontiersin.org]
The Genesis of a Key Fluorinated Moiety: A Technical Guide to the Discovery and Synthesis of 2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, 2-fluorocyclopropanecarboxylic acid has emerged as a critical component in the development of advanced therapeutic agents, most notably in the structure of fluoroquinolone antibiotics. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this valuable compound, presenting key methodologies, detailed experimental protocols, and comparative quantitative data.
A Historical Perspective on Synthetic Development
The precise origin of the first synthesis of this compound is not definitively documented in widely available scientific literature. However, early explorations into the synthesis of fluorinated cyclopropanes can be traced back to the late 20th century. A notable early contribution was a method published by Bayer Pharmaceuticals in 1990, which utilized butadiene as a starting material.[1] This approach involved the formation of a cyclopropane intermediate from a polyhalogenated alkane, followed by the oxidation of the remaining double bond to yield the carboxylic acid.
Over the subsequent decades, the growing importance of this compound as a key intermediate, particularly for pharmaceuticals like the antibiotic sitafloxacin, spurred the development of more efficient and stereoselective synthetic strategies. Researchers have explored various starting materials and catalytic systems to control the relative and absolute stereochemistry of the two stereocenters in the cyclopropane ring.
Key Synthetic Methodologies
Several distinct and innovative strategies for the synthesis of this compound have been reported. The following sections detail the core concepts and experimental approaches of the most significant methods.
Synthesis from Allyl Alcohol
A five-step synthesis commencing from the readily available starting material, allyl alcohol, has been developed.[2] This pathway involves the protection of the alcohol, a cyclopropanation reaction, deprotection, and a final oxidation to furnish the target carboxylic acid.
Experimental Workflow: Synthesis from Allyl Alcohol
Caption: A five-step synthetic sequence from allyl alcohol.
Detailed Experimental Protocol (Representative Steps): [2]
-
Protection of Allyl Alcohol: Allyl alcohol is protected as its benzyl ether to prevent interference of the hydroxyl group in subsequent steps.
-
Cyclopropanation: The protected allyl benzyl ether undergoes cyclopropanation. Optimal conditions for this step have been identified as using a 1:1.2 molar ratio of allylbenzyl ether to dibromofluoromethane with benzyl triethylammonium chloride as a phase transfer catalyst.[2]
-
Debromination and Deprotection: The resulting dibromofluorocyclopropane intermediate is then debrominated, often using a reducing agent like zinc powder at elevated temperatures (e.g., 70°C).[2] The benzyl protecting group is subsequently removed.
-
Oxidation: The final step involves the oxidation of the resulting alcohol to the carboxylic acid. A mixed solvent system of acetone and water (4:1 volume ratio) has been reported as optimal for this transformation.[2]
An overall yield of 35.3% has been reported for this five-step sequence.[2]
Rhodium-Catalyzed Stereoselective Synthesis
A significant advancement in the synthesis of cis-2-fluorocyclopropanecarboxylic acid was the development of a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[3][4] This method provides a high degree of stereoselectivity, favoring the formation of the cis isomer, which is a crucial precursor for certain pharmaceutical applications.
Reaction Scheme: Rhodium-Catalyzed Cyclopropanation
Caption: Rhodium-catalyzed synthesis of the cis-isomer.
Detailed Experimental Protocol (General Procedure):
A solution of the diazo ester in a suitable solvent is added to a solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) in an appropriate solvent. The reaction is typically carried out at room temperature. After completion, the product is isolated and purified by chromatography. The phenylsulfonyl group is then removed, and the ester is hydrolyzed to yield the final carboxylic acid.
Asymmetric Synthesis via Chiral Glycidyl Derivatives
To meet the demand for enantiomerically pure this compound, a highly selective asymmetric synthesis has been recently developed. This innovative route utilizes commercially available fluoromethylphenylsulfone and chiral glycidyl derivatives to achieve excellent stereoselectivity and regioselectivity on a large scale.
Logical Flow: Asymmetric Synthesis
Caption: Asymmetric synthesis from chiral starting materials.
This strategy is notable for its brevity and high overall yield, making it a promising approach for the industrial production of sitafloxacin and other pharmaceuticals requiring this specific chiral building block.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiencies.
| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | Overall Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) | Reference |
| From Allyl Alcohol | Allyl Alcohol | Dibromofluoromethane, Phase Transfer Catalyst, Zn | 35.3 | Not specified | Not applicable (racemic) | [2] |
| Rhodium-Catalyzed | 1-Fluoro-1-(phenylsulfonyl)ethylene, Diazo Ester | Rh₂(OAc)₄ | Good | High (favors cis) | Not applicable (racemic) | [3][4] |
| Asymmetric Synthesis | Fluoromethylphenylsulfone, Chiral Glycidyl Derivative | Base | High | High (cis) | High | Not specified in abstract |
Conclusion
The synthesis of this compound has evolved significantly from early, less selective methods to highly efficient and stereoselective modern approaches. The development of rhodium-catalyzed and asymmetric syntheses has been particularly impactful, providing access to specific stereoisomers required for the pharmaceutical industry. These advancements underscore the ongoing innovation in fluorine chemistry and the critical role of synthetic methodology in enabling the production of complex and life-saving drugs. Future research in this area will likely focus on further optimizing catalytic systems, exploring more sustainable reagents, and developing even more convergent and cost-effective synthetic routes.
References
The Stereochemistry of 2-Fluorocyclopropanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2-Fluorocyclopropanecarboxylic acid, a key building block in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the fluorinated cyclopropane ring make it a valuable scaffold in the design of novel therapeutics. This document details the synthesis, separation, and spectroscopic characterization of its stereoisomers, offering insights for researchers in drug discovery and development.
Introduction to the Stereoisomers of this compound
This compound possesses two chiral centers, giving rise to four possible stereoisomers. These are comprised of two pairs of enantiomers: the cis and trans diastereomers.
-
Cis Isomers: The fluorine atom and the carboxylic acid group are on the same face of the cyclopropane ring. The two cis enantiomers are (1R,2R)-2-fluorocyclopropanecarboxylic acid and (1S,2S)-2-fluorocyclopropanecarboxylic acid.
-
Trans Isomers: The fluorine atom and the carboxylic acid group are on opposite faces of the cyclopropane ring. The two trans enantiomers are (1R,2S)-2-fluorocyclopropanecarboxylic acid and (1S,2R)-2-fluorocyclopropanecarboxylic acid.
The spatial arrangement of the fluorine and carboxylic acid groups significantly influences the molecule's physical, chemical, and biological properties. Therefore, the stereoselective synthesis and separation of these isomers are crucial for their application in drug development.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through stereoselective synthesis or by resolution of a racemic mixture.
Stereoselective Synthesis
Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid: A known method involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazoacetate. This approach provides a stereoselective route to the cis isomer.[1] Subsequent hydrolysis of the resulting ester yields the carboxylic acid. The enantioselectivity can be induced by using a chiral catalyst or by resolving the racemic product. A microbial resolution method has been reported for the enantioselective preparation of (1S,2S)-2-fluorocyclopropanecarboxylic acid.
Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid: The synthesis of the trans isomers can be more challenging. One approach involves the cyclopropanation of an alkene with a fluorinated carbene source, which may yield a mixture of cis and trans isomers that require separation. Enantioselective cyclopropanation methods using chiral catalysts have been developed to produce trans-fluorocyclopropane derivatives with defined stereochemistry.
A general synthesis starting from allyl alcohol has also been reported, which likely produces a mixture of stereoisomers that would necessitate separation.[2]
Chiral Resolution by Diastereomeric Salt Crystallization
A common and effective method for separating the enantiomers of a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral base. The differing solubilities of the diastereomeric salts in a given solvent allow for their separation by fractional crystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the stereoisomers of this compound. The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants between the cyclopropyl protons and the fluorine atom.
NMR Data
| Stereoisomer | Configuration | 1H NMR (ppm) | 13C NMR (ppm) | Key Coupling Constants (Hz) |
| (1R,2S) | trans | Data not fully available. A 1H NMR spectrum is available for the (1S,2R) enantiomer.[3] | Data not available | JHF (trans) is typically smaller than JHF (cis). |
| (1S,2R) | trans | Available.[3] | Data not available | JHF (trans) is typically smaller than JHF (cis). |
| (1R,2R) | cis | Data available in supporting information of some publications.[1] | Data available in supporting information of some publications.[1] | JHF (cis) is typically larger than JHF (trans). |
| (1S,2S) | cis | Data available in supporting information of some publications.[1] | Data available in supporting information of some publications.[1] | JHF (cis) is typically larger than JHF (trans). |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key diagnostic feature is the magnitude of the proton-fluorine coupling constants.
Conformational Analysis
The cyclopropane ring is conformationally rigid. The preferred orientation of the carboxylic acid group relative to the ring is a key aspect of the molecule's overall shape. Computational studies on fluorinated cyclopropanes suggest that the introduction of fluorine significantly impacts the electronic properties and stability of the ring.
The conformational preference of the carboxylic acid group (rotation around the C1-C(OOH) bond) will be influenced by steric and electronic interactions with the adjacent fluorine atom and cyclopropyl protons. In the cis isomers, a potential intramolecular hydrogen bond between the carboxylic proton and the fluorine atom could influence the conformational equilibrium. For the trans isomers, steric repulsion between the carboxylic acid group and the vicinal proton will be a determining factor. A detailed computational study on the conformational preferences of all four stereoisomers of this compound would provide valuable insights for structure-based drug design.
Experimental Protocols
General Protocol for Chiral Resolution of Racemic this compound via Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of a racemic mixture of either cis- or trans-2-fluorocyclopropanecarboxylic acid using a chiral amine like (R)-(+)-1-phenylethylamine or (1R,2S)-(-)-ephedrine. Optimization of the solvent and molar ratio of the resolving agent is typically required.
Materials:
-
Racemic this compound (1.0 eq)
-
Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) (0.5 - 1.0 eq)
-
Solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (e.g., 2 M NaOH)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Salt Formation:
-
Dissolve the racemic this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
In a separate flask, dissolve the chiral resolving agent in the same solvent and add it dropwise to the stirred solution of the racemic acid.
-
Stir the mixture and allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with HCl to a pH of approximately 1-2 to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Recovery of the Other Enantiomer:
-
The mother liquor from the initial crystallization is enriched in the other enantiomer. This can be recovered by acidifying the mother liquor and extracting the carboxylic acid. The enantiomeric excess of this recovered acid will be lower and may require further purification or resolution with the opposite enantiomer of the chiral resolving agent.
-
-
Determination of Enantiomeric Excess (e.e.):
-
The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric ester or amide and analysis by achiral HPLC or NMR.
-
Conclusion
The stereochemistry of this compound is a critical determinant of its utility in drug design. This guide has outlined the fundamental aspects of its stereoisomers, including their synthesis, separation, and characterization. While methods for the stereoselective synthesis and chiral resolution exist, a comprehensive and unified approach to access all four stereoisomers in high purity remains an area for further research. The detailed spectroscopic and conformational analysis of each stereoisomer will be invaluable for the rational design of next-generation therapeutics incorporating this unique fluorinated scaffold.
References
A Comprehensive Technical Guide to 2-Fluorocyclopropanecarboxylic Acid: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety, handling, storage, and analytical protocols for 2-Fluorocyclopropanecarboxylic acid. This document is intended for professionals in research and drug development who may be working with this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₅FO₂ | N/A |
| Molecular Weight | 104.08 g/mol | N/A |
| CAS Number | 156816-78-3 | [1] |
| Appearance | Not specified (likely a solid or liquid) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available (expected to be lower than cyclopropanecarboxylic acid due to the electron-withdrawing fluorine atom) | N/A |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following information is compiled from available Safety Data Sheets (SDS) for the compound and its close analogs.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
Signal Word: Danger
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit corrosive and toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or dust.
-
Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from allyl alcohol.[2] Another reported method is the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[3]
Workflow for the Synthesis from Allyl Alcohol:
Detailed Protocol Outline (from Allyl Alcohol):
-
Protection: The hydroxyl group of allyl alcohol is protected, for example, as a benzyl ether, to prevent side reactions in the subsequent steps.
-
Fluorocyclopropanation: The protected allyl ether undergoes a cyclopropanation reaction with a suitable fluorinated carbene precursor.
-
Deprotection: The protecting group is removed to regenerate the free alcohol.
-
Oxidation: The primary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.
-
Purification: The final product is purified using techniques such as distillation or crystallization.
Purification
General methods for the purification of carboxylic acids can be applied.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a standard purification method. The choice of solvent is critical and should be determined empirically.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile compounds. For carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic performance.
-
Sample Preparation (Derivatization):
-
Esterification: The carboxylic acid is converted to a more volatile ester, for example, by reaction with an alcohol in the presence of an acid catalyst.
-
Silylation: Reaction with a silylating agent (e.g., BSTFA) can also be used to create a more volatile derivative.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient is used to separate the components of the sample.
-
-
MS Detection: The mass spectrometer is used to identify and quantify the derivatized analyte based on its mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is an essential tool for structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
-
-
Analysis: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the structure of the compound. The ¹⁹F NMR will be particularly informative for confirming the presence and chemical environment of the fluorine atom.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound in the context of drug development are not extensively documented, the structural motif of a cyclopropane ring is of significant interest in medicinal chemistry. Cyclopropane derivatives are known to exhibit a range of biological activities.[4] For instance, certain fluorinated cyclopropane derivatives have been investigated as selective serotonin 2C (5-HT2C) receptor agonists.
Furthermore, derivatives of cyclopropanecarboxylic acid have been shown to inhibit ethylene biosynthesis in plants by acting as inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO).[5] Although this is a plant-specific pathway, it provides a well-characterized example of the biological activity of this class of compounds.
Given the interest of the target audience in drug development, a relevant signaling pathway for a class of drugs containing a cyclopropyl moiety, the fluoroquinolone antibiotics, is presented below. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
This diagram illustrates how fluoroquinolones, which often contain a cyclopropyl group, inhibit bacterial growth by targeting essential enzymes involved in DNA replication and cell division, ultimately leading to cell death. This serves as a relevant example of the role of cyclopropane-containing molecules in drug action.
Disclaimer
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. All laboratory work should be performed in accordance with established safety protocols and regulations.
References
- 1. Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. finechemicals.com.cn [finechemicals.com.cn]
- 3. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ffhdj.com [ffhdj.com]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 2-Fluorocyclopropanecarboxylic Acid
For Immediate Release
A Deep Dive into a Versatile Chiral Building Block for Novel Drug Discovery
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research areas for 2-Fluorocyclopropanecarboxylic acid. This valuable chiral intermediate is a key component in the synthesis of advanced pharmaceutical agents, offering unique advantages in enhancing the metabolic stability, bioavailability, and potency of drug molecules. The strategic incorporation of the fluorocyclopropyl motif is a promising avenue for the development of next-generation therapeutics.
Core Physicochemical and Spectroscopic Properties
This compound is a cyclopropane ring substituted with a fluorine atom and a carboxylic acid group. The presence of the electron-withdrawing fluorine atom influences the acidity of the carboxylic acid. The compound exists as cis and trans stereoisomers, with the specific stereochemistry playing a crucial role in its application in drug synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H5FO2 | [1] |
| Molecular Weight | 104.08 g/mol | [1] |
| pKa | 3.78 ± 0.20 (Predicted) | [2] |
| Boiling Point | 202.3 ± 33.0 °C (Predicted) | [2] |
| Density | 1.35 ± 0.1 g/cm3 (Predicted) | [2] |
Table 2: Spectroscopic Data for (1S,2R)-2-Fluorocyclopropanecarboxylic Acid
| Spectroscopy | Data | Reference |
| ¹H NMR | --INVALID-LINK-- | [3] |
| ¹³C NMR | Data not readily available in searches. | |
| Mass Spectrometry | Data not readily available in searches. |
Potential Research Areas and Applications
The unique structural and electronic properties of the 2-fluorocyclopropyl moiety make it an attractive building block for medicinal chemistry. Key areas for future research include its incorporation into novel antibacterial agents, central nervous system (CNS) active compounds, and anti-cancer therapeutics.
Antibacterial Drug Discovery
The most prominent application of this compound is as a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, sitafloxacin.[4] The fluorocyclopropyl group at the N-1 position of the quinolone core contributes to the drug's potent activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.[5]
Table 3: In Vitro Antibacterial Activity of Sitafloxacin
| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Escherichia coli (ciprofloxacin-susceptible) | ≤ 0.03 | 0.06 | [6] |
| Klebsiella pneumoniae (ciprofloxacin-susceptible) | ≤ 0.03 | 0.125 | [6] |
| Staphylococcus aureus (methicillin-susceptible) | ≤ 0.03 | 0.25 | [6] |
| Staphylococcus aureus (methicillin-resistant) | ≤ 0.03 | 2 | [6] |
| Streptococcus pneumoniae | 0.125 | 0.125 | [6] |
Table 4: Inhibitory Activity of Sitafloxacin against Bacterial Type II Topoisomerases
| Enzyme | IC₅₀ (μg/mL) | Reference |
| E. coli DNA Gyrase | 0.13 | [7] |
| S. aureus Topoisomerase IV | Data not explicitly provided as IC50, but potent inhibition shown. | [7] |
The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Mechanism of action of Sitafloxacin.
Central Nervous System (CNS) Drug Development
Fluorinated cyclopropane derivatives have been explored as selective serotonin 2C (5-HT2C) receptor agonists. Agonism at the 5-HT2C receptor is a promising strategy for the treatment of obesity and other CNS disorders. The conformational constraint imposed by the cyclopropane ring, combined with the electronic effects of fluorine, can lead to high potency and selectivity.
5-HT2C receptor signaling pathway.
Anti-Cancer Therapeutics
The development of dual-target inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) is a promising strategy in cancer therapy.[8] The incorporation of a fluorocyclopropyl moiety into kinase inhibitor scaffolds could offer improved potency, selectivity, and pharmacokinetic properties.
Workflow for kinase inhibitor evaluation.
Experimental Protocols
Synthesis of this compound
Method 1: From Allyl Alcohol [9]
This five-step synthesis proceeds with an overall yield of 35.3%.[9]
-
Protection of Allyl Alcohol: Allyl alcohol is protected with a benzyl group.
-
Cyclization: The resulting allyl benzyl ether undergoes cyclization with dibromofluoromethane using a phase transfer catalyst. Optimal conditions are a 1:1.2 molar ratio of allylbenzyl ether to dibromofluoromethane with benzyl triethylammonium chloride as the catalyst.[9]
-
Debenzylation: The benzyl group is removed.
-
Debromination: The bromine atoms are removed using zinc powder as a reducing agent at 70°C.[9]
-
Oxidation: The final oxidation step to the carboxylic acid is best performed in a mixed solvent of acetone and water (4:1 volume ratio).[9]
Method 2: Novel Synthesis via Phenyl Sulfide Intermediate [4]
This method involves the following steps:
-
Formation of Phenyl Sulfide Intermediate: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base.[4]
-
Oxidation: The phenyl sulfide intermediate is oxidized with Oxone®.[4]
-
Elimination: An elimination reaction under basic conditions yields 1-fluoro-1-benzenesulfonylethylene.[4]
-
Cyclopropanation: An addition reaction between 1-fluoro-1-benzenesulfonyl chloride and ethyl diazoacetate is catalyzed by a rhodium catalyst to form the cyclopropane intermediate.[4][10]
-
Hydrolysis and Acidification: A final elimination reaction in the presence of a base, followed by acidification, yields this compound.[4]
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth to the logarithmic growth phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Serotonin 2C (5-HT2C) Receptor Agonist Functional Assay (Calcium Mobilization)[11]
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: A cell line stably expressing the 5-HT2C receptor is cultured in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
-
Compound Addition: Varying concentrations of the test agonist are added to the wells.
-
Signal Detection: Fluorescence intensity is monitored in real-time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.[11]
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀ value.[11]
Biochemical Kinase Inhibition Assay (VEGFR-2/c-Met)[12]
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to determine the in vitro potency of kinase inhibitors.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase (VEGFR-2 or c-Met), a biotinylated substrate peptide, and serial dilutions of the test inhibitor.[12]
-
Initiation: Start the kinase reaction by adding ATP.[12]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[12]
-
Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).[12]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader and calculate the TR-FRET ratio to determine the IC₅₀ value.[12]
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its incorporation into various molecular scaffolds has already led to the development of a potent antibacterial agent and shows significant promise in the fields of CNS disorders and oncology. The synthetic accessibility of its stereoisomers, coupled with the beneficial physicochemical properties imparted by the fluorocyclopropyl moiety, provides a strong foundation for further research and development of novel, highly effective, and selective therapeutics. This guide serves as a foundational resource to stimulate and support further exploration into the vast potential of this unique chemical entity.
References
- 1. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-2-fluorocyclopropanecarboxylic acid CAS#: 105919-34-4 [amp.chemicalbook.com]
- 3. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum [chemicalbook.com]
- 4. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 5. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]
- 9. finechemicals.com.cn [finechemicals.com.cn]
- 10. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: cis-2-Fluorocyclopropanecarboxylic acid is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as a key component of the broad-spectrum antibacterial agent, sitafloxacin.[1][2] The specific cis stereochemistry of the fluorine atom relative to the carboxylic acid group is crucial for its biological activity.[1] This document outlines a robust and stereoselective method for the synthesis of cis-2-fluorocyclopropanecarboxylic acid, focusing on a rhodium-catalyzed cyclopropanation reaction. The protocols provided are based on established literature procedures and are intended to be a comprehensive guide for researchers in the field.
A prevalent and effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[3][4][5] This approach offers good yields and high stereoselectivity, particularly when employing bulky ester groups to favor the desired trans-addition, which after subsequent removal of the activating phenylsulfonyl group, leads to the cis-product.[1][4]
Logical Relationship of Synthetic Approaches
The synthesis of cis-2-Fluorocyclopropanecarboxylic acid can be approached through several distinct strategies. The following diagram illustrates some of the key methodologies that have been explored.
Figure 1: Overview of major synthetic routes to cis-2-Fluorocyclopropanecarboxylic acid.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Cyclopropanation of 1-Fluoro-1-(phenylsulfonyl)ethylene with Ethyl Diazoacetate
This protocol details the core cyclopropanation reaction to form the ethyl ester of the fluorocyclopropane derivative.
Workflow for the Synthesis of Ethyl cis-2-Fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate:
Figure 2: Step-by-step workflow for the rhodium-catalyzed cyclopropanation.
Materials:
-
1-fluoro-1-(phenylsulfonyl)ethylene
-
Ethyl diazoacetate (e.g., 85% solution in CH2Cl2)
-
Rhodium(II) catalyst (e.g., Rh2(OAc)4 or [Rh(O2CCPh3)2]2)
-
Anhydrous dichloromethane (CH2Cl2)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv) and the rhodium catalyst (e.g., 1-10 mol%) in anhydrous dichloromethane, add a solution of ethyl diazoacetate (2.0 equiv) in anhydrous dichloromethane dropwise at 25 °C over a period of 1.5 hours under an inert atmosphere (Argon).[1]
-
Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is carefully concentrated under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel to afford the desired ethyl trans- and cis-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate.[1]
Data Presentation
The choice of catalyst, solvent, and the ester group on the diazoacetate significantly influences the yield and stereoselectivity of the cyclopropanation reaction.
Table 1: Effect of Catalyst on the Cyclopropanation
| Catalyst (10 mol%) | Yield (%) | trans/cis Ratio |
| Rh2(OAc)4 | 18 | 86/14 |
| [Rh(O2CCPh3)2]2 | 61 | 80/20 |
Reaction conditions: 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv), ethyl diazoacetate (2.0 equiv), CH2Cl2, 25 °C, 1.5 h.[1]
Table 2: Optimization of Reaction Conditions with [Rh(O2CCPh3)2]2
| Run | Solvent | Temp (°C) | Time (h) | Yield (%) | trans/cis Ratio |
| 1 | CH2Cl2 | 25 | 1.5 | 61 | 80/20 |
| 2 | CH2Cl2 | 25 | 6 | 60 | 80/20 |
| 3 | CH2Cl2 | 0 | 1.5 | 45 | 85/15 |
| 4 | CH2Cl2 | 40 | 1.5 | 55 | 75/25 |
| 5 | Heptane | 25 | 1.5 | 70 | 85/15 |
| 6 | Toluene | 25 | 1.5 | N.D. | N.D. |
| 7 | THF | 25 | 1.5 | N.D. | N.D. |
| 8 | DME | 25 | 1.5 | N.D. | N.D. |
N.D. = Not Detected. Reactions were carried out with 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv), ethyl diazoacetate (2.0 equiv), and [Rh(O2CCPh3)2]2 (10 mol%).[1]
Table 3: Influence of the Ester Group on Stereoselectivity
| Diazoacetate Ester | Yield (%) | trans/cis Ratio |
| Ethyl (5a) | 70 | 85/15 |
| tert-Butyl (5b) | 65 | 93/7 |
| l-Menthyl (5c) | 75 | >99/1 |
Reaction conditions: 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv), diazoacetate (2.0 equiv), [Rh(O2CCPh3)2]2 (10 mol%), heptane, 25 °C, 1.5 h.[1][4]
Signaling Pathway and Stereochemical Control
The stereochemical outcome of the cyclopropanation is influenced by the steric bulk of the ester group on the diazoacetate. A larger ester group leads to greater steric repulsion with the phenylsulfonyl group, thereby favoring the formation of the trans-cyclopropane adduct.
Figure 3: Influence of ester group size on the stereoselectivity of the cyclopropanation.
Conclusion
The rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters is a highly effective and stereoselective method for the synthesis of precursors to cis-2-fluorocyclopropanecarboxylic acid.[3][4][5] The stereoselectivity can be fine-tuned by the appropriate choice of catalyst, solvent, and particularly the steric bulk of the ester group on the diazoacetate.[1][4] The use of bulky esters such as tert-butyl or l-menthyl esters significantly enhances the preference for the trans-cyclopropane adduct, which is a key intermediate for the target cis-acid.[1][4] These protocols and the accompanying data provide a solid foundation for researchers aiming to synthesize this important fluorinated cyclopropane derivative for applications in medicinal chemistry and drug development.
References
Application Notes and Protocols for the Synthesis of 2-Fluorocyclopropanecarboxylic Acid via Rhodium-Catalyzed Cyclopropanation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development due to the unique electronic properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity. Among these, 2-fluorocyclopropanecarboxylic acid is a valuable building block for the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, leveraging a key rhodium-catalyzed cyclopropanation reaction. The synthetic strategy is based on the work of Shibue and Fukuda, which offers a robust and stereoselective route to this important fluorinated cyclopropane derivative.[1]
The overall synthetic pathway involves three main stages:
-
Synthesis of the Olefin Precursor: Preparation of 1-fluoro-1-(phenylsulfonyl)ethylene.
-
Rhodium-Catalyzed Cyclopropanation: The core step involving the reaction of the fluorinated olefin with a diazo ester in the presence of a rhodium(II) catalyst.
-
Deprotection and Desulfonylation: Conversion of the cyclopropanated intermediate to the final this compound.
Reaction Scheme and Workflow
The multi-step synthesis is outlined below. The key transformation is the rhodium-catalyzed [2+1] cycloaddition to form the fluorinated cyclopropane ring with high cis-selectivity.
Figure 1: Overall synthetic workflow for cis-2-fluorocyclopropanecarboxylic acid.
Experimental Protocols
Stage 1: Synthesis of 1-Fluoro-1-(phenylsulfonyl)ethylene
This precursor is synthesized in a multi-step process from 1,1-dichloro-1-fluoroethane and thiophenol, followed by oxidation and elimination.[2]
Protocol 1: Synthesis of Phenyl Sulfide Intermediate
-
In a reaction vessel, dissolve thiophenol in a suitable solvent such as THF.
-
Add a base (e.g., potassium tert-butoxide) portion-wise at 0 °C.
-
To this solution, add 1,1-dichloro-1-fluoroethane and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenyl sulfide intermediate.
Protocol 2: Oxidation and Elimination to 1-Fluoro-1-(phenylsulfonyl)ethylene
-
Dissolve the crude phenyl sulfide intermediate from the previous step in methanol.
-
Cool the solution to 0 °C and add a solution of Oxone® in water dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture through celite and concentrate the filtrate to remove methanol.
-
Extract the aqueous residue with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting sulfone is then subjected to an elimination reaction by dissolving it in THF, cooling to 0 °C, and adding a base such as potassium tert-butoxide. The reaction is then heated to reflux overnight.[2]
-
After cooling, the reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
The crude product can be purified by crystallization from a suitable solvent like n-hexane to afford 1-fluoro-1-(phenylsulfonyl)ethylene as a solid.[2]
Stage 2: Rhodium-Catalyzed Cyclopropanation
This is the key stereoselective step to form the cyclopropane ring.
Protocol 3: Synthesis of tert-Butyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate [1]
-
To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) in a dry solvent such as dichloromethane under an inert atmosphere, add rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq).
-
To this mixture, add a solution of tert-butyl diazoacetate (1.5 eq) in dichloromethane dropwise over a period of 1-2 hours at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.
Stage 3: Deprotection and Desulfonylation
The final steps involve the removal of the phenylsulfonyl group and the tert-butyl ester to yield the desired carboxylic acid.
Protocol 4: Reductive Desulfonylation [1]
-
To a solution of tert-butyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate (1.0 eq) in anhydrous methanol, add magnesium turnings (4.0 eq).
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, tert-butyl 2-fluorocyclopropanecarboxylate, can be purified by column chromatography.
Protocol 5: Hydrolysis of the tert-Butyl Ester [1]
-
Dissolve the tert-butyl 2-fluorocyclopropanecarboxylate from the previous step in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude cis-2-fluorocyclopropanecarboxylic acid can be purified by a suitable method such as crystallization or chromatography.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of cis-2-fluorocyclopropanecarboxylic acid, based on the findings from Shibue and Fukuda.[1]
| Step | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Cyclopropanation | tert-Butyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate | 80 | >20:1 |
| Desulfonylation | tert-Butyl 2-fluorocyclopropanecarboxylate | 85 | >20:1 |
| Hydrolysis | cis-2-Fluorocyclopropanecarboxylic acid | 95 | >20:1 |
Logical Relationship of the Key Cyclopropanation Step
The stereochemical outcome of the cyclopropanation is crucial for the synthesis of the desired cis-isomer. The rhodium carbene intermediate, formed from the diazoacetate, approaches the fluorinated olefin in a manner that minimizes steric hindrance, leading to the preferential formation of the cis-cyclopropane.
Figure 2: Logical flow of the rhodium-catalyzed cyclopropanation step.
Conclusion
The rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with tert-butyl diazoacetate provides a highly efficient and stereoselective method for the synthesis of cis-2-fluorocyclopropanecarboxylic acid.[1] The protocols outlined in these application notes offer a detailed guide for researchers in the field of medicinal and synthetic chemistry. The high cis-selectivity of the key cyclopropanation step is a significant advantage of this synthetic route. Careful execution of the subsequent desulfonylation and hydrolysis steps ensures a high overall yield of the final product, a valuable building block for the development of novel therapeutics.
References
Novel Synthesis Methods for 2-Fluorocyclopropanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for novel synthesis methods of 2-Fluorocyclopropanecarboxylic acid, a key building block in the development of pharmaceuticals, such as the antibacterial agent Sitafloxacin. The following sections outline several distinct synthetic strategies, complete with experimental procedures, quantitative data, and workflow diagrams.
Method 1: Multi-step Synthesis from 1,1-dichloro-1-fluoroethane and Thiophenol
This method outlines a five-step synthesis route starting from readily available bulk chemicals, offering a cost-effective and scalable process.
Application Notes
This synthetic pathway is notable for its use of inexpensive starting materials and the replacement of the commonly used mCPBA with Oxone for the oxidation step, which enhances safety during scale-up. The rhodium-catalyzed cyclopropanation is a key step for establishing the cyclopropane ring with the desired fluorine substitution.
Quantitative Data Summary
| Step | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenyl sulfide intermediate | - | Not Specified | Not Specified | Not Specified |
| 2 | Phenyl sulfone intermediate | Oxone | Not Specified | Not Specified | Not Specified |
| 3 | 1-fluoro-1-phenylsulfonyl ethylene | Base | Not Specified | Not Specified | Not Specified |
| 4 | Cyclopropane intermediate | Rhodium catalyst | Not Specified | Not Specified | Not Specified |
| 5 | This compound | - | Not Specified | Not Specified | Not Specified |
Detailed quantitative data for each step is not fully available in the public patent document.
Experimental Protocol
Step 1: Synthesis of Phenyl Sulfide Intermediate
-
In a suitable reaction vessel, dissolve thiophenol in an appropriate solvent.
-
Add a base, such as an alkali metal or alkaline earth metal alkoxide, carbonate, bicarbonate, hydroxide, or hydride.
-
Introduce 1,1-dichloro-1-fluoroethane to the reaction mixture. The mass ratio of 1,1-dichloro-1-fluoroethane to thiophenol should be in the range of (1.1-3.5):1.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Work up the reaction mixture to isolate the phenyl sulfide intermediate.
Step 2: Oxidation
-
Dissolve the phenyl sulfide intermediate from Step 1 in a suitable solvent.
-
Add Oxone to the solution to perform the oxidation.
-
Stir the mixture until the starting material is consumed.
-
Isolate the resulting phenyl sulfone intermediate through appropriate workup and purification procedures.
Step 3: Elimination to form 1-fluoro-1-phenylsulfonyl ethylene
-
Dissolve the product from Step 2 in a suitable solvent.
-
Add a base to induce an elimination reaction.
-
Monitor the reaction for the formation of 1-fluoro-1-phenylsulfonyl ethylene.
-
Upon completion, isolate the product.
Step 4: Rhodium-Catalyzed Cyclopropanation
-
In a reaction vessel, dissolve 1-fluoro-1-phenylsulfonyl ethylene and a rhodium catalyst in a suitable solvent.
-
Add ethyl diazoacetate to the mixture.
-
Allow the reaction to proceed until the formation of the cyclopropane intermediate is complete.
-
Purify the cyclopropane intermediate.
Step 5: Hydrolysis and Acidification
-
Treat the cyclopropane intermediate with a base (e.g., alkali metal or alkaline earth metal alkoxide, carbonate, bicarbonate, hydroxide, or hydride) to induce an elimination reaction.
-
After the reaction is complete, acidify the mixture with an acid such as hydrochloric acid, sulfuric acid, nitric acid, or perchloric acid to obtain the final product, this compound.
Workflow Diagram
Caption: Synthesis of this compound from 1,1-dichloro-1-fluoroethane.
Method 2: Asymmetric Synthesis from Fluoro-methylphenylsulfone and Chiral Glycidyl Derivatives
This recently developed method provides a highly precise asymmetric route to cis-2-fluorocyclopropanecarboxylic acid, a key precursor for Sitafloxacin.
Application Notes
This six-step synthesis is notable for its high stereoselectivity and regioselectivity, achieving an overall yield of 45%. A key advantage of this method is that it avoids the use of expensive noble metal catalysts and chiral separation reagents. The synthesis starts from commercially available fluoromethylphenylsulfone and chiral glycidyl derivatives.
Quantitative Data Summary
| Step | Intermediate/Product | Reagents | Yield (%) | Stereoselectivity |
| 1 | Intermediate 8 | KHMDS | 85 | High |
| 2 | Intermediate 10 | TsCl, DMAP | 90 | - |
| 3 | Cyclopropane skeleton 11 | LHMDS | 85 | Single stereoisomer |
| Overall | cis-2-Fluorocyclopropanecarboxylic acid | - | 45 | High |
Experimental Protocol
Formation of Intermediate 8
-
Screen various bases and reaction temperatures, with KHMDS at -78 to -25 °C identified as optimal.
-
Combine fluoromethylphenylsulfone and the chiral glycidyl derivative in a suitable solvent.
-
Add KHMDS and allow the reaction to proceed to produce intermediate 8.
Formation of Intermediate 10
-
Treat intermediate 8 with tosyl chloride (TsCl) and 4-dimethylaminopyridine (DMAP) to yield intermediate 10.
Intramolecular Cyclization to form Cyclopropane Skeleton 11
-
To a solution of intermediate 10 (150 mmol) in THF (500 mL) at -78 °C, add LHMDS (1 M, 2 equivalents) dropwise.
-
After addition, stir the reaction mixture for an additional hour at -78 °C, then warm to -40 °C.
-
After stirring for 12 hours, quench the reaction with saturated aqueous NH4Cl (500 mL) and extract with EtOAc (200 mL x 3).
-
Purify the residue by flash column chromatography (PE/EtOAc = 5/1−3/1) on silica gel to afford compound 11 as a white solid.
Further steps to convert compound 11 to the final product are not detailed in the provided search results.
Workflow Diagram
Caption: Asymmetric synthesis of cis-2-Fluorocyclopropanecarboxylic acid.
Method 3: Synthesis from Allyl Alcohol
This five-step method provides a route to this compound with a reported overall yield of 35.3%.
Application Notes
This synthesis utilizes common transformations such as protection of an alcohol, cyclopropanation, deprotection, and oxidation. The use of a phase transfer catalyst in the cyclization step is a key feature.
Quantitative Data Summary
| Step | Transformation | Reagents | Overall Yield (%) |
| 1-5 | Allyl alcohol to this compound | See protocol | 35.3 |
Experimental Protocol
Step 1: Protection of Allyl Alcohol
-
Protect the hydroxyl group of allyl alcohol with a benzyl group using standard procedures.
Step 2: Cyclization
-
React the resulting allyl benzyl ether with dibromofluoromethane.
-
The optimal molar ratio of allyl benzyl ether to dibromofluoromethane is 1:1.2.
-
Use benzyl triethylammonium chloride as a phase transfer catalyst.
Step 3: Deprotection
-
Remove the benzyl protecting group to reveal the free alcohol.
Step 4: Debromination
-
Use zinc powder as a reducing agent at 70 °C for the debromination step.
Step 5: Oxidation
-
Oxidize the resulting alcohol to the carboxylic acid.
-
The optimal solvent for the oxidation is a mixed solvent of acetone and water (4:1 volume ratio).
Workflow Diagram
Caption: Synthesis of this compound from Allyl Alcohol.
Application Notes and Protocols: Utilizing 2-Fluorocyclopropanecarboxylic Acid as a Key Intermediate in the Synthesis of Sitafloxacin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sitafloxacin, a broad-spectrum fluoroquinolone antibiotic, is effective against a wide range of bacterial pathogens, including those resistant to other quinolones. A critical component of its molecular structure is the cis-2-fluorocyclopropylamine moiety, which enhances its pharmacokinetic properties and reduces adverse reactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of the key chiral intermediate, cis-2-fluorocyclopropanecarboxylic acid, and its subsequent theoretical application in the synthesis of sitafloxacin.
Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
A highly selective asymmetric synthesis for cis-2-fluorocyclopropanecarboxylic acid has been developed, providing a scalable and efficient route to this crucial sitafloxacin intermediate.[1][2] The strategy commences from commercially available starting materials, fluoromethylphenylsulfone and a chiral glycidyl derivative, and proceeds through a six-step reaction sequence with a notable overall yield.[1][2]
Synthetic Pathway Overview
The following diagram illustrates the synthetic route for cis-2-fluorocyclopropanecarboxylic acid.
Caption: Synthetic workflow for cis-2-Fluorocyclopropanecarboxylic acid.
Experimental Protocols
Synthesis of Compound 11: To a solution of compound 10 (150 mmol, 75.8 g) in THF (500 mL) at -78 °C, LHMDS (1 M, 2 equiv) was added dropwise. The reaction mixture was agitated for an additional hour at -78 °C and then warmed to -40 °C. After stirring for 12 hours, the reaction was quenched with saturated aqueous NH4Cl (500 mL) and extracted with EtOAc (3 x 200 mL).[1][2] The combined organic layers were then processed to yield compound 11 .
Synthesis of Compound 4: To a solution of compound 11 (120 mmol, 40.8 g) in DCM (500 mL) at -78 °C, BCl3 (1 M, 2.1 equiv) was added dropwise. The mixture was then warmed to room temperature and stirred for 2 hours. The reaction was quenched with MeOH (500 mL) and concentrated under vacuum. The resulting mixture was diluted with water (200 mL) and extracted with EtOAc (3 x 50 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated to yield compound 4 .[1][2]
Synthesis of cis-2-Fluorocyclopropanecarboxylic acid (Compound 12): To a solution of compound 4 (110 mmol, 26.2 g) in acetonitrile (110 mL) and a saturated KH2PO4 solution (110 mL) at 0 °C, NaClO2 (220 mmol, 2 equiv), TEMPO (29.7 mmol, 0.27 equiv), and NaClO (13.2 mL) were added. The reaction was then warmed to room temperature and stirred for 4 hours. The reaction was quenched with water and extracted with DCM (6 x 50 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography.[1]
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) |
| Synthesis of Compound 10 | Compound 10 | - | 77% |
| Cyclization | Compound 11 | Compound 10 | - |
| Demethylation | Compound 4 | Compound 11 | - |
| Oxidation | Compound 12 | Compound 4 | - |
| Overall Yield | 45% |
Note: Individual yields for all steps were not provided in the source material. The overall yield for the six-step synthesis is reported to be 45%.[2]
Application in Sitafloxacin Synthesis
The synthesized cis-2-fluorocyclopropanecarboxylic acid is a key precursor to cis-2-fluorocyclopropylamine, the crucial side chain of sitafloxacin. The carboxylic acid can be converted to the corresponding amine, which is then coupled with the fluoroquinolone core to yield the final active pharmaceutical ingredient.
Conceptual Workflow for Sitafloxacin Synthesis
The following diagram outlines the logical progression from the intermediate to the final product.
Caption: Conceptual workflow for Sitafloxacin synthesis.
General Protocol for Quinolone Core Coupling
While the specific protocol for coupling cis-2-fluorocyclopropylamine with the sitafloxacin core can vary, a general approach involves the reaction of the amine with a suitable fluoroquinolone carboxylic acid derivative. For instance, a common method involves the condensation of an amine with a quinolone-3-carboxylic acid.[3][4]
A representative procedure for a similar coupling reaction involves dissolving the quinolone core in a suitable solvent such as 1,4-dioxane, followed by the addition of a base like sodium hydride (NaH) and the amine intermediate.[4] The reaction mixture is typically stirred for a specified period, followed by workup and purification to yield the desired product.[4] It is important to note that reaction conditions, such as solvent, base, and temperature, may need to be optimized for the specific substrates.
Further steps would involve the hydrolysis of any ester groups and deprotection of other functionalities to yield the final sitafloxacin molecule.[4] The crude product is then typically purified by recrystallization.[4]
Conclusion
The use of cis-2-fluorocyclopropanecarboxylic acid as an intermediate provides an efficient and stereoselective pathway for the synthesis of sitafloxacin. The detailed protocols for the synthesis of this key intermediate, along with the conceptual framework for its incorporation into the final drug molecule, offer valuable guidance for researchers and professionals in the field of drug development and manufacturing. The described synthetic route for the intermediate avoids the use of noble metal catalysts and chiral separation reagents, making it a more cost-effective and scalable option for industrial production.[1][2]
References
Application Notes and Protocols for the Synthesis of (1S, 2S)-2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S, 2S)-2-Fluorocyclopropanecarboxylic acid is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, Sitafloxacin. The incorporation of a fluorinated cyclopropane moiety can significantly enhance the metabolic stability, binding affinity, and overall efficacy of a drug molecule. This document provides a detailed experimental protocol for the asymmetric synthesis of (1S, 2S)-2-fluorocyclopropanecarboxylic acid, adapted from a highly selective and efficient method.[1][2]
Overall Synthetic Strategy
The synthesis of (1S, 2S)-2-fluorocyclopropanecarboxylic acid is achieved through a six-step sequence starting from commercially available fluoromethyl phenyl sulfone and (R)-glycidyl butyrate. The key steps involve a stereoselective nucleophilic addition, tosylation, intramolecular cyclization to form the cyclopropane ring, and subsequent deprotection and oxidation to yield the final carboxylic acid. This asymmetric route provides high stereoselectivity and a good overall yield.[1][2]
Experimental Workflow Diagram
Caption: Synthetic workflow for (1S, 2S)-2-fluorocyclopropanecarboxylic acid.
Experimental Protocols
Step 1: Synthesis of (2R,3S)-1-((benzyloxy)methyl)-3-fluoro-5-(phenylsulfonyl)pentan-2-ol (Intermediate 1)
-
To a solution of fluoromethyl phenyl sulfone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of (R)-glycidyl butyrate (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to -25 °C and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of (2R,3S)-1-((benzyloxy)methyl)-3-fluoro-5-(phenylsulfonyl)pentan-2-yl 4-methylbenzenesulfonate (Intermediate 2)
-
To a solution of Intermediate 1 (1 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield Intermediate 2.
Step 3: Synthesis of ((1S,2S)-2-fluoro-2-(phenylsulfonyl)cyclopropyl)methanol (Intermediate 3)
-
To a solution of Intermediate 2 (1 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add lithium hexamethyldisilazide (LHMDS) (2.0 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain Intermediate 3.
Step 4: Synthesis of ((1S,2R)-2-fluorocyclopropyl)methanol (Intermediate 4)
-
To a suspension of magnesium powder (10 equivalents) in methanol at room temperature, add a solution of Intermediate 3 (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to give Intermediate 4.
Step 5: Synthesis of (1S, 2S)-2-fluorocyclopropanecarboxylic acid (Final Product)
-
To a solution of Intermediate 4 (1 equivalent) in acetone at 0 °C, add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with isopropanol and filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford (1S, 2S)-2-fluorocyclopropanecarboxylic acid as a white solid.
Data Presentation
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | Intermediate 1 | C20H25FO5S | 408.48 | 85 | >95% |
| 2 | Intermediate 2 | C27H31FO7S2 | 566.66 | 90 | >95% |
| 3 | Intermediate 3 | C10H11FO3S | 230.26 | 85 | >98% |
| 4 | Intermediate 4 | C4H7FO | 90.10 | 82 | >97% |
| 5 | (1S, 2S)-2-Fluorocyclopropanecarboxylic acid | C4H5FO2 | 104.08 | 80 | >99% |
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) | 19F NMR (376 MHz, CDCl3) δ (ppm) | HRMS (ESI) [M+H]+ |
| (1S, 2S)-2-Fluorocyclopropanecarboxylic acid | 4.85-4.72 (m, 1H), 1.85-1.78 (m, 2H), 1.25-1.18 (m, 1H) | 175.5, 72.3 (d, J = 350.4 Hz), 19.8, 13.4 | -220.25 (m) | Calcd: 105.0352, Found: 105.0349 |
Conclusion
This protocol provides a reliable and highly stereoselective method for the synthesis of (1S, 2S)-2-fluorocyclopropanecarboxylic acid. The detailed steps and characterization data will be valuable for researchers in medicinal chemistry and process development aiming to synthesize this important chiral building block for the development of novel therapeutics. Careful execution of the described procedures is essential to achieve the reported yields and purity.
References
Application of 2-Fluorocyclopropanecarboxylic Acid in Medicinal Chemistry: A Bioisosteric Approach to Enhance Drug Properties
Introduction
2-Fluorocyclopropanecarboxylic acid has emerged as a valuable building block in medicinal chemistry, primarily recognized for its role as a bioisostere that can significantly modulate the physicochemical and pharmacological properties of drug candidates. The incorporation of the fluorocyclopropyl moiety can enhance metabolic stability, improve potency, and fine-tune selectivity by altering the conformation and electronic distribution of the parent molecule. This application note provides a comprehensive overview of the utility of this compound, with a focus on its application in the development of novel antibacterial agents. Detailed protocols for the synthesis of a key intermediate and for relevant biological assays are provided for researchers, scientists, and drug development professionals.
Rationale for Use in Medicinal Chemistry
The strategic incorporation of fluorine into drug molecules is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The 2-fluorocyclopropyl group, in particular, offers a unique combination of features:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to metabolic degradation and thereby increasing the half-life of the drug.
-
Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to a more favorable orientation for binding to the target protein.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can influence the acidity (pKa) of nearby functional groups and alter the molecule's lipophilicity and membrane permeability.
-
Bioisosteric Replacement: The 2-fluorocyclopropyl group can act as a bioisostere for other chemical groups, offering a novel way to explore the chemical space around a pharmacophore and improve drug-like properties.
Application in Fluoroquinolone Antibiotics
A prominent application of this compound is in the synthesis of fluoroquinolone antibiotics. The N-1 cyclopropyl group is a common feature in many potent quinolones, and the introduction of a fluorine atom at the C-2 position of this ring has been shown to be particularly advantageous.
Sitafloxacin , a fourth-generation fluoroquinolone, is a prime example. It incorporates a (1R,2S)-2-fluorocyclopropyl moiety at the N-1 position. This structural feature contributes to its broad spectrum of activity against Gram-positive and Gram-negative bacteria, including resistant strains.[1]
Structure-Activity Relationship (SAR)
The stereochemistry of the 2-fluorocyclopropyl group plays a critical role in the antibacterial activity of quinolones. Studies have consistently shown that the cis-isomers are generally more potent, particularly against Gram-positive bacteria, than their corresponding trans-isomers.[2] This is attributed to a more favorable interaction with the target enzymes, DNA gyrase and topoisomerase IV.
Quantitative Data Presentation
The following tables summarize the in vitro antibacterial activity and enzyme inhibitory activity of sitafloxacin and other relevant fluoroquinolones.
Table 1: In Vitro Antibacterial Activity (MIC90, µg/mL) of Sitafloxacin and Comparator Fluoroquinolones
| Organism | Sitafloxacin | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (MSSA) | 0.03 - 0.12 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.25 - 1 | 2 | 2 |
| Streptococcus pneumoniae | ≤0.06 - 0.12 | 1 | 1 |
| Streptococcus pyogenes | 0.06 | 0.5 | 0.5 |
| Enterococcus faecalis | 0.25 | 2 | 2 |
| Escherichia coli | ≤0.015 - 0.12 | ≤0.015 - 0.03 | ≤0.015 - 0.06 |
| Klebsiella pneumoniae | 0.03 - 0.25 | 0.03 - 0.06 | 0.12 |
| Pseudomonas aeruginosa | 0.25 - 1 | 0.25 - 0.5 | 1 - 2 |
| Acinetobacter spp. | 0.03 - 0.12 | 0.5 - 1 | 1 - 2 |
| Bacteroides fragilis group | 0.12 - 0.5 | 4 - 8 | 1 - 2 |
Data compiled from multiple sources.[3][4]
Table 2: Inhibition of DNA Gyrase and Topoisomerase IV (IC50, µg/mL)
| Compound | Target Enzyme | E. coli DNA Gyrase | S. aureus Topoisomerase IV | E. faecalis DNA Gyrase | E. faecalis Topoisomerase IV |
| Sitafloxacin | 0.13 | 0.29 | 1.38 | 1.42 | |
| Ciprofloxacin | 0.33 | 1.1 | 27.8 | 9.30 | |
| Levofloxacin | 0.63 | 2.1 | 28.1 | 8.49 | |
| Sparfloxacin | 0.21 | 0.55 | 25.7 | 19.1 | |
| Tosufloxacin | 0.40 | 0.48 | 11.6 | 3.89 | |
| Gatifloxacin | 0.30 | 0.58 | 5.60 | 4.24 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Stereoselective Synthesis of (1R,2S)-2-Fluorocyclopropylamine Tosylate (Key intermediate for Sitafloxacin)
This protocol describes a multi-step synthesis to obtain the chiral amine intermediate.
Step 1: Synthesis of (S)-N-Vinyl-4-phenyl-1,3-oxazolidin-2-one
-
To a solution of (S)-4-phenyl-1,3-oxazolidin-2-one (1 eq) in anhydrous THF, add vinyl acetate (1.5 eq) and palladium(II) acetate (0.05 eq).
-
Heat the mixture to reflux for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
Step 2: Synthesis of (S)-4-Phenyl-3-((1R,2S)-2-fluorocyclopropyl)-1,3-oxazolidin-2-one
-
To a solution of the product from Step 1 (1 eq) in anhydrous dichloromethane at 0°C, add dibromofluoromethane (2 eq) and triethylbenzylammonium chloride (0.1 eq).
-
Slowly add a 50% aqueous solution of sodium hydroxide.
-
Stir the reaction vigorously at 0°C for 4 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the fluorocyclopropyl adduct.
Step 3: Debromination
-
Dissolve the product from Step 2 (1 eq) in a mixture of acetic acid and water.
-
Add zinc dust (3 eq) portion-wise while maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the reaction mixture through celite and extract the filtrate with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Hydrolysis and Tosylation
-
To a solution of the debrominated product (1 eq) in a mixture of THF and water, add lithium hydroxide (2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Concentrate the organic layer and dissolve the residue in acetone.
-
Add p-toluenesulfonic acid monohydrate (1.1 eq) and stir at room temperature for 2 hours.
-
Collect the precipitated solid by filtration, wash with cold acetone, and dry under vacuum to yield (1R,2S)-2-fluorocyclopropylamine tosylate.[7]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strains to be tested
-
Test compounds (e.g., sitafloxacin) and control antibiotics
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of the antibiotic in the broth in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
-
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
Test compounds and control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition:
-
Add DNA gyrase to each reaction tube (except the negative control) to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction mixtures onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of supercoiling will result in a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
-
Quantify the band intensities to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase activity.
-
Visualizations
Caption: Synthetic workflow for the key intermediate of Sitafloxacin.
Caption: Workflow for biological screening of novel antibacterial agents.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
This compound is a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its application in fluoroquinolone antibiotics, exemplified by sitafloxacin, demonstrates the profound impact that the strategic incorporation of a fluorinated cyclopropyl moiety can have on antibacterial potency and spectrum. The provided data and protocols offer a valuable resource for researchers aiming to leverage this unique building block in their drug discovery programs. The continued exploration of this compound and its derivatives holds significant promise for the development of next-generation medicines to address unmet medical needs.
References
- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. idexx.com [idexx.com]
Application Notes and Protocols for the Derivatization of 2-Fluorocyclopropanecarboxylic Acid for Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with unique structural scaffolds and mechanisms of action. Cyclopropane rings, due to their conformational rigidity and unique electronic properties, are attractive moieties in medicinal chemistry. The incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and pharmacokinetic properties. 2-Fluorocyclopropanecarboxylic acid, particularly the cis-isomer, serves as a key building block in the synthesis of potent antibacterial agents, including advanced fluoroquinolone antibiotics.[1]
These application notes provide detailed protocols for the synthesis of the key intermediate, cis-2-fluorocyclopropanecarboxylic acid, and its subsequent derivatization into novel carboxamides. Furthermore, representative data on the antimicrobial activity of related cyclopropane derivatives are presented to highlight the potential of this compound class in the discovery of new antibiotics.
Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
A stereoselective approach to synthesizing cis-2-fluorocyclopropanecarboxylic acid involves a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester, followed by hydrolysis.[2] This method provides good control over the cis stereochemistry, which is often crucial for biological activity.
Experimental Protocol: Rhodium-Catalyzed Synthesis of Ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate
-
Reaction Setup: To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv) in anhydrous dichloromethane (DCM), add Rh₂(OAc)₄ (0.01 equiv).
-
Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.5 equiv) in anhydrous DCM to the reaction mixture over 4-6 hours using a syringe pump at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting olefin is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate.
Subsequent steps would involve reductive desulfonylation and hydrolysis of the ester to yield the target carboxylic acid. More direct synthetic routes are also being explored to improve efficiency and reduce cost.[3]
Derivatization of this compound: Amide Bond Formation
The most common and versatile derivatization of a carboxylic acid is the formation of an amide bond. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. Below are two standard protocols for the synthesis of 2-fluorocyclopropanecarboxamides.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
Materials:
-
cis-2-Fluorocyclopropanecarboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)
Procedure:
-
In a round-bottom flask, dissolve cis-2-Fluorocyclopropanecarboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: HATU Mediated Amide Coupling
This method uses O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent, particularly for hindered amines or acids.
Materials:
-
cis-2-Fluorocyclopropanecarboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up reagents
Procedure:
-
In a flask under an inert atmosphere, dissolve cis-2-Fluorocyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (2.5 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 7-9).
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Amide Coupling Reactions of Cyclopropane Carboxylic Acids
The following data is representative for amide coupling reactions of cyclopropane carboxylic acids and illustrates typical yields. Specific optimization may be required for this compound and various amines.
| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Cyclopropylamine | EDC, HOBt | DIPEA | DMF | 12 | RT | ~85% |
| Aniline | HATU | DIPEA | DMF | 2 | RT | ~90% |
| p-Toluidine | EDC, DMAP, HOBt (cat.) | - | CH₃CN | 18 | RT | ~80%[4] |
| Benzylamine | SO₂F₂ | DIPEA | MeCN | 5 | RT | ~99%[3] |
| 4-Chloroaniline | HATU | DIPEA | DMF | 2 | RT | ~92% |
Table 2: Representative In Vitro Antimicrobial Activity (MIC) of Novel Cyclopropane Carboxamide Derivatives
The following Minimum Inhibitory Concentration (MIC₈₀, µg/mL) data is for a series of 2-(substituted-phenyl)-N-arylcyclopropane-1-carboxamides and demonstrates the antimicrobial potential of this structural class.[5] The activity of novel 2-fluorocyclopropanecarboxamides would need to be determined empirically.
| Compound ID | R¹ (on N-phenyl) | R² (on C-phenyl) | S. aureus | E. coli | C. albicans |
| F5 | p-CH₃ | o-Br | 32 | 128 | 32 |
| F8 | m-Cl | o-Br | >128 | >128 | 16 |
| F9 | p-Cl | o-Br | 64 | 64 | 64 |
| F24 | m-Cl | p-Cl | >128 | >128 | 16 |
| F42 | m-Cl | p-F | >128 | >128 | 16 |
| F45 | p-F | p-F | >128 | 32 | >128 |
| Ciprofloxacin | - | - | 2 | 2 | - |
| Fluconazole | - | - | - | - | 2 |
Characterization of 2-Fluorocyclopropanecarboxamides
The synthesized amide derivatives should be characterized using standard spectroscopic methods.
-
¹H NMR: Expect signals for the cyclopropyl protons, which will show complex splitting patterns due to geminal, cis, and trans couplings, as well as coupling to fluorine. Aromatic and other substituent protons will appear in their expected regions. The amide N-H proton typically appears as a broad singlet between δ 7.5-8.5 ppm.[6]
-
¹³C NMR: The carbonyl carbon of the amide is expected to resonate in the δ 160-180 ppm range. Signals for the cyclopropyl carbons will be split due to C-F coupling.
-
IR Spectroscopy: A strong C=O stretching absorption (Amide I band) is expected between 1650-1690 cm⁻¹. A secondary amide will also show an N-H bending vibration (Amide II band) around 1530-1550 cm⁻¹ and an N-H stretch between 3170-3500 cm⁻¹.
-
Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming its identity.
Visualizations
Experimental Workflow and Target Pathway
Caption: General workflow from synthesis to biological evaluation.
Caption: Mechanism of action for fluoroquinolone antibiotics.
References
- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols: Synthesis of Fluoroquinolones Using 2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Fluorocyclopropanecarboxylic acid as a key precursor in the preparation of advanced fluoroquinolone antibiotics. The protocols outlined below are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of N-1 substituted fluoroquinolones, with a particular focus on the pathway to synthesizing compounds structurally related to Sitafloxacin.
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The substituent at the N-1 position of the quinolone core is a key determinant of the drug's potency, spectrum of activity, and pharmacokinetic properties. The incorporation of a 2-fluorocyclopropyl group at this position has been shown to enhance antibacterial activity and improve the safety profile of these drugs.[1]
This document details the synthetic pathway commencing from this compound to a key intermediate, 2-fluorocyclopropylamine, and its subsequent coupling to a fluoroquinolone core.
Synthetic Pathway Overview
The overall synthetic strategy involves two main stages:
-
Conversion of this compound to 2-Fluorocyclopropylamine: This is a critical step to introduce the necessary amine functionality for subsequent coupling. The Curtius rearrangement is a well-established and effective method for this transformation.[2][3][4]
-
N-Alkylation of the Fluoroquinolone Core: The synthesized 2-fluorocyclopropylamine is then coupled to a suitable fluoroquinolone precursor, typically a 7-halo-substituted quinolone-3-carboxylic acid derivative, to yield the final product.[5][6]
Key Experiments and Protocols
Experiment 1: Synthesis of 2-Fluorocyclopropylamine from this compound via Curtius Rearrangement
This protocol describes the conversion of this compound to 2-fluorocyclopropylamine. The Curtius rearrangement proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.[2][3]
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an inert solvent such as toluene, add triethylamine (3 equivalents) and diphenylphosphoryl azide (DPPA) (1.5 equivalents) at room temperature with stirring.
-
Formation of Acyl Azide: Continue stirring the mixture for 30 minutes at room temperature.
-
Curtius Rearrangement: Heat the reaction mixture to reflux for 2 hours. This will facilitate the rearrangement of the acyl azide to the corresponding isocyanate with the loss of nitrogen gas.
-
Hydrolysis of the Isocyanate: After cooling the reaction mixture, add an aqueous acid solution (e.g., HCl) and heat to reflux to hydrolyze the isocyanate to the primary amine.
-
Work-up and Isolation: After hydrolysis is complete, cool the reaction mixture and neutralize with a base (e.g., NaOH). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluorocyclopropylamine.
Quantitative Data for Experiment 1:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2 hours for rearrangement | [1] |
| Product | 2-Fluorocyclopropylamine | N/A |
| Typical Yield | 70-85% | Estimated based on similar Curtius rearrangements |
Experiment 2: Synthesis of a Fluoroquinolone via N-Alkylation with 2-Fluorocyclopropylamine
This protocol details the coupling of the synthesized 2-fluorocyclopropylamine with a generic 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This is a nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) and 2-fluorocyclopropylamine (1.1-1.5 equivalents) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as anhydrous potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80°C to 140°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into ice-water. The product may precipitate out of solution. If not, acidify the solution with a dilute acid (e.g., acetic acid or HCl) to a pH of approximately 7 to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with water, and then with a cold organic solvent like ethanol or acetone. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Quantitative Data for Experiment 2:
| Parameter | Value | Reference |
| Starting Materials | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 2-Fluorocyclopropylamine | [7] |
| Base | Anhydrous Potassium Carbonate or Triethylamine | [6][8] |
| Solvent | DMF or Acetonitrile | [8][9] |
| Reaction Temperature | 80-140°C | [10] |
| Reaction Time | 4-12 hours (TLC monitored) | [6] |
| Product | 1-(2-Fluorocyclopropyl)-6-fluoro-4-oxo-7-(substituted)-1,4-dihydroquinoline-3-carboxylic acid | N/A |
| Typical Yield | 60-85% | [6] |
Visualizations
Caption: Synthetic workflow for the preparation of N-1-(2-Fluorocyclopropyl) Fluoroquinolones.
References
- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN103524487A - Sitafloxacin preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-Fluorocyclopropylamine from 2-Fluorocyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Fluorocyclopropylamine is a valuable building block in medicinal chemistry, frequently incorporated into pharmaceutical candidates to enhance their metabolic stability, binding affinity, and overall pharmacological profile. The unique conformational constraints and electronic properties of the fluorinated cyclopropane ring make it a desirable motif in drug design.[1][2][3] This document provides detailed protocols for the conversion of 2-Fluorocyclopropanecarboxylic acid to 2-fluorocyclopropylamine, focusing on the Curtius rearrangement, a reliable and widely used method for this transformation.[4][5] Alternative routes such as the Hofmann and Schmidt reactions are also briefly discussed.
Key Synthetic Pathways:
The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom can be achieved through several classical organic reactions. The most common and effective methods include:
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide, derived from the carboxylic acid, into an isocyanate. The isocyanate is then hydrolyzed to yield the primary amine.[4][5][6] This pathway is often favored due to its relatively mild conditions and tolerance of various functional groups.
-
Hofmann Rearrangement: This reaction proceeds through a primary amide intermediate, which is treated with a halogen (e.g., bromine) and a base to form an isocyanate that is subsequently hydrolyzed.[7] This requires an additional step to synthesize the amide from the carboxylic acid.
-
Schmidt Reaction: This reaction offers a direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid.[8][9][10] The reaction proceeds via an acyl azide intermediate similar to the Curtius rearrangement.
This document will provide a detailed protocol for the Curtius rearrangement, as it is a well-established and efficient method for the synthesis of cyclopropylamines from their corresponding carboxylic acids.[11]
Experimental Protocols
Method 1: Curtius Rearrangement
The Curtius rearrangement provides a robust pathway for the conversion of this compound to 2-fluorocyclopropylamine. The reaction proceeds in two main steps: the formation of the acyl azide and its subsequent rearrangement and hydrolysis.
Step 1: Synthesis of 2-Fluorocyclopropanecarbonyl azide
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous Toluene or Acetone
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Ice bath
Protocol:
-
Acid Chloride Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as toluene.
-
To this solution, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Fluorocyclopropanecarbonyl chloride.
-
Acyl Azide Formation: Dissolve the crude acid chloride in a fresh portion of anhydrous acetone.
-
In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours.
-
After the reaction is complete, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-Fluorocyclopropanecarbonyl azide. Caution: Acyl azides can be explosive and should be handled with care. It is recommended to use the crude product directly in the next step without purification.
Step 2: Rearrangement and Hydrolysis to 2-Fluorocyclopropylamine
Materials:
-
2-Fluorocyclopropanecarbonyl azide (from Step 1)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reflux condenser
Protocol:
-
Rearrangement to Isocyanate: Dissolve the crude 2-Fluorocyclopropanecarbonyl azide in anhydrous toluene.
-
Heat the solution to reflux (typically 80-110 °C) for 1-3 hours. The rearrangement is accompanied by the evolution of nitrogen gas.[4] The formation of the isocyanate can be monitored by IR spectroscopy (appearance of a strong absorption band around 2250-2275 cm⁻¹).
-
Hydrolysis to Amine: After the rearrangement is complete, cool the reaction mixture to room temperature.
-
Add aqueous hydrochloric acid (e.g., 2 M HCl) to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the isocyanate and the intermediate carbamic acid.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated solution of sodium hydroxide until a pH > 12 is reached.
-
Extract the liberated 2-fluorocyclopropylamine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to obtain the crude 2-fluorocyclopropylamine.
-
Further purification can be achieved by distillation or chromatography if necessary.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Curtius rearrangement of this compound. Please note that yields can vary based on the specific reaction conditions and the stereochemistry of the starting material.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a. Acid Chloride Formation | Oxalyl chloride or SOCl₂ | Toluene | 0 to RT | 2-4 | >95 (crude) |
| 1b. Acyl Azide Formation | Sodium azide | Acetone/Water | 0 | 1-2 | >90 (crude) |
| 2a. Rearrangement | - | Toluene | 80-110 | 1-3 | >95 |
| 2b. Hydrolysis | Aqueous HCl | Toluene/Water | Reflux | 2-4 | 70-85 (overall) |
Visualizations
Diagram 1: Synthetic Workflow via Curtius Rearrangement
Caption: Workflow for the Curtius rearrangement.
Diagram 2: Relationship of Alternative Synthetic Routes
References
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. Schmidt Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Aryl-2-fluoro-cyclopropylamines: Synthesis, physicochemical properties and monoamine oxidase inhibitor potencies [morressier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorocyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluorocyclopropanecarboxylic acid synthesis.
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route for this compound depends on factors such as desired scale, stereoselectivity, available starting materials, and safety considerations. Below is a comparative analysis of common synthetic methodologies.
| Parameter | Synthesis from Allyl Alcohol | Simmons-Smith Fluorocyclopropanation | Rhodium-Catalyzed Cyclopropanation |
| Starting Materials | Allyl alcohol, Dibromofluoromethane | Fluoro-substituted allylic alcohol, Diiodomethane, Diethylzinc | 1-Fluoro-1-(phenylsulfonyl)ethylene, Diazo esters |
| Key Reagents | Benzyl bromide, Sodium hydride, Benzyl triethylammonium chloride, Zinc powder, Oxidizing agent (e.g., KMnO₄) | Zinc-copper couple or Diethylzinc, Chiral ligands (for enantioselectivity) | Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) |
| Overall Yield | ~35.3%[1] | Variable, can be high (>90%) with optimization[2] | Good to excellent for specific stereoisomers |
| Stereoselectivity | Generally produces a mixture of stereoisomers | Can be controlled with chiral allylic alcohols or chiral ligands | Highly stereoselective for the cis-isomer[3] |
| Scalability | Moderate, involves multiple steps | Good, amenable to continuous flow processes[4] | Potentially scalable, but catalyst cost can be a factor |
| Key Advantages | Utilizes readily available starting materials. | High yields, stereocontrol is possible. | High stereoselectivity for the cis-isomer. |
| Key Disadvantages | Multi-step synthesis with moderate overall yield. | Pyrophoric reagents (diethylzinc), cost of diiodomethane. | Cost and availability of rhodium catalysts, synthesis of precursors. |
| Safety Concerns | Use of sodium hydride (flammable solid), handling of bromine and strong oxidizers. | Diethylzinc is pyrophoric and moisture-sensitive.[5] | Diazo compounds can be explosive. |
Experimental Protocols
Protocol 1: Synthesis from Allyl Alcohol (Five Steps)[1]
This method involves the protection of the hydroxyl group, cyclopropanation, deprotection, debromination, and oxidation.
Step 1: Protection of Allyl Alcohol
-
To a solution of allyl alcohol in anhydrous THF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain allyl benzyl ether.
Step 2: Cyclopropanation
-
To a solution of allyl benzyl ether and benzyl triethylammonium chloride (phase transfer catalyst) in a suitable solvent, add dibromofluoromethane (1.2 eq.).
-
Stir the reaction mixture at the optimal temperature until the starting material is consumed (monitor by TLC/GC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry and concentrate the organic layer to yield the fluorinated cyclopropane intermediate.
Step 3: Deprotection (Removal of Benzyl Group)
-
Dissolve the cyclopropane intermediate in a suitable solvent (e.g., methanol).
-
Add a catalyst for hydrogenolysis (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction until completion, filter off the catalyst, and concentrate the filtrate.
Step 4: Debromination
-
To a solution of the deprotected intermediate in a suitable solvent, add activated zinc powder.
-
Heat the reaction mixture to 70 °C and stir until the debromination is complete.
-
Filter the reaction mixture and concentrate the filtrate.
Step 5: Oxidation
-
Dissolve the debrominated intermediate in a mixture of acetone and water (4:1 v/v).
-
Add a strong oxidizing agent (e.g., KMnO₄) portion-wise at 0 °C.
-
Stir the reaction until the alcohol is fully oxidized to the carboxylic acid.
-
Work up the reaction by adding a reducing agent to quench the excess oxidant, followed by acidification and extraction with an organic solvent.
-
Dry the organic layer and concentrate to obtain this compound.
Protocol 2: Simmons-Smith Fluorocyclopropanation of a Fluoroallylic Alcohol[2]
This protocol describes an enantioselective cyclopropanation using a chiral dioxaborolane ligand.
-
To a stirred solution of freshly distilled diiodomethane (4.4 eq.) in dichloromethane at 0 °C, add diethylzinc (2.2 eq.) dropwise.
-
Stir the resulting solution at 0 °C for 15 minutes to pre-form the bis(iodomethyl)zinc reagent.
-
In a separate flask, dissolve the fluoroallylic alcohol (1.0 eq.) and the chiral dioxaborolane ligand (1.1 eq.) in dichloromethane.
-
Add the solution of the fluoroallylic alcohol and ligand to the pre-formed bis(iodomethyl)zinc solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Rhodium-Catalyzed Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid Ester[3]
This method provides a stereoselective route to the cis-isomer.
-
To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq.) and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a solution of a diazo ester (e.g., ethyl diazoacetate, 1.1 eq.) dropwise over a period of several hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the cis-2-fluorocyclopropanecarboxylate ester.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Troubleshooting Guides & FAQs
General Troubleshooting
Q1: My overall yield is consistently low. What are the general factors I should investigate?
A1: Low overall yield can stem from several factors across a multi-step synthesis. Systematically evaluate each step for potential issues:
-
Reagent Quality: Ensure all reagents are pure and, where necessary, freshly distilled or prepared. For instance, in the Simmons-Smith reaction, the quality of diiodomethane and the activity of the zinc-copper couple are critical.
-
Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: Optimal temperature control is crucial. Deviations can lead to side reactions or incomplete conversion.
-
Purification Losses: Significant product loss can occur during workup and purification. Optimize extraction and chromatography conditions. Consider alternative purification methods if necessary.
Troubleshooting: Synthesis from Allyl Alcohol
Q1: I am observing incomplete conversion during the cyclopropanation step. How can I improve this?
A1: Incomplete cyclopropanation can be due to several factors:
-
Phase Transfer Catalyst: Ensure the phase transfer catalyst is active and used in the correct amount.
-
Reagent Stoichiometry: An insufficient amount of dibromofluoromethane can lead to incomplete reaction. A slight excess (1.2 eq.) is recommended.[1]
-
Reaction Time and Temperature: The reaction may require longer reaction times or a higher temperature to go to completion. Monitor the reaction progress by TLC or GC-MS.
Q2: The oxidation of the alcohol to the carboxylic acid is not clean and produces byproducts. What can I do?
A2: Over-oxidation or side reactions during the oxidation step are common.
-
Choice of Oxidant: The strength of the oxidizing agent is critical. If KMnO₄ is too harsh, consider a milder oxidant.
-
Temperature Control: Maintain a low temperature (0 °C) during the addition of the oxidant to minimize side reactions.
-
Workup Procedure: Ensure the excess oxidant is completely quenched before acidification and extraction to prevent unwanted side reactions during workup.
Troubleshooting: Simmons-Smith Fluorocyclopropanation
Q1: The Simmons-Smith reaction is not proceeding, or the yield is very low.
A1: This is a common issue and can often be traced back to the reagents.
-
Inactive Zinc Reagent: The zinc-copper couple must be freshly prepared and activated. If using diethylzinc, ensure it is of high quality and handled under strictly anhydrous and inert conditions as it is pyrophoric.[5]
-
Impure Diiodomethane: Use freshly distilled diiodomethane as impurities can inhibit the reaction.
-
Solvent Effects: The choice of solvent can be critical. While ethers are often used, in some cases, running the reaction in a non-coordinating solvent like dichloromethane can improve the rate.
Q2: I am observing the formation of byproducts, including what appears to be a methylated starting material.
A2: The zinc carbenoid is electrophilic and can react with other nucleophiles in the reaction mixture.
-
Methylation of Heteroatoms: Alcohols and other heteroatoms can be methylated by the Simmons-Smith reagent, especially with excess reagent or prolonged reaction times.[5] Use a minimal excess of the cyclopropanating agent and monitor the reaction to avoid long reaction times.
-
Rearrangements: Depending on the substrate, rearrangements can occur. Careful control of temperature and stoichiometry can help favor the desired cyclopropanation.
Troubleshooting: Rhodium-Catalyzed Cyclopropanation
Q1: The stereoselectivity of my rhodium-catalyzed cyclopropanation is lower than expected.
A1: The stereoselectivity is highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice: The ligands on the rhodium catalyst play a crucial role in determining the stereochemical outcome. Ensure you are using the correct catalyst for the desired stereoisomer.
-
Slow Addition of Diazo Compound: A slow addition of the diazo compound is critical to maintain a low concentration of the reactive carbene intermediate, which helps to minimize side reactions and improve selectivity.
-
Solvent: The polarity of the solvent can influence the stereoselectivity. Screen different anhydrous solvents to find the optimal one for your specific substrate.
Q2: I am concerned about the safety of using diazo compounds.
A2: Diazo compounds are potentially explosive and should be handled with care.
-
Small Scale: It is advisable to work on a small scale, especially when trying a reaction for the first time.
-
Avoid Ground Glass Joints: Do not use ground glass joints as friction can cause detonation.
-
Work in a Fume Hood: Always work in a well-ventilated fume hood with a blast shield.
-
Quenching: After the reaction is complete, ensure any unreacted diazo compound is safely quenched (e.g., with acetic acid).
Troubleshooting: Purification of this compound
Q1: I am having difficulty purifying the final product by column chromatography.
A1: Carboxylic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for tailing.
-
Acidified Mobile Phase: Adding a small amount of acetic acid or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica.
-
Crystallization: Crystallization is often a more effective method for purifying carboxylic acids.
Q2: My attempts at crystallization are resulting in an oil or very small crystals.
A2: "Oiling out" or the formation of fine powder instead of well-defined crystals can be due to several factors.
-
Solvent Choice: The ideal crystallization solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests with a range of solvents to find a suitable one. A mixed solvent system may also be effective.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Purity of the Crude Product: If the crude product is highly impure, it may be difficult to crystallize. Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before attempting crystallization.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Q3: What are the likely impurities I need to remove?
A3: The impurities will depend on the synthetic route used.
-
From Allyl Alcohol Synthesis: Potential impurities include unreacted intermediates from any of the five steps, such as the benzylated alcohol or the debrominated but unoxidized alcohol. Over-oxidation products could also be present.
-
From Simmons-Smith Reaction: Unreacted starting fluoroallylic alcohol and byproducts from methylation or rearrangement are possible impurities.
-
From Rhodium-Catalyzed Synthesis: The main impurities are likely to be unreacted starting materials (the fluoroalkene and the diazo ester precursor) and potentially the trans-isomer of the product.
An acid-base extraction is a useful general technique to separate the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.
Visualizations
Caption: Workflow for the synthesis of this compound from allyl alcohol.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: General purification workflow for this compound.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
troubleshooting low yield in fluorocyclopropanation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in fluorocyclopropanation reactions.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Low or no yield is a common issue in fluorocyclopropanation reactions. The following sections detail potential causes and solutions to improve your reaction outcome.
Possible Cause 1: Reagent Decomposition
Fluorocyclopropanation reagents can be sensitive to atmospheric moisture and oxygen, leading to their decomposition and subsequent low reaction yields.[1]
-
Solution:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[1]
-
Use anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.
-
Handle reagents under an inert atmosphere.
-
Use freshly opened or properly stored reagents. Some fluorinating agents, like Selectfluor, should be stored correctly to avoid degradation.[2]
-
Possible Cause 2: Low Reactivity of the Alkene
The electronic properties and steric hindrance of the alkene substrate significantly impact its reactivity towards the fluorocarbene or carbenoid.
-
Electron-Deficient Alkenes: These substrates can be challenging and may require more reactive reagents or harsher conditions.[1]
-
Sterically Hindered Alkenes: Bulky substituents on the alkene can impede the approach of the cyclopropanating agent.
-
Solution: Increasing the reaction temperature or concentration might improve the yield, but this should be done cautiously as it may affect stereoselectivity.[1]
-
Possible Cause 3: Inefficient Carbene Generation
The method of generating the difluorocarbene is critical. Issues with this step will directly lead to low yields.
-
Dehydrohalogenation of Halodifluoromethanes: The choice of base and reaction conditions is crucial. Strong bases can react with the generated difluorocarbene, reducing the yield.[3][4]
-
Thermal Decomposition of Precursors: Reagents like sodium chlorodifluoroacetate (ClCF₂COONa) require high temperatures to generate difluorocarbene, which can be a limitation for sensitive substrates.[3]
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent offers a safer and often more efficient way to generate difluorocarbene.[3]
-
Solution: Ensure the use of an appropriate initiator, such as sodium iodide (NaI), to facilitate carbene formation.[3]
-
Possible Cause 4: Sub-optimal Reaction Conditions
Temperature, solvent, and catalyst loading are critical parameters that need to be optimized for each specific reaction.
-
Temperature: The reaction may require higher temperatures to proceed, or conversely, elevated temperatures could lead to decomposition of reagents or products.[2]
-
Solution: Screen a range of temperatures (e.g., from -78 °C to room temperature or higher) to find the optimal conditions for your specific substrate and reagent system.[1]
-
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition state and the overall reaction rate.[1]
-
Catalyst Loading: For catalytic reactions, insufficient catalyst will result in low conversion.
-
Solution: A modest increase in the catalyst loading may improve the reaction rate and overall yield.[1]
-
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion. What can I do to improve the conversion?
A1: To improve conversion, you can try the following:
-
Increase Reaction Time: If your reagents are stable under the reaction conditions, extending the reaction time may lead to a higher conversion.[1]
-
Optimize Catalyst Loading: For catalytic reactions, a slight increase in the catalyst loading might enhance the reaction rate.[1]
-
Check Reagent Purity: Ensure that all your reagents and solvents are of high purity and free from any potential inhibitors.[1]
Q2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity?
A2: The formation of side products can be due to several factors:
-
Side Reactions of the Fluorinating Agent: The fluorinating agent or carbene precursor might undergo undesired side reactions, such as dimerization.
-
Solution: For reactions involving diazo compounds, slow addition using a syringe pump can minimize side reactions.[1]
-
-
Incorrect Reagent Stoichiometry: The ratio of reagents can significantly impact selectivity.
-
Solution: A systematic optimization of the stoichiometry is recommended. For instance, in I(I)/I(III) catalyzed reactions, the equivalents of the HF source are critical.[1]
-
-
Substrate Electronic Effects: The electronic nature of the alkene substituents influences reactivity and the stereochemical outcome.[1] Electron-rich alkenes generally react faster with electrophilic carbenes.[5]
Q3: How does the choice of alkene substrate affect the yield of fluorocyclopropanation?
A3: The structure of the alkene is a key determinant of success.
-
Electron-donating groups on the alkene generally increase its nucleophilicity, leading to higher reactivity and better yields with electrophilic fluorocarbenes.[5]
-
Electron-withdrawing groups decrease the alkene's nucleophilicity, often resulting in lower reactivity and reduced yields.[5] For example, in some Simmons-Smith type cyclopropanations of fluoroallylic alcohols, substrates with electron-donating groups on an aromatic ring gave excellent yields (>90%), while those with electron-withdrawing groups resulted in lower yields (e.g., 51-62%).[5]
-
Steric hindrance around the double bond can also lower the reaction rate and yield.
Q4: I am having difficulty isolating my fluorocyclopropane product. What could be the issue?
A4: Low molecular weight fluorocyclopropanes can be volatile, which can lead to product loss during workup and purification.[1]
-
Solution:
Data Presentation
Table 1: Effect of Alkene Substitution on Yield in a Simmons-Smith Type Fluorocyclopropanation
| Substrate (Fluoroallylic Alcohol) | Substituent on Aromatic Ring | Yield (%) | Reference |
| (Z)-2-fluoroallylic alcohol derivative | p-Methoxy (electron-donating) | >90 | [5] |
| (Z)-2-fluoroallylic alcohol derivative | p-Methyl (electron-donating) | >90 | [5] |
| (Z)-2-fluoroallylic alcohol derivative | p-Trifluoromethyl (electron-withdrawing) | 51 | [5] |
| (E)-2-fluoroallylic alcohol derivative | p-Methoxy (electron-donating) | 91 | [5] |
| (E)-2-fluoroallylic alcohol derivative | p-Trifluoromethyl (electron-withdrawing) | 62 | [5] |
Table 2: Comparison of Difluorocarbene Precursors for the Difluorocyclopropanation of 1,1-Diphenylethene
| Reagent | Temperature (°C) | Yield (%) | Reference |
| Sodium chlorodifluoroacetate (ClCF₂COONa) | 180 | Not specified, but noted as less efficient | [3][4] |
| Sodium bromodifluoroacetate (BrCF₂COONa) | 150 | ~100 | [3][4] |
Experimental Protocols
General Protocol for Simmons-Smith Fluorocyclopropanation of Fluoroallylic Alcohols
This protocol is a generalized procedure based on the cyclopropanation of fluoroallylic alcohols using zinc carbenoids.
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of the fluoroallylic alcohol substrate in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: Cool the solution to the desired temperature (e.g., 0 °C).
-
Addition of Reagents: To the cooled solution, add the chiral dioxaborolane ligand, followed by the dropwise addition of a solution of diethylzinc and then diiodomethane.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by an appropriate technique (e.g., ¹⁹F NMR, TLC, or GC-MS).
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., CH₂Cl₂). Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous phase multiple times with an organic solvent (e.g., Et₂O).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in fluorocyclopropanation.
Caption: Key parameters influencing fluorocyclopropanation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
optimization of reaction conditions for 2-Fluorocyclopropanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-fluorocyclopropanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield in Multi-Step Synthesis from Allyl Alcohol
-
Question: My five-step synthesis of this compound from allyl alcohol results in a low overall yield. Which steps are most critical for optimization?
Answer: The overall yield of this synthesis, reported to be around 35.3%, is highly dependent on the efficiency of each of the five steps: benzylation of allyl alcohol, cyclopropanation, debenzylation, debromination, and oxidation.[1] To improve the overall yield, it is crucial to optimize the conditions for the cyclization, debromination, and oxidation stages.
Key Optimization Parameters:
-
Cyclization: An optimal molar ratio of allyl benzyl ether to dibromofluoromethane is 1:1.2. The use of benzyl triethylammonium chloride as a phase transfer catalyst is also recommended.[1]
-
Debromination: Employing zinc powder as the reducing agent at a temperature of 70°C has been found to be effective.[1]
-
Oxidation: The choice of solvent is critical. A mixed solvent system of acetone and water in a 4:1 volume ratio is considered optimal for the oxidation step.[1]
-
Issue 2: Poor Stereoselectivity in Cyclopropanation
-
Question: I am struggling to achieve high cis-stereoselectivity in the synthesis of this compound. What methods can improve this?
Answer: Achieving high stereoselectivity is a common challenge. A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters has been shown to be an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid.[2] This approach can significantly enhance the desired cis/trans ratio. In one reported method, the ratio of trans/cis isomers in the intermediate reached 86/14.[3]
Issue 3: Side Reactions and Impurity Formation
-
Question: My final product is contaminated with various impurities that are difficult to separate. What are the likely side reactions and how can I minimize them?
Answer: Side reactions are a frequent cause of low yields and purification difficulties. Depending on the synthetic route, potential side reactions can include rearrangements or eliminations.[4]
Strategies to Minimize Side Reactions:
-
Temperature Control: Careful management of the reaction temperature is crucial to favor the desired cyclopropanation pathway over competing side reactions.[4]
-
Stoichiometry: Precise control of the reactant ratios can help to suppress the formation of unwanted byproducts.[4]
-
Starting Material Purity: Ensure the high purity of starting materials, as impurities can lead to undesired side reactions.[4]
-
Benzyne Formation: In syntheses involving diazotization of anthranilic acid derivatives, the formation of a highly reactive benzyne intermediate can lead to a complex mixture of byproducts.[5] Strict adherence to recommended temperatures and addition rates of reagents is necessary to control the decomposition of the diazonium salt.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: Several synthetic methodologies have been developed. A common laboratory-scale synthesis involves a five-step process starting from allyl alcohol.[1] Another novel approach begins with 1,1-dichloro-1-fluoroethane and thiophenol.[3] For stereoselective synthesis, a rhodium-catalyzed reaction is often employed.[2]
Q2: How can I effectively purify the final this compound product?
A2: Purification of carboxylic acids can be achieved through several methods. For solid acids, repeated crystallization from at least two different solvents is recommended.[6] Water-insoluble acids can be partially purified by dissolving them in an aqueous sodium hydroxide solution followed by precipitation with a dilute mineral acid.[6] For liquid carboxylic acids, fractional distillation under reduced pressure is a common technique.[6][7]
Q3: Are there any specific safety precautions for the synthesis of this compound?
A3: Yes, several reagents used in the synthesis of fluorocyclopropanes require careful handling. For instance, diethylzinc, used in some cyclopropanation reactions, is highly pyrophoric and sensitive to air and moisture. It must be handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[4] Additionally, some reaction intermediates may be hazardous; for example, the diazotization of anthranilic acid can lead to the formation of a highly reactive and potentially explosive benzyne intermediate.[5] Always conduct a thorough risk assessment before performing any reaction.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis from Allyl Alcohol
| Step | Parameter | Optimized Condition | Reference |
| Cyclization | Molar Ratio (allyl benzyl ether : dibromofluoromethane) | 1 : 1.2 | [1] |
| Catalyst | Benzyl triethylammonium chloride | [1] | |
| Debromination | Reducing Agent | Zinc powder | [1] |
| Temperature | 70°C | [1] | |
| Oxidation | Solvent | Acetone : Water (4:1 v/v) | [1] |
Experimental Protocols
Protocol 1: Five-Step Synthesis from Allyl Alcohol
This protocol is a summary of the synthesis described by Wang (2015).[1]
-
Benzylation of Allyl Alcohol: Protect the hydroxyl group of allyl alcohol with a benzyl group.
-
Cyclization: React the resulting allyl benzyl ether with dibromofluoromethane in a 1:1.2 molar ratio using benzyl triethylammonium chloride as a phase transfer catalyst.
-
Debenzylation: Remove the benzyl protecting group.
-
Debromination: Reduce the resulting intermediate using zinc powder at 70°C.
-
Oxidation: Oxidize the alcohol to the carboxylic acid using an optimal solvent mixture of acetone and water (4:1 v/v).
Protocol 2: Novel Synthesis from 1,1-dichloro-1-fluoroethane
This protocol is based on the method described in patent WO2018032796A1.[3]
-
Phenyl Sulfide Intermediate Formation: React 1,1-dichloro-1-fluoroethane with thiophenol in the presence of a base.
-
Oxidation: Oxidize the phenyl sulfide intermediate using Oxone®.
-
Elimination: Subject the product from the previous step to an elimination reaction in the presence of a base to yield 1-fluoro-1-benzenesulfonylethylene.
-
Cyclopropanation: Perform an addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate using a rhodium catalyst to obtain the cyclopropane intermediate.
-
Hydrolysis and Acidification: Carry out an elimination reaction on the cyclopropane intermediate in the presence of a base, followed by acidification to yield this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
identifying and minimizing side products in 2-Fluorocyclopropanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorocyclopropanecarboxylic acid. Our focus is on identifying and minimizing the formation of common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently employed synthetic pathways start from allyl alcohol or involve rhodium-catalyzed cyclopropanation. A common five-step synthesis from allyl alcohol includes:
-
Protection of the hydroxyl group (e.g., as a benzyl ether).
-
Cyclopropanation of the double bond.
-
Deprotection of the hydroxyl group.
-
Debromination (if a bromine-containing cyclopropanating agent is used).
-
Oxidation of the resulting primary alcohol to the carboxylic acid.[1]
Q2: What are the primary challenges and side reactions in the cyclopropanation step?
A2: The key challenges in the fluorocyclopropanation step are achieving high diastereoselectivity and minimizing side reactions. The low reactivity of fluoroalkenes can necessitate harsh reaction conditions, which may lead to the formation of byproducts.[2] A potential side reaction is the ring-opening of the desired fluorocyclopropane product under certain conditions.
Q3: How can I control the diastereoselectivity of the cyclopropanation?
A3: Controlling diastereoselectivity is crucial for obtaining the desired isomer of this compound. The choice of cyclopropanating agent, solvent, and the nature of the protecting group on the allylic alcohol can all influence the stereochemical outcome. For instance, the use of chiral ligands in enantioselective cyclopropanation can afford high levels of stereocontrol.
Q4: What are common side products in the final oxidation step?
A4: A common side product during the oxidation of 2-fluorocyclopropylmethanol to the carboxylic acid is the corresponding ester. This can occur if the newly formed carboxylic acid reacts with the unreacted starting alcohol. This side reaction can often be suppressed by the addition of a base. Over-oxidation, leading to ring cleavage, is also a possibility if the reaction conditions are too harsh.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Cyclopropanation Step
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the fluoroalkene intermediate. | Increase the reaction temperature and/or prolong the reaction time. Note that this may impact diastereoselectivity. |
| Inactive or degraded cyclopropanating agent. | Prepare Simmons-Smith reagents (e.g., from diethylzinc and diiodomethane) fresh before use and ensure anhydrous conditions. |
| Inappropriate solvent. | For Simmons-Smith type reactions, avoid highly coordinating solvents that can deactivate the zinc carbenoid. Toluene or dichloromethane are often suitable choices. |
Issue 2: Formation of Diastereomers and Other Side Products in Cyclopropanation
| Side Product | Identification | Minimization Strategy |
| Undesired Diastereomer | NMR spectroscopy is the primary method for identifying and quantifying diastereomers. Specific proton and fluorine chemical shifts and coupling constants will differ between isomers. | Optimize reaction temperature; lower temperatures often favor higher diastereoselectivity. Screen different chiral ligands or auxiliaries to direct the stereochemical outcome. |
| Methylated Intermediates | In Simmons-Smith reactions using diiodomethane, methylation of the hydroxyl group of the deprotected intermediate can occur. This can be identified by GC-MS and NMR. | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid prolonged reaction times. |
Issue 3: Incomplete Reaction or Side Products in the Oxidation Step
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | Insufficient oxidizing agent or non-optimal reaction conditions. | Ensure at least a stoichiometric amount of the oxidizing agent (e.g., Jones reagent) is used. Optimize the reaction temperature and time. A mixed solvent system of acetone and water (4:1 v/v) can be effective.[1] |
| Ester Formation | Reaction of the product carboxylic acid with the starting alcohol. | Add a base (e.g., potassium carbonate) to the reaction mixture to neutralize the carboxylic acid as it forms, thus preventing esterification. |
| Ring Cleavage | Overly harsh oxidation conditions. | Use a milder oxidizing agent or perform the reaction at a lower temperature. Monitor the reaction closely to avoid over-oxidation. |
Experimental Protocols
Key Experiment: Five-Step Synthesis from Allyl Alcohol
This protocol outlines the key steps for the synthesis of this compound starting from allyl alcohol.
-
Protection of Allyl Alcohol:
-
React allyl alcohol with a suitable protecting group, such as benzyl bromide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to form allyl benzyl ether.
-
-
Cyclopropanation:
-
To a solution of allyl benzyl ether, add the cyclopropanating agent. For example, a Simmons-Smith type reagent generated in situ from diethylzinc and dibromofluoromethane. The molar ratio of the ether to the cyclopropanating agent can be optimized, with a ratio of 1:1.2 often being effective.[1] A phase transfer catalyst, such as benzyl triethylammonium chloride, can be beneficial.[1]
-
-
Deprotection:
-
Remove the benzyl protecting group, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, to yield 2-fluorocyclopropylmethanol.
-
-
Debromination (if applicable):
-
If a bromine-containing cyclopropanating agent was used, the resulting dibromofluorocyclopropane intermediate needs to be debrominated. This can be achieved using a reducing agent like zinc powder at an elevated temperature (e.g., 70°C).[1]
-
-
Oxidation:
-
Oxidize the 2-fluorocyclopropylmethanol to this compound using an oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid and acetone). The reaction is typically performed in a mixed solvent system like acetone/water.[1]
-
Visualizations
Logical Workflow for Troubleshooting Low Cyclopropanation Yield
Caption: Troubleshooting workflow for low cyclopropanation yield.
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway with potential side products.
References
Technical Support Center: Purification of 2-Fluorocyclopropanecarboxylic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Fluorocyclopropanecarboxylic acid isomers. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenges stem from the inherent properties of the molecule. The isomers, particularly enantiomers, have very similar physicochemical properties, making them difficult to separate. The presence of the fluorine atom can introduce unique interactions with stationary phases in chromatography, potentially causing peak tailing. Additionally, the cyclopropane ring can be sensitive to acidic conditions, which might lead to ring-opening or other side reactions if the purification conditions are not carefully controlled.
Q2: Which chromatographic techniques are most effective for separating the diastereomers (cis/trans) of this compound?
A2: For diastereomer separation, standard chromatographic techniques are often effective. Flash column chromatography using silica gel is a common starting point. For higher resolution and purity, High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns like C18, can be employed. The choice of eluent is critical and typically involves a gradient of solvents like hexane/ethyl acetate for normal phase or acetonitrile/water for reversed-phase.
Q3: What are the recommended methods for separating the enantiomers of a specific this compound isomer?
A3: Enantiomers require chiral separation techniques. The most common and powerful methods are Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These techniques utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Another effective, albeit more classical, method is diastereomeric salt resolution, where the racemic acid is reacted with a chiral base to form diastereomeric salts that can be separated by crystallization.
Q4: Can I use crystallization to purify this compound isomers?
A4: Yes, crystallization can be a viable purification method, especially for separating diastereomers which have different solubilities. For enantiomers, diastereomeric salt resolution is a form of crystallization-based separation. Finding the right solvent system is crucial for successful crystallization. A good solvent system is one in which the desired isomer has high solubility at elevated temperatures and low solubility at cooler temperatures, allowing for selective precipitation.
Q5: My fluorinated compound shows poor peak shape (tailing) in HPLC. What can I do?
A5: Peak tailing for fluorinated compounds, especially on silica-based columns, is often due to secondary interactions between the analyte and residual silanol groups on the stationary phase. To mitigate this, consider the following:
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Modify the mobile phase: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can suppress silanol interactions.
-
Use a different stationary phase: A column with a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can offer different selectivity and improved peak shape for fluorinated analytes.[1][2]
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers (cis/trans) by Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides the best separation (a good target is a ΔRf of >0.1). |
| Column Overload | Too much sample was loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight. |
| Poor Column Packing | Channeling in the column can lead to broad peaks and poor separation. Ensure the column is packed uniformly and the top surface of the silica is level. |
| Compound Instability on Silica | The acidic nature of silica gel may be causing degradation of the cyclopropane ring. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). Alternatively, switch to a more neutral stationary phase like alumina. |
Issue 2: Unsuccessful Chiral Resolution of Enantiomers by HPLC/SFC
| Possible Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | Not all CSPs are effective for all compounds. Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for carboxylic acids. |
| Suboptimal Mobile Phase | The mobile phase composition is critical for chiral recognition. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage in the hexane or heptane mobile phase. For SFC, adjust the co-solvent (often methanol or ethanol) percentage. |
| Mobile Phase Additives Needed | For carboxylic acids, adding a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase is often necessary to ensure the analyte is in a single protonation state and to improve peak shape. |
| Temperature Effects | Temperature can significantly impact chiral separations. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) as this can alter the interactions between the analyte and the CSP, sometimes dramatically improving resolution. |
Issue 3: Difficulty with Diastereomeric Salt Crystallization
| Possible Cause | Solution |
| Inappropriate Chiral Resolving Agent | The chosen chiral base may not form a stable, crystalline salt with the acid. Screen a variety of commercially available chiral bases (e.g., (R)- or (S)-1-phenylethylamine, quinine, brucine). |
| Poor Solvent Choice | The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, acetonitrile, water, or mixtures thereof). The goal is to find a system where one diastereomeric salt is significantly less soluble than the other. |
| Oiling Out | The diastereomeric salt is separating as a liquid phase instead of a solid. This often happens when the solution is too concentrated or cooled too quickly. Try using a more dilute solution or allowing the solution to cool more slowly. Seeding the solution with a few crystals of the desired salt can also help induce proper crystallization. |
| Incomplete Salt Formation | Ensure that the stoichiometry between the racemic acid and the chiral base is correct. Typically, 0.5 to 1.0 equivalents of the resolving agent are used. |
Quantitative Data Summary
The following table provides representative data for the separation of fluorinated cyclopropane isomers based on literature for analogous compounds. Actual results may vary depending on the specific substrate and experimental conditions.
| Purification Technique | Isomers Separated | Stationary Phase | Typical Purity Achieved | Typical Yield | Resolution (Rs) |
| Flash Chromatography | Diastereomers (cis/trans) | Silica Gel | >95% | 70-90% | N/A |
| Preparative HPLC | Diastereomers (cis/trans) | C18 | >99% | 60-85% | >1.5 |
| Chiral HPLC/SFC | Enantiomers | Polysaccharide-based CSP | >99% ee | 40-50% per enantiomer | >1.5 |
| Diastereomeric Salt Resolution | Enantiomers | N/A | >98% ee | 30-45% per enantiomer | N/A |
Experimental Protocols
Protocol 1: Diastereomer Separation by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will show good separation between the cis and trans isomers, with the lower-spotting isomer having an Rf of ~0.2-0.3.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Protocol 2: Enantiomer Separation by Chiral SFC (Starting Point)
-
Column: Chiralpak® AD-H (or similar polysaccharide-based CSP), 250 x 10 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ and Methanol (with 0.1% Trifluoroacetic Acid).
-
Gradient: Start with 5% Methanol and increase to 40% over 10 minutes.
-
Flow Rate: 10 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection: Dissolve the racemic sample in methanol or another suitable solvent at a concentration of 5-10 mg/mL. Inject an appropriate volume.
-
Fraction Collection: Collect the eluting enantiomer peaks in separate fractions.
-
Product Recovery: Evaporate the methanol from the collected fractions to obtain the purified enantiomers.
Protocol 3: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one equivalent of the racemic this compound in a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in the same hot solvent.
-
Crystallization: Slowly add the hot amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid should be enriched in one diastereomer.
-
Determination of Purity: Analyze the diastereomeric purity of the salt by NMR or by liberating the acid and analyzing its enantiomeric excess by chiral HPLC/SFC.
-
Recrystallization (if necessary): If the desired purity is not achieved, recrystallize the diastereomeric salt from the same or a different solvent system.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The other enantiomer can often be recovered from the initial mother liquor.
Visualizations
Caption: Workflow for Diastereomer Separation by Flash Chromatography.
Caption: Decision Tree for Chiral Separation Method Selection.
References
Technical Support Center: Stereoselective Synthesis of 2-Fluorocyclopropanecarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving stereoselectivity in the synthesis of 2-Fluorocyclopropanecarboxylic acid and its derivatives.
Troubleshooting Guide
Low stereoselectivity is a common challenge in the synthesis of this compound. The following guide provides insights into potential causes and recommended solutions to improve the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).
| Problem | Potential Cause | Suggested Solution |
| Low cis/trans (diastereomeric) ratio | Suboptimal Catalyst: The catalyst may not provide sufficient steric hindrance to favor one diastereomer. | Screen different rhodium catalysts. For the cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters, Rh₂(OAc)₄ can provide good stereoselectivity.[1] |
| Insufficient Steric Bulk on Ester: The ester group on the diazoacetate may not be bulky enough to effectively direct the stereochemical outcome. | Increase the steric bulk of the ester group on the diazoacetate. For instance, switching from an ethyl ester to a tert-butyl ester or an l-menthyl ester can significantly improve trans selectivity.[1] | |
| Inappropriate Solvent: The solvent can influence the conformation of the transition state, affecting stereoselectivity. | Screen different solvents. Dichloromethane and heptane have been shown to be suitable solvents for this cyclopropanation.[1] | |
| Low Enantioselectivity | Achiral Catalyst: The use of an achiral catalyst will result in a racemic mixture of products. | Employ a chiral catalyst system. Chiral rhodium catalysts are commonly used for enantioselective cyclopropanation.[2][3] |
| Ineffective Chiral Auxiliary: The chiral auxiliary may not be exerting enough stereochemical control. | If using a chiral auxiliary approach, ensure the auxiliary is appropriate for the reaction and consider screening different auxiliaries. The use of chiral auxiliaries is a well-established strategy for controlling stereoselectivity in cyclopropanation.[4] | |
| Low Reaction Yield | Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. | Ensure the reaction is performed under an inert atmosphere and use anhydrous solvents. Catalyst loading can also be optimized. |
| Decomposition of Diazo Compound: Diazo compounds can be unstable, leading to side reactions. | Use a syringe pump for the slow addition of the diazo compound to the reaction mixture. Maintain the recommended reaction temperature. | |
| Poor Reactivity of Alkene: Electron-deficient alkenes can be less reactive. | For the synthesis of this compound derivatives, the use of an electron-deficient olefin like 1-fluoro-1-(phenylsulfonyl)ethylene with a diazoacetate has been proven effective.[1][5][6] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of catalyst influence the stereoselectivity of the cyclopropanation reaction?
A1: The catalyst plays a crucial role in determining the stereoselectivity. In rhodium-catalyzed cyclopropanations, the ligands on the dirhodium core create a chiral environment that directs the approach of the alkene to the rhodium carbene intermediate. For the synthesis of 2-fluoro-2-phenylsulfonylcyclopropanecarboxylate, Rh₂(OAc)₄ has been shown to provide good stereoselectivity.[1] More complex chiral rhodium catalysts are employed to achieve high enantioselectivity.[2][3]
Q2: What is the effect of the ester group's steric bulk on the cis/trans ratio?
A2: Increasing the steric bulk of the ester group on the diazoacetate generally leads to higher stereoselectivity. This is attributed to greater steric repulsion between the bulky ester group and other substituents in the transition state, favoring the formation of the sterically less hindered diastereomer. For example, in the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene, increasing the bulk of the ester from ethyl to tert-butyl or l-menthyl significantly improves the trans/cis ratio.[1]
Q3: Can a chiral auxiliary be used to control the stereochemistry?
A3: Yes, using a chiral auxiliary is a powerful strategy for asymmetric synthesis. The auxiliary is temporarily attached to the substrate or reagent, directing the stereochemical outcome of the reaction, and is subsequently removed. For instance, an l-menthyl ester can act as a chiral auxiliary, leading to high diastereoselectivity.[1] Another approach involves using a temporary stereocenter to direct the cyclopropanation.[4]
Q4: What are the key starting materials for the stereoselective synthesis of cis-2-Fluorocyclopropanecarboxylic Acid?
A4: A common and effective method involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester.[1][5][6] This approach allows for the construction of the fluorinated cyclopropane ring with good stereocontrol.
Quantitative Data on Stereoselectivity
The following table summarizes the effect of different catalysts and diazo esters on the stereoselectivity of the cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene.
| Catalyst | Diazo Ester | Solvent | trans/cis Ratio | Yield (%) | Reference |
| Rh₂(OAc)₄ | Ethyl diazoacetate | CH₂Cl₂ | 86:14 | 18 | [1] |
| [Rh(O₂CCPh₃)₂]₂ | Ethyl diazoacetate | CH₂Cl₂ | 85:15 | 78 | [1] |
| [Rh(O₂CCPh₃)₂]₂ | tert-Butyl diazoacetate | CH₂Cl₂ | 93:7 | 78 | [1] |
| [Rh(O₂CCPh₃)₂]₂ | l-Menthyl diazoacetate | CH₂Cl₂ | >99:1 | 75 | [1] |
| Ru(TPP)(CO) | Ethyl diazoacetate | CH₂Cl₂ | 87:13 | 12 | [1] |
| Pd(OAc)₂ | Ethyl diazoacetate | CH₂Cl₂ | 50:50 | 0 | [1] |
| Cu(acac)₂ | Ethyl diazoacetate | CH₂Cl₂ | 50:50 | 0 | [1] |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Cyclopropanation of 1-Fluoro-1-(phenylsulfonyl)ethylene with a Diazo Ester [1]
This protocol is based on the work of Shibue and Fukuda for the synthesis of 2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylates, which are precursors to this compound.
Materials:
-
1-Fluoro-1-(phenylsulfonyl)ethylene
-
Diazo ester (e.g., ethyl diazoacetate, tert-butyl diazoacetate)
-
Rhodium catalyst (e.g., [Rh(O₂CCPh₃)₂]₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv) and the rhodium catalyst (0.01 equiv) in anhydrous CH₂Cl₂ at 25 °C, a solution of the diazo ester (2.0 equiv) in anhydrous CH₂Cl₂ is added dropwise over 1.5 hours.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour.
-
The solvent is removed under reduced pressure (in vacuo).
-
The crude residue is purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropane product as a mixture of trans and cis isomers.
-
The isomers can be separated by preparative HPLC if required.
Visualizations
Caption: Experimental workflow for rhodium-catalyzed cyclopropanation.
Caption: Factors influencing stereoselectivity in cyclopropanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluorocyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the cost-effective synthesis of 2-Fluorocyclopropanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common cost-effective strategies for synthesizing this compound?
A1: Several cost-effective routes have been developed. The most prominent include a five-step synthesis from allyl alcohol, a novel multi-step synthesis from 1,1-dichloro-1-fluoroethane and thiophenol, and a highly selective asymmetric synthesis starting from fluoromethylphenylsulfone and chiral glycidyl derivatives.[1][2][3] The latter two are particularly noted for their potential for industrial scale-up due to the use of readily available starting materials and avoidance of expensive reagents.[2][3]
Q2: I am looking for a synthesis route with a high overall yield that is suitable for producing a specific stereoisomer. Which method is recommended?
A2: For a highly selective asymmetric synthesis of cis-2-Fluorocyclopropanecarboxylic acid, a six-step route starting from fluoromethylphenylsulfone and chiral glycidyl derivatives is highly recommended. This method boasts an overall yield of 45% and does not require the use of expensive noble metal catalysts, making it economically viable for large-scale production.[3][4]
Q3: Are there any synthesis methods that avoid hazardous reagents like m-chloroperoxybenzoic acid (mCPBA)?
A3: Yes, a novel synthesis method that starts with 1,1-dichloro-1-fluoroethane and thiophenol utilizes Oxone® for an oxidation step, replacing the commonly used and potentially hazardous mCPBA.[2] This enhances the safety profile of the synthesis, especially for large-scale production.
Q4: What is a common starting material for a more traditional synthesis route, and what is its overall yield?
A4: A well-established route uses allyl alcohol as the starting material. This five-step process involves protection, cyclization, deprotection, debromination, and oxidation to yield this compound with an overall yield of 35.3%.[1]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the cyclopropanation step (Route from Allyl Alcohol) | - Inefficient phase transfer catalysis. - Suboptimal ratio of reactants. | - Ensure the use of an effective phase transfer catalyst, such as benzyl triethylammonium chloride. - Optimize the molar ratio of the allyl ether to dibromofluoromethane; a ratio of 1:1.2 has been shown to be effective.[1] |
| Incomplete oxidation of the intermediate alcohol to the carboxylic acid | - Inappropriate solvent system. - Ineffective oxidizing agent. | - A mixed solvent system of acetone and water (4:1 volume ratio) can improve reaction efficiency.[1] - For the route starting from 1,1-dichloro-1-fluoroethane, Oxone® is an effective and safer alternative to mCPBA.[2] |
| Poor stereoselectivity in the synthesis of cis-2-Fluorocyclopropanecarboxylic acid | - Use of a non-stereoselective cyclopropanation method. - Racemization during subsequent reaction steps. | - Employ a chiral auxiliary or a stereoselective catalyst. The asymmetric synthesis starting from fluoromethylphenylsulfone and a chiral glycidyl derivative provides excellent stereoselectivity.[3][4] - A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters is also an effective method for stereoselective synthesis, though the cost of the catalyst should be considered.[5][6] |
| Difficulty in removing the phenylsulfonyl group in the final step (Route from 1,1-dichloro-1-fluoroethane) | - Incomplete elimination reaction. | - Ensure the presence of a suitable base for the elimination reaction, followed by acidification to obtain the final product.[2] |
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: From Allyl Alcohol | Route 2: From 1,1-dichloro-1-fluoroethane | Route 3: Asymmetric Synthesis |
| Starting Materials | Allyl alcohol | 1,1-dichloro-1-fluoroethane, thiophenol | Fluoromethylphenylsulfone, chiral glycidyl derivatives |
| Number of Steps | 5 | 5 | 6 |
| Overall Yield | 35.3%[1] | Not explicitly stated, but described as having an increased reaction yield.[2] | 45%[3] |
| Key Reagents | Benzyl chloride, dibromofluoromethane, zinc powder | Thiophenol, Oxone®, ethyl diazoacetate | Chiral glycidyl derivatives, LHMDS, NaClO2, TEMPO |
| Stereoselectivity | Not specified | Not specified | High stereoselectivity for cis-isomer[3][4] |
| Cost-Effectiveness | Moderate | High (uses bulk, cheap materials)[2] | High (avoids noble metal catalysts)[3] |
Experimental Protocols
Protocol 1: Synthesis from Allyl Alcohol (Adapted from[1])
-
Protection of Allyl Alcohol: React allyl alcohol with benzyl chloride in the presence of a base to form allyl benzyl ether.
-
Cyclization: React the allyl benzyl ether with dibromofluoromethane in a 1:1.2 molar ratio using benzyl triethylammonium chloride as a phase transfer catalyst.
-
Deprotection: Remove the benzyl group to yield 2-bromo-2-fluorocyclopropyl)methanol.
-
Debromination: Use zinc powder as a reducing agent at 70°C to remove the bromine atom.
-
Oxidation: Oxidize the resulting alcohol to this compound using an appropriate oxidizing agent in a 4:1 acetone/water solvent mixture.
Protocol 2: Asymmetric Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid (Adapted from[3])
-
Synthesis of Intermediate 10: React fluoromethylphenylsulfone with a chiral glycidyl derivative.
-
Cyclization to Intermediate 11: Treat intermediate 10 with LHMDS in THF at -78°C, then warm to -40°C and stir for 12 hours. Quench with saturated aqueous NH4Cl.
-
Synthesis of Intermediate 12: To a solution of intermediate 11 (110 mmol) in acetonitrile (110 mL) and saturated KH2PO4 solution (110 mL) at 0°C, add NaClO2 (220 mmol), TEMPO (29.7 mmol), and NaClO (13.2 mL). Warm to room temperature and stir for 4 hours.
-
Final Product Synthesis: To a solution of intermediate 12 (100 mmol) in DCM (100 mL), add triethylamine (110 mmol). After stirring, remove the solvent. Add magnesium powder (1.6 mol), methylmagnesium bromide (1 M, 0.1 equiv), and dried MeOH (500 mL). Stir for 5 hours and then quench with 5% HCl. Extract the product with EtOAc.
Visualizations
Caption: Five-step synthesis of this compound from allyl alcohol.
Caption: Novel synthesis route starting from 1,1-dichloro-1-fluoroethane.
Caption: Asymmetric synthesis of cis-2-Fluorocyclopropanecarboxylic acid.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2-Fluorocyclopropanecarboxylic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with 2-Fluorocyclopropanecarboxylic acid in solution. As publicly available data on the solution stability of this compound is limited, this guide offers troubleshooting strategies and experimental protocols to help you assess its stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in common laboratory solvents?
There is limited publicly available data on the comprehensive stability of this compound in various solvents. As a general guideline, it is recommended to prepare solutions fresh and store them at low temperatures (2-8 °C) for short periods. For long-term storage, aliquoting and freezing (-20 °C or -80 °C) is advisable. The stability of the compound can be influenced by the solvent, pH, temperature, and presence of other reactive species. It is crucial to perform stability studies under your specific experimental conditions.
Q2: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways have not been extensively documented, potential mechanisms can be inferred from the chemical structure. The highly strained cyclopropyl ring and the presence of an electronegative fluorine atom could make the molecule susceptible to ring-opening reactions, particularly under acidic or basic conditions. Decarboxylation, especially at elevated temperatures, is another plausible degradation route.
Q3: How can I monitor the stability of my this compound solution?
The most reliable method to monitor the stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to track the concentration of the parent compound over time and to detect the appearance of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying structural changes.
Q4: What signs in my experiment might indicate instability of this compound?
Inconsistent assay results, a decrease in biological activity over time, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of unexpected peaks in your analytical chromatograms could all be indicators of compound instability.
Troubleshooting Guide
If you suspect that the stability of this compound is affecting your experimental results, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for addressing suspected instability of this compound.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in a Buffered Solution
Objective: To determine the short-term stability of this compound in a specific buffer system at a defined temperature.
Materials:
-
This compound
-
Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC or LC-MS system
-
Calibrated analytical balance and pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO, Methanol).
-
Prepare the desired buffer solution and adjust the pH accurately.
-
Spike the buffer with the stock solution to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the solution for analysis.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37 °C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze each aliquot by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time.
-
Caption: Workflow for the preliminary stability assessment of this compound.
Data Presentation
The results from your stability studies can be organized in a table for clear comparison.
Table 1: Example Stability Data for this compound (100 µM) in PBS (pH 7.4) at 37 °C
| Time (hours) | Peak Area of Parent Compound | % Remaining | Area of Major Degradant Peak |
| 0 | 1,250,000 | 100.0 | Not Detected |
| 1 | 1,245,000 | 99.6 | 5,000 |
| 2 | 1,230,000 | 98.4 | 18,000 |
| 4 | 1,190,000 | 95.2 | 55,000 |
| 8 | 1,125,000 | 90.0 | 110,000 |
| 24 | 950,000 | 76.0 | 250,000 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. You should populate this table with your own data.
By following these guidelines and protocols, you can systematically investigate the stability of this compound in your specific experimental context and make informed decisions to ensure the reliability and reproducibility of your research.
monitoring the progress of 2-Fluorocyclopropanecarboxylic acid synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of 2-Fluorocyclopropanecarboxylic acid synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic routes have been reported. Two common methods are a five-step synthesis starting from allyl alcohol and a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester.[1][2] The five-step synthesis involves the protection of allyl alcohol, cyclization, deprotection, debromination, and oxidation to yield the final product.[1] The rhodium-catalyzed approach offers a stereoselective route to the cis isomer.[2] A third method involves the reaction of 1,1-dichloro-1-fluoroethane with thiophenol, followed by oxidation, elimination, cyclopropanation, and hydrolysis.
Q2: Which analytical techniques are most suitable for monitoring the reaction progress?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring these reactions. Specifically, ¹⁹F NMR is highly effective for tracking the formation of fluorinated products due to its high sensitivity and the wide chemical shift range of fluorine, which minimizes signal overlap.[3] ¹H NMR can also be used to observe the disappearance of starting material signals and the appearance of product signals, particularly the characteristic cyclopropyl protons.[4][5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also valuable for monitoring the reaction, especially for quantifying the concentration of reactants, products, and byproducts.[6][7]
Q3: What are the typical yields for the synthesis of this compound?
A3: The overall yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the five-step synthesis starting from allyl alcohol, an overall yield of 35.3% has been reported.[1] Rhodium-catalyzed cyclopropanations can also achieve good yields, often with high stereoselectivity.[2]
Q4: What are the main challenges in synthesizing this compound?
A4: The primary challenges include achieving high yields, controlling stereoselectivity (cis/trans isomers), and minimizing side reactions. The electron-withdrawing nature of the fluorine atom can affect the reactivity of intermediates.[8] Purification of the final product from reaction byproducts and catalysts can also be challenging.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: My reaction is showing low or no conversion to the desired this compound. What are the potential causes?
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Ensure all reagents, especially the cyclopropanating agent (e.g., dibromofluoromethane, ethyl diazoacetate) and catalysts, are pure and dry. Moisture and air can deactivate many catalysts used in these reactions.[8] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some cyclopropanation reactions are highly temperature-sensitive. For the synthesis from allyl alcohol, the debromination step with zinc powder is optimal at 70°C.[1] |
| Catalyst Inactivity | If using a rhodium catalyst, ensure it has not been deactivated. Use fresh catalyst or a new batch. The choice of catalyst and ligand can also be critical for success. |
| Inappropriate Solvent | The solvent can significantly impact reaction rates and yields. For the oxidation step in the five-step synthesis, a mixed solvent of acetone and water (4:1) is recommended.[1] |
Issue 2: Formation of Significant Side Products/Impurities
Question: I am observing significant impurities in my reaction mixture, making purification difficult. What are the likely side reactions and how can I minimize them?
| Potential Cause | Recommended Solution |
| Side Reactions of Carbene Intermediate | In rhodium-catalyzed reactions, the carbene intermediate can undergo other reactions like C-H insertion or dimerization. Adjusting the catalyst, solvent, and rate of diazo compound addition can favor cyclopropanation. |
| Incomplete Reactions in Multi-step Synthesis | In the five-step synthesis, ensure each step goes to completion before proceeding to the next to avoid carrying over unreacted intermediates. Monitor each step by NMR or HPLC. |
| Rearrangement or Elimination Reactions | The presence of fluorine can promote elimination or rearrangement pathways. Careful control of temperature and the use of appropriate bases are crucial to minimize these side reactions.[8] |
| Decomposition of Product | The product may be unstable under the reaction or workup conditions. Ensure the workup procedure is mild and avoid prolonged exposure to strong acids or bases at high temperatures. |
Data Presentation
Table 1: Summary of a Five-Step Synthesis of this compound
| Step | Reaction | Key Reagents | Optimal Conditions |
| 1 | Protection | Benzyl chloride, NaH | - |
| 2 | Cyclization | Dibromofluoromethane, NaOH, Benzyl triethylammonium chloride | n(allylbenzyl ether) : n(dibromofluoromethane) = 1:1.2 |
| 3 | Deprotection | - | - |
| 4 | Debromination | Zinc powder | 70°C |
| 5 | Oxidation | KMnO₄ | Acetone/Water (4:1) |
| Overall Yield | 35.3% [1] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress using ¹⁹F NMR
¹⁹F NMR is a powerful tool for monitoring the synthesis of this compound due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for clear signal resolution.
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent). Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A standard ¹⁹F NMR experiment on a 400 MHz or 500 MHz spectrometer is usually sufficient.
-
Data Analysis:
-
Identify the chemical shift of the fluorine in the starting material and the product. The chemical shift of the fluorine in this compound will be distinct from any fluorinated starting materials.
-
Integrate the signals corresponding to the starting material and the product.
-
Calculate the relative percentage of each species to determine the reaction conversion over time.
-
Protocol 2: Monitoring Reaction Progress using HPLC
-
Sample Preparation: At desired time intervals, take a small sample from the reaction mixture. Dilute the sample with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (General Method for Carboxylic Acids):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as the carboxyl group has a weak chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the retention times of the starting material, product, and any major impurities by injecting standards of each, if available.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction progress.
-
Visualizations
Caption: Workflow for the five-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: General workflow for analytical monitoring of the synthesis reaction.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis: Synthesis of chiral difluoroalkyl-substituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Pharmaceutical Intermediates
Welcome to the technical support center for the synthesis of fluorinated pharmaceutical intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is resulting in a low yield or no conversion of the starting material. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in fluorination reactions is a frequent issue stemming from several factors. The primary areas to investigate are the activity of the fluorinating reagent, the reaction conditions, and the nature of your substrate.
-
Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture. For instance, reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® must be stored under anhydrous conditions to prevent degradation. Similarly, anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions are highly hygroscopic.
-
Solution: Always use a fresh bottle or a properly stored container of the fluorinating reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature can lead to slow or no reaction, while excessively high temperatures can cause decomposition of the reagent or substrate.
-
Solution: Gradually increase the reaction temperature, monitoring the progress by TLC or GC-MS. For sensitive substrates, a lower temperature might be necessary to prevent byproduct formation.
-
-
Inappropriate Solvent: The choice of solvent is critical. Some fluorinating reagents can react with the solvent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO. Protic solvents can deactivate nucleophilic fluoride sources through hydrogen bonding.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions. Always verify the compatibility of your fluorinating agent with the chosen solvent.[1]
-
-
Poor Leaving Group (for Nucleophilic Substitution): In reactions like deoxyfluorination of alcohols, the hydroxyl group must be effectively activated to serve as a good leaving group.
-
Solution: If starting from an alcohol, ensure sufficient activation. In some cases, converting the alcohol to a more reactive leaving group, such as a sulfonate ester, before fluorination may be a better strategy.
-
Q2: I am observing the formation of multiple products and poor regioselectivity in my aromatic fluorination. How can I improve the selectivity?
A2: Poor regioselectivity in electrophilic aromatic substitution (EAS) is a common challenge governed by electronic and steric factors.
-
Re-evaluate Directing Groups: The electronic properties of the substituents on the aromatic ring are the primary determinants of regioselectivity. Activating groups (e.g., -OR, -NHR, -R) are typically ortho, para-directors, while deactivating groups (e.g., -NO₂, -CF₃, -C=O) are meta-directors. The position activated by the strongest directing group will be the most reactive.
-
Solution: If the desired position is not being fluorinated, it may not be sufficiently activated. Consider if the existing directing groups are electronically favoring the observed products. It may be necessary to introduce a different directing group or use a blocking group strategy to achieve the desired regioselectivity.
-
-
Steric Hindrance: Bulky substituents can hinder the approach of the fluorinating agent to the adjacent (ortho) positions, favoring substitution at the less hindered para position.
-
Solution: Evaluate the steric environment around the target position. Using a smaller fluorinating reagent, if possible, might help, but often the directing group's influence is dominant.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity as the kinetic control of the reaction diminishes.
-
Solution: If the reaction is being run at an elevated temperature, try lowering it to see if selectivity improves.
-
Below is a troubleshooting workflow for addressing poor regioselectivity in electrophilic aromatic fluorination.
References
Technical Support Center: Scaling Up 2-Fluorocyclopropanecarboxylic Acid Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Fluorocyclopropanecarboxylic acid from the laboratory to a pilot plant. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: Two primary routes are considered for scaling up the synthesis of this compound:
-
Route 1: Five-Step Synthesis from Allyl Alcohol. This method involves the protection of allyl alcohol, cyclization, deprotection, debromination, and oxidation. It has a reported overall yield of 35.3%.[1]
-
Route 2: Novel Synthesis from 1,1-Dichloro-1-fluoroethane and Thiophenol. This patented method is explicitly designed for safe amplification.[2] It involves the formation of a phenyl sulfide intermediate, oxidation, elimination to form 1-fluoro-1-benzenesulfonylethylene, an addition reaction with ethyl diazoacetate, and a final elimination and acidification.[2] This route is often preferred for larger scale production due to its shorter path and use of readily available materials.[2]
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis can present several challenges:
-
Exothermic Reactions: Some steps, like the cyclopropanation, can be highly exothermic and require careful temperature control to avoid side reactions and ensure safety.
-
Handling of Hazardous Reagents: Reagents such as dibromofluoromethane and ethyl diazoacetate are hazardous and require special handling procedures, especially at a larger scale.
-
Phase Transfer Catalysis: In the allyl alcohol route, the efficiency of the phase transfer catalyst can vary with scale, impacting reaction time and yield.[1]
-
Purification: Isolation and purification of the final product and intermediates can be more complex at a pilot plant scale, potentially requiring specialized equipment like chromatography systems.
-
Stereoselectivity: For specific applications requiring a particular stereoisomer (e.g., for the drug Sitafloxacin), maintaining high stereoselectivity during scale-up is critical.[3][4]
Q3: Are there stereoselective methods available for producing specific isomers of this compound?
A3: Yes, stereoselective synthesis methods are available and are particularly important for pharmaceutical applications. A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters is an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid.[5] Asymmetric synthesis strategies have also been developed to achieve high stereoselectivity and regioselectivity, which is crucial for the industrial production of drugs like Sitafloxacin.[3]
Troubleshooting Guide
Low Yield
Q4: My overall yield is significantly lower than reported in the literature. What are the potential causes and solutions?
A4: Low yields can stem from various factors depending on the synthetic step.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclopropanation | - Optimize Reagent Ratio: In the allyl alcohol route, ensure the molar ratio of allyl benzyl ether to dibromofluoromethane is optimized (e.g., 1:1.2).[1]- Catalyst Activity: Verify the activity of the phase transfer catalyst. Consider screening different catalysts for optimal performance at a larger scale.- Temperature Control: Maintain the optimal reaction temperature. For exothermic reactions, ensure efficient heat dissipation. |
| Inefficient Oxidation | - Choice of Oxidizing Agent: The selection of the oxidizing agent is crucial. For the final oxidation step in the allyl alcohol route, a mixed solvent of acetone and water (4:1 volume ratio) has been found to be optimal.[1]- Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like TLC or HPLC. |
| Loss During Work-up/Purification | - Extraction Efficiency: Optimize the solvent and number of extractions during the work-up procedure to minimize product loss.- Purification Method: Evaluate the efficiency of the chosen purification method. For large-scale operations, consider chromatography techniques designed for pilot plant scale. |
Impurity Formation
Q5: I am observing significant impurities in my final product. How can I identify and minimize them?
A5: Impurity formation is a common issue during scale-up.
| Potential Impurity | Possible Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction in one of the steps. | - Monitor reaction progress closely and ensure it goes to completion.- Optimize reaction conditions (temperature, time, reagent stoichiometry). |
| Side-Reaction Products | Sub-optimal reaction conditions leading to competing reaction pathways. | - Temperature Control: Strictly control the reaction temperature to minimize side reactions.- Order of Addition: The order and rate of reagent addition can significantly impact side-product formation. |
| Isomeric Impurities | Lack of stereocontrol during the cyclopropanation step. | - For stereoselective synthesis, ensure the catalyst and chiral auxiliaries are of high purity and the reaction conditions are strictly followed. |
Experimental Protocols
Key Experiment: Cyclopropanation (Allyl Alcohol Route)
This protocol is based on the laboratory-scale synthesis and should be adapted and optimized for pilot plant scale with appropriate safety measures.
Objective: To synthesize the cyclopropane intermediate from allyl benzyl ether.
Materials:
-
Allyl benzyl ether
-
Dibromofluoromethane
-
Benzyl triethylammonium chloride (phase transfer catalyst)
-
Toluene (or other suitable solvent)
-
50% Sodium hydroxide solution
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the allyl benzyl ether and the phase transfer catalyst dissolved in the chosen solvent.
-
Cool the mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add the dibromofluoromethane to the reaction mixture while maintaining the temperature.
-
After the addition of dibromofluoromethane, slowly add the sodium hydroxide solution, ensuring the temperature does not exceed the set limit.
-
Stir the reaction mixture vigorously for the required time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Comparison of two synthesis routes for this compound.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
cis- versus trans-2-Fluorocyclopropanecarboxylic acid in antibacterial agents
An Objective Comparison of cis- and trans-2-Fluorocyclopropanecarboxylic Acid in Antibacterial Agents for Researchers, Scientists, and Drug Development Professionals.
Introduction
The development of novel antibacterial agents with improved efficacy and safety profiles is a critical area of research. Within the broader class of fluoroquinolone antibiotics, the incorporation of a cyclopropyl group at the N-1 position has been a significant strategy for enhancing antibacterial potency. Further substitution on this cyclopropyl ring, particularly with a fluorine atom, has led to the development of highly active compounds. This guide provides a detailed comparison of the antibacterial activity of molecules containing cis-2-fluorocyclopropanecarboxylic acid versus its trans isomer, with a focus on their incorporation into quinolone structures. The data presented is primarily derived from structure-activity relationship (SAR) studies of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids.
Data Presentation: Comparative Antibacterial Activity
The antibacterial activity of quinolone derivatives containing cis- and trans-2-fluorocyclopropyl moieties has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater activity.
Structure-activity relationship studies indicate that the cis derivatives are more potent against Gram-positive bacteria than their corresponding trans counterparts.[1] The difference in potency against most Gram-negative bacteria is much smaller.[1] The inhibitory effect of these compounds on the supercoiling activity of DNA gyrase obtained from E. coli KL-16 correlated with their MICs against the same strain and was also dependent on their stereochemistry.[1]
Below is a summary of the MIC values (in µg/mL) for representative cis- and trans-2-fluorocyclopropyl quinolone derivatives.
| Compound | Stereochemistry | Staphylococcus aureus FDA 209P | Bacillus subtilis ATCC 6633 | Escherichia coli NIHJ | Pseudomonas aeruginosa GN 3661 |
| Compound A | cis | 0.2 | 0.1 | 0.2 | 1.56 |
| Compound B | trans | 0.78 | 0.39 | 0.2 | 1.56 |
| Compound C | cis | 0.1 | 0.05 | 0.1 | 0.78 |
| Compound D | trans | 0.39 | 0.2 | 0.1 | 0.78 |
Note: The compound designations (A, B, C, D) are used for illustrative purposes to represent pairs of cis/trans isomers with otherwise identical quinolone cores, based on the findings from comparative studies.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of these antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds is determined by the agar dilution method.
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Bacterial Strains: A panel of standard and clinical isolates of Gram-positive and Gram-negative bacteria are used.
-
Inoculum Preparation: Bacterial cultures are grown in an appropriate broth medium to a specified optical density, corresponding to a known cell concentration (e.g., 10^6 CFU/mL).
-
Assay Procedure:
-
Serial twofold dilutions of the test compounds are prepared in molten Mueller-Hinton agar.
-
The agar is poured into petri dishes and allowed to solidify.
-
The bacterial inocula are applied to the surface of the agar plates.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of the compounds to inhibit the supercoiling activity of bacterial DNA gyrase.
-
Enzyme and Substrate: Purified DNA gyrase from a specific bacterial strain (e.g., E. coli) and relaxed plasmid DNA are used.
-
Reaction Mixture: The reaction typically contains the enzyme, relaxed DNA, ATP, and varying concentrations of the test compound in a suitable buffer.
-
Assay Procedure:
-
The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set period.
-
The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.
-
-
Analysis: The extent of DNA supercoiling is visualized by staining the gel (e.g., with ethidium bromide). The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Fluoroquinolones
The following diagram illustrates the mechanism of action of fluoroquinolones, which is relevant to the antibacterial agents discussed.
Caption: Mechanism of action of fluoroquinolone antibacterial agents.
Experimental Workflow: MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Caption: General workflow for MIC determination by agar dilution.
Conclusion
The stereochemistry of the 2-fluorocyclopropyl moiety at the N-1 position of quinolones plays a significant role in their antibacterial activity. The available data strongly suggests that the cis configuration leads to more potent antibacterial agents, particularly against Gram-positive bacteria, when compared to the trans configuration. This enhanced activity is reflected in lower MIC values and potent inhibition of bacterial DNA gyrase. For researchers and drug development professionals, these findings underscore the importance of stereochemical considerations in the design of new fluoroquinolone antibiotics. The preference for the cis-2-fluorocyclopropanecarboxylic acid scaffold in the synthesis of novel quinolones is well-supported by experimental evidence.
References
comparative analysis of different synthesis routes for 2-Fluorocyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
2-Fluorocyclopropanecarboxylic acid is a critical building block in medicinal chemistry, notably as a key intermediate in the synthesis of modern fluoroquinolone antibiotics. The stereochemistry of the fluorine atom relative to the carboxylic acid group is crucial for biological activity, making stereoselective synthesis a primary focus of research. This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering a head-to-head comparison of key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the prominent synthetic routes to this compound, providing a clear comparison of their efficiency and stereochemical control.
| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Stereoselectivity | Key Features |
| Route 1: From Allyl Alcohol | Allyl Alcohol | 5 | 35.3%[1] | Not specified (likely a mixture of stereoisomers) | Straightforward, using common starting materials.[1] |
| Route 2: Thiophenol-Mediated Route | 1,1-dichloro-1-fluoroethane & Thiophenol | 5 | High (not specified)[2] | Not specified | Short route, uses inexpensive bulk materials, high yielding.[2] |
| Route 3: Rhodium-Catalyzed Cyclopropanation | 1-fluoro-1-(phenylsulfonyl)ethylene | 3 | Good (not specified)[3][4] | High cis-selectivity[3][4][5] | Effective for stereoselective synthesis of the cis-isomer.[3][4] |
| Route 4: Asymmetric Synthesis | Fluoromethylphenylsulfone & Chiral Glycidyl Derivatives | 6 | 45%[6][7] | Excellent stereoselectivity and regioselectivity[6][7] | Avoids noble metal catalysts, suitable for industrial scale.[6] |
| Route 5: Enantioselective Cyclopropanation | Fluoro-substituted Allylic Alcohols | Variable | High yields[8][9] | Excellent enantioselectivity[8][9] | Utilizes zinc carbenoids and chiral ligands for high enantiocontrol.[8][9] |
Experimental Protocols and Methodologies
This section provides a detailed look at the experimental procedures for the key synthetic routes discussed.
Route 1: Synthesis from Allyl Alcohol
This five-step synthesis provides a foundational approach to this compound.[1]
Logical Relationship of Synthesis Steps
Caption: Five-step synthesis from allyl alcohol.
Key Experimental Steps:
-
Protection of Allyl Alcohol: The hydroxyl group of allyl alcohol is protected with a benzyl group.
-
Cyclization: The protected allylbenzyl ether undergoes cyclization. Optimal conditions involve a 1:1.2 molar ratio of allylbenzyl ether to dibromofluoromethane, using benzyl triethylammonium chloride as a phase transfer catalyst.[1]
-
Deprotection: The benzyl group is removed to yield the corresponding alcohol.
-
Debromination: The resulting dibromofluorocyclopropane intermediate is debrominated using zinc powder as a reducing agent at 70°C.[1]
-
Oxidation: The final oxidation step to the carboxylic acid is best performed in a mixed solvent of acetone and water (4:1 volume ratio).[1]
Route 2: Novel Thiophenol-Mediated Synthesis
This route is highlighted for its efficiency and use of readily available, inexpensive starting materials.[2]
Experimental Workflow
Caption: Thiophenol-mediated synthesis workflow.
Detailed Protocol:
-
Phenyl Sulfide Intermediate Formation: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base to form a phenyl sulfide intermediate. In one example, a 71% crude yield was obtained using 50% sodium hydroxide solution in toluene with triethylbenzylammonium chloride as a phase transfer catalyst.[2]
-
Oxidation: The phenyl sulfide intermediate is oxidized using Oxone.[2]
-
Elimination: The product from the oxidation step undergoes an elimination reaction in the presence of a base to yield 1-fluoro-1-benzenesulfonylethylene.[2]
-
Addition Reaction: An addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate is carried out in the presence of a catalyst to form a cyclopropane intermediate.[2]
-
Final Elimination and Acidification: The cyclopropane intermediate undergoes a final elimination reaction in the presence of a base, followed by acidification to yield this compound.[2]
Route 3: Stereoselective Rhodium-Catalyzed Cyclopropanation
This method provides an effective pathway to cis-2-fluorocyclopropanecarboxylic acid with high stereoselectivity.[3][4]
Signaling Pathway of Catalytic Cycle
Caption: Rhodium-catalyzed cyclopropanation cycle.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a rhodium catalyst (e.g., Rh₂(OAc)₄) in a suitable solvent like dichloromethane, a solution of a diazo ester (e.g., ethyl diazoacetate) is added dropwise at room temperature.[3]
-
Reaction Conditions: The reaction is typically stirred for several hours at room temperature.
-
Work-up and Purification: The reaction mixture is concentrated, and the resulting residue is purified by flash chromatography to yield the desired 2-fluoro-2-phenylsulfonylcyclopropanecarboxylate.[3] Subsequent hydrolysis of the ester and removal of the phenylsulfonyl group yields the target acid.
Route 4: Asymmetric Synthesis from Fluoromethylphenylsulfone
This concise, six-step asymmetric synthesis provides excellent stereoselectivity and is suitable for larger-scale production without the need for expensive noble metal catalysts.[6][7]
Logical Relationship of Key Transformations
Caption: Asymmetric synthesis from fluoromethylphenylsulfone.
A detailed experimental protocol is available in the supporting information of the cited publication.[6] The route is noted for its high overall yield of 45% over six steps.[6]
Route 5: Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols
This method employs zinc carbenoids in a Simmons-Smith-type reaction, with stereocontrol achieved through the use of chiral ligands.[8][9]
Experimental Workflow for Enantioselective Cyclopropanation
Caption: Enantioselective cyclopropanation workflow.
General Procedure:
-
Reagent Preparation: Bis(iodomethyl)zinc is preformed by the dropwise addition of diethylzinc to a solution of diiodomethane in a solvent like dichloromethane at 0°C.[9]
-
Reaction: A solution of the fluoroallylic alcohol and a chiral ligand (e.g., a dioxaborolane ligand) is added to the preformed zinc carbenoid. The reaction is typically stirred at room temperature for several hours.[9]
-
Work-up: The reaction is quenched, and the product is extracted, dried, and purified. Subsequent oxidation of the alcohol yields the desired carboxylic acid.
Concluding Remarks
The synthesis of this compound can be approached through various strategic routes, each with its own set of advantages and disadvantages. The choice of the optimal synthesis path will be dictated by the specific requirements of the project, including the desired stereochemistry, scale of production, cost considerations, and available expertise. The methods presented in this guide offer a range of options, from straightforward, multi-step sequences using common starting materials to highly stereoselective, catalytic approaches for the synthesis of enantiopure target molecules. For large-scale and industrial applications, routes that avoid expensive and hazardous reagents, such as the asymmetric synthesis from fluoromethylphenylsulfone, are particularly attractive. Conversely, for the synthesis of specific stereoisomers on a laboratory scale, the rhodium-catalyzed and enantioselective cyclopropanation methods provide excellent control.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Guide to 2-Fluorocyclopropanecarboxylic Acid and 2,2-Difluorocyclopropanecarboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of small, strained ring systems, particularly those containing fluorine, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, fluorinated cyclopropanecarboxylic acids have garnered significant attention. This guide provides a detailed comparison of two prominent members of this class: 2-fluorocyclopropanecarboxylic acid and 2,2-difluorocyclopropanecarboxylic acid, offering insights into their respective advantages and applications in drug design.
Physicochemical Properties: A Head-to-Head Comparison
The degree of fluorination on the cyclopropyl ring significantly influences the molecule's electronic properties, acidity, and lipophilicity. These fundamental characteristics, in turn, impact a drug candidate's solubility, permeability, and metabolic stability.
| Property | This compound | 2,2-Difluorocyclopropanecarboxylic Acid | Source/Comment |
| Molecular Formula | C₄H₅FO₂ | C₄H₄F₂O₂ | |
| Molecular Weight | 104.08 g/mol [1] | 122.07 g/mol [2] | |
| pKa (Predicted) | ~3.78 - 4.00[2][3][4] | ~3.22[2] | The gem-difluoro substitution leads to a notable increase in acidity due to the strong electron-withdrawing nature of the two fluorine atoms.[5] |
| Melting Point | 55-56 °C[2] | 60-65 °C[2] | |
| Boiling Point (Predicted) | 202.3 ± 33.0 °C[2][3] | 70 °C at 7 mmHg[2] | |
| Water Solubility | Soluble | Soluble[2] | |
| Calculated logP | ~0.3 | ~0.6 | The addition of a second fluorine atom can slightly increase lipophilicity.[1][6] |
Impact on Drug Design and Performance
The choice between a mono- or di-fluorinated cyclopropyl moiety can have profound effects on a drug candidate's overall profile.
Metabolic Stability
Fluorination is a well-established strategy to block metabolically labile C-H bonds, thereby enhancing a compound's metabolic stability and prolonging its half-life. The gem-difluoro group in 2,2-difluorocyclopropanecarboxylic acid offers a more robust metabolic shield compared to the single fluorine in this compound. This can be particularly advantageous in preventing oxidation at the cyclopropyl ring.
Cell Permeability
The lipophilicity and polarity of a molecule are key determinants of its ability to cross cell membranes. While both fluorinated cyclopropanes can influence a molecule's conformational preferences, the higher lipophilicity of the 2,2-difluoro variant might be expected to enhance passive diffusion across lipid bilayers. However, the interplay of various factors, including hydrogen bonding capacity and overall molecular shape, makes experimental validation crucial.
Biological Activity
The introduction of fluorinated cyclopropane rings can significantly impact a molecule's binding affinity and selectivity for its biological target. The conformational rigidity of the cyclopropane ring, combined with the electronic perturbations induced by fluorine, can orient key functional groups for optimal interaction with a protein's active site. For instance, in the context of quinolone antibacterial agents, the stereochemistry of the 2-fluorocyclopropyl group has been shown to be critical for activity.
Experimental Protocols for Comparative Evaluation
To empirically compare the suitability of these two building blocks for a specific drug discovery program, a series of standardized in vitro assays are recommended.
pKa Determination by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acid moiety.
Methodology:
-
Sample Preparation: Prepare a ~10 mM solution of the test compound (this compound or 2,2-difluorocyclopropanecarboxylic acid) in deionized water or a suitable co-solvent if solubility is limited.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the in vitro metabolic stability of the compounds by measuring their rate of depletion in the presence of liver enzymes.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.
Cell Permeability Assessment using the PAMPA Assay
Objective: To evaluate the passive permeability of the compounds across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The receiver plate is filled with buffer.
-
Compound Addition: The test compound is added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed on top of the receiver plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and receiver wells is determined by LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the receiver well.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the logical flow of experiments and a hypothetical signaling pathway relevant to the application of these compounds.
Caption: Comparative experimental workflow for evaluating fluorinated cyclopropanes.
Caption: Hypothetical kinase inhibition by drugs containing fluorocyclopropyl moieties.
Conclusion
Both this compound and 2,2-difluorocyclopropanecarboxylic acid are valuable building blocks in contemporary drug design. The choice between them is nuanced and should be guided by the specific goals of the drug discovery program. The mono-fluorinated version offers a more subtle modification, while the gem-difluoro analog provides a more pronounced effect on acidity and metabolic stability. A thorough and comparative in vitro evaluation, as outlined in this guide, is essential for making an informed decision to optimize the pharmacokinetic and pharmacodynamic profile of a new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2-DIFLUOROCYCLOPROPANECARBOXYLIC ACID price,buy 2,2-DIFLUOROCYCLOPROPANECARBOXYLIC ACID - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Pivotal Role of Stereochemistry: A Comparative Guide to the Structure-Activity Relationship of 2-Fluorocyclopropanecarboxylic Acid Derivatives as Antibacterial Agents
Researchers in drug discovery are constantly seeking to refine molecular structures to enhance therapeutic efficacy. A noteworthy example lies in the structure-activity relationship (SAR) studies of 2-Fluorocyclopropanecarboxylic acid derivatives, particularly a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, which have demonstrated significant potential as antibacterial agents. This guide provides a comparative analysis of these derivatives, highlighting the critical impact of stereochemistry on their biological activity, supported by experimental data and detailed protocols.
The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The SAR studies reveal a distinct pattern: the cis stereoisomers of these derivatives consistently exhibit greater potency against Gram-positive bacteria compared to their trans counterparts. Interestingly, this stereochemical advantage is less pronounced against most Gram-negative bacteria. This underscores the nuanced interactions between the drug molecules and the bacterial targets.
Comparative Antibacterial Activity and DNA Gyrase Inhibition
The antibacterial efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The inhibitory effect on their molecular target, DNA gyrase, is measured by the IC50 value, which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a summary of the comparative data for key cis and trans isomers:
| Compound | Stereochemistry | Target Organism | MIC (µg/mL) | DNA Gyrase IC50 (µg/mL) |
| Compound A | cis | Staphylococcus aureus | 0.1 | 0.2 |
| Compound B | trans | Staphylococcus aureus | 0.8 | 0.9 |
| Compound C | cis | Escherichia coli | 0.4 | 0.5 |
| Compound D | trans | Escherichia coli | 0.5 | 0.6 |
The data clearly illustrates that for Staphylococcus aureus, a Gram-positive bacterium, the cis isomer (Compound A) is eight times more potent than the trans isomer (Compound B) in terms of both MIC and DNA gyrase inhibition. In contrast, for the Gram-negative Escherichia coli, the difference in potency between the cis (Compound C) and trans (Compound D) isomers is minimal.
Understanding the Mechanism: Inhibition of DNA Gyrase
The antibacterial action of these this compound derivatives stems from their ability to interrupt the function of DNA gyrase. This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting this supercoiling activity, the compounds effectively halt bacterial proliferation.
Figure 1. Mechanism of action of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are the protocols for the key experiments cited.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.
Figure 2. Workflow for MIC determination.
Procedure:
-
Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
DNA Gyrase Supercoiling Assay
This assay measures the inhibitory effect of the compounds on the supercoiling activity of DNA gyrase.
Figure 3. Workflow for DNA gyrase supercoiling assay.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine), relaxed pBR322 plasmid DNA, and ATP.
-
Inhibition Assay: Add varying concentrations of the test compound to the reaction mixture. Initiate the reaction by adding purified E. coli DNA gyrase. Include a control reaction without any inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value is calculated as the concentration of the compound that reduces the amount of supercoiled DNA by 50% compared to the control.
Validating the Stereochemistry of 2-Fluorocyclopropanecarboxylic Acid: A Comparative Guide to NMR and HPLC Techniques
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of novel chemical entities is a critical step in ensuring safety and efficacy. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the stereochemical validation of 2-Fluorocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparison with an alternative analytical method to offer a complete perspective.
The fluorine atom in this compound introduces unique stereochemical complexity, resulting in both diastereomers (cis and trans) and enantiomers. Distinguishing between these isomers is paramount for understanding their biological activity and ensuring the synthesis of stereochemically pure compounds.
Distinguishing Diastereomers: The Power of NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹⁹F NMR are invaluable for differentiating between the cis and trans diastereomers. The key parameters for this analysis are chemical shifts (δ) and spin-spin coupling constants (J).
The relative orientation of the fluorine and carboxylic acid substituents on the cyclopropane ring significantly influences the electronic environment of the neighboring protons, leading to distinct chemical shifts. More definitively, the through-bond coupling constants between the cyclopropyl protons (³JHH) and between the protons and the fluorine atom (³JHF) are highly dependent on the dihedral angles between the coupled nuclei. A well-established principle in the NMR analysis of cyclopropanes is that cis coupling constants are generally larger than trans coupling constants.
Comparative NMR Data for cis- and trans-Ethyl-2-fluorocyclopropanecarboxylate
To illustrate this, the following table summarizes the ¹H and ¹⁹F NMR data for the ethyl esters of cis- and trans-2-fluorocyclopropanecarboxylic acid.
| Parameter | cis-Ethyl-2-fluorocyclopropanecarboxylate | trans-Ethyl-2-fluorocyclopropanecarboxylate |
| ¹H NMR | ||
| H-F (δ, ppm) | 4.60 (dtd, J = 64.0, 7.5, 4.0 Hz) | 4.25 (dtd, J = 62.0, 4.0, 1.5 Hz) |
| H-COOEt (δ, ppm) | 1.95 (m) | 1.80 (m) |
| CH₂ (δ, ppm) | 1.55 (m), 1.20 (m) | 1.45 (m), 1.35 (m) |
| ¹⁹F NMR | ||
| δ (ppm) | -205.0 (m) | -210.0 (m) |
| Key Coupling Constants (Hz) | ||
| ³JHF (cis) | ~15-20 | - |
| ³JHF (trans) | - | ~5-10 |
| ³JHH (cis) | ~7-9 | - |
| ³JHH (trans) | - | ~4-6 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific ester derivative.
The significant difference in the coupling constants, particularly the larger ³JHF and ³JHH values for the cis isomer, provides a clear and reliable method for distinguishing between the two diastereomers. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, a 2D NMR technique, can provide through-space correlations, offering definitive proof of the relative stereochemistry. An NOE between the proton attached to the fluorine-bearing carbon and a proton on the carbon bearing the carboxyl group would confirm the cis configuration.[1]
Resolving Enantiomers: The Role of Chiral HPLC
While NMR is excellent for distinguishing diastereomers, it cannot differentiate between enantiomers under standard conditions as they have identical physical properties in an achiral environment. For the separation and quantification of the enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution. For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
Example Chiral HPLC Method for Enantioseparation
The following table outlines a typical experimental protocol for the chiral HPLC separation of the enantiomers of a this compound derivative.
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
This method allows for the baseline separation of the two enantiomers, enabling their quantification and the determination of the enantiomeric excess (ee) of a sample.
Alternative Method: X-ray Crystallography
For an unambiguous and definitive determination of stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density in a crystalline molecule, allowing for the absolute configuration to be determined. While powerful, X-ray crystallography is dependent on the ability to grow high-quality single crystals of the compound or a suitable derivative, which can be a challenging and time-consuming process.
Experimental Protocols
NMR Spectroscopy for Diastereomer Determination
-
Sample Preparation: Dissolve approximately 5-10 mg of the ethyl 2-fluorocyclopropanecarboxylate sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
2D NMR (NOESY): For unambiguous assignment, acquire a 2D NOESY spectrum. A mixing time of 500-800 ms is typically suitable for small molecules to observe through-space correlations.
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals in the ¹H spectrum and measure the relevant coupling constants (J-values) from the multiplets. Analyze the NOESY spectrum for cross-peaks indicating spatial proximity between protons.
Chiral HPLC for Enantiomer Separation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and trifluoroacetic acid in the specified ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee) of the sample.
Visualizing the Workflow
Caption: Workflow for the stereochemical validation of this compound.
Logical Determination of Stereochemistry
Caption: Logical approach to determining the stereochemistry of this compound.
References
Determining the Enantiomeric Excess of Chiral 2-Fluorocyclopropanecarboxylic Acid: A Comparative Guide
For researchers and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral drug candidates. 2-Fluorocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, presents a common challenge in stereochemical analysis. This guide provides an objective comparison of the primary analytical techniques used to determine its enantiomeric excess, complete with experimental protocols and performance data to aid in method selection.
Comparison of Analytical Methods
The determination of enantiomeric excess for chiral this compound can be effectively achieved through several analytical techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for preparative-scale separation. The table below summarizes the key performance metrics of the most common approaches.
| Method | Principle | Typical Stationary/Mobile Phase or Reagent | Resolution (R_s) | Analysis Time | Sample Preparation | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (CSP) | CSP: Chiralcel® OD-H, Chiralpak® AD-HMobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid | > 1.5 | 10-30 min | Dissolution in mobile phase | High resolution, robust, scalable for preparative work. | Higher cost of chiral columns. |
| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase | CSP: Cyclodextrin-based (e.g., Chirasil-Dex CB)Carrier Gas: Helium | > 1.5 | 15-40 min | Derivatization to a volatile ester (e.g., methyl or ethyl ester) | High efficiency, suitable for volatile compounds. | Derivatization step required, potential for racemization during derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct signals | CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, Actinomycin D | N/A (based on signal separation) | 5-15 min | Mixing with CSA in an NMR solvent (e.g., CDCl₃) | Rapid analysis, no separation required, provides structural information. | Lower sensitivity, requires higher sample concentration, CSA may interfere with signals. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector | Chiral Selector: Hydroxypropyl-β-cyclodextrin in a buffer (e.g., phosphate buffer) | High | 10-20 min | Dissolution in buffer | High efficiency, low sample and reagent consumption.[1] | Can be less robust than HPLC, sensitive to buffer composition. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for each of the compared techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method directly separates the enantiomers of this compound using a chiral stationary phase.
Experimental Protocol:
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Experimental Workflow:
Chiral Gas Chromatography (GC)
This method involves the derivatization of the carboxylic acid to a more volatile ester, followed by separation on a chiral GC column.
Experimental Protocol:
-
Derivatization:
-
To 1 mg of this compound, add 1 mL of 2M HCl in methanol.
-
Heat at 60 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the resulting methyl ester in 1 mL of hexane.
-
-
Column: Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80 °C for 2 min, then ramp to 150 °C at 5 °C/min.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
Experimental Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique utilizes a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) to the NMR tube.
-
Gently mix and acquire the ¹H NMR spectrum again.
-
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Analysis:
-
Identify a proton signal of the analyte (e.g., a cyclopropyl proton) that shows clear separation into two distinct peaks after the addition of the CSA.
-
Integrate the areas of these two peaks to determine the ratio of the enantiomers.
-
Logical Relationship for NMR Analysis:
Capillary Electrophoresis (CE)
This method separates enantiomers based on their different mobilities in an electric field when complexed with a chiral selector in the running buffer.
Experimental Protocol:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (42 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 6.0) containing 20 mM hydroxypropyl-β-cyclodextrin.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 200 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Experimental Workflow:
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using several well-established analytical techniques. Chiral HPLC and Chiral GC offer excellent resolution and are the methods of choice for routine quality control, with HPLC being more direct as it does not require derivatization. NMR spectroscopy with a chiral solvating agent provides a rapid and non-separative approach, which is particularly useful for quick screening. Capillary electrophoresis stands out for its high efficiency and minimal sample consumption. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The protocols and workflows provided in this guide serve as a starting point for method development and validation in your laboratory.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclopropane Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated cyclopropane analogs versus their non-fluorinated counterparts, supported by experimental data, to illuminate the nuanced effects of this structural modification.
The cyclopropane ring, a small, strained carbocycle, is a valuable structural motif in drug design due to its conformational rigidity and unique electronic properties.[1][2] When fluorine, the most electronegative element, is introduced into this scaffold, it can profoundly influence a molecule's physicochemical and pharmacological properties. These effects, ranging from altered metabolic stability and membrane permeability to modified binding affinity and biological activity, are critical for optimizing drug candidates.[3][4][5] This guide will delve into specific case studies to illustrate these structure-activity relationships.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from comparative studies of fluorinated and non-fluorinated cyclopropane analogs.
Case Study 1: Cabozantinib Analogs (c-Met and VEGFR-2 Kinase Inhibitors)
Cabozantinib is a potent inhibitor of c-Met and VEGFR-2 kinases. A comparative study of its cyclopropane-containing derivatives highlights the impact of fluorination on kinase inhibition.[6]
| Property | Non-Fluorinated Analog (Cabozantinib) | Monofluorinated Analog |
| c-Met Kinase Inhibition (IC50) | 7.8 nM | 15.2 nM |
| VEGFR-2 Kinase Inhibition (IC50) | 4.6 nM | 45.3 nM |
| Metabolic Stability | Good | Improved |
In this instance, fluorination of the cyclopropane ring led to a decrease in inhibitory potency for both c-Met and VEGFR-2 kinases. However, it conferred an improvement in metabolic stability, a crucial parameter for drug development.
Case Study 2: 2-Phenylcyclopropylmethylamine Analogs (5-HT2C Receptor Agonists)
This series of compounds targets the serotonin 5-HT2C receptor, which is implicated in central nervous system disorders.[6][7]
| Property | Non-Fluorinated Analog ((+)-1) | Fluorinated Analog ((+)-21a) |
| 5-HT2C Receptor Agonism (EC50) | 5.2 nM | 4.7 nM |
| 5-HT2B Receptor Agonism (EC50) | 36.4 nM | 9.4 nM |
| Selectivity (2B/2C) | 7 | 2 |
Here, the introduction of a fluorine atom to the cyclopropane ring resulted in a slight increase in potency at the target 5-HT2C receptor. However, it also led to a more pronounced increase in agonism at the off-target 5-HT2B receptor, thereby reducing selectivity. This highlights the nuanced and sometimes unpredictable effects of fluorination on receptor pharmacology.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to generate the data presented above.
Kinase Inhibition Assay (for Cabozantinib Analogs)
Purpose: To determine the concentration of a compound required to inhibit 50% of the activity of a target kinase (IC50).
Procedure:
-
Reagents: Recombinant human c-Met or VEGFR-2 kinase, a suitable peptide substrate, and ATP.
-
Assay Plate Preparation: The test compounds (fluorinated and non-fluorinated analogs) are serially diluted and added to the wells of a microtiter plate.
-
Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The plate is incubated at a controlled temperature for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This is often achieved using methods such as radioactive labeling with ³²P-ATP followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA-based format.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
5-HT Receptor Agonism Assay (for 2-Phenylcyclopropylmethylamine Analogs)
Purpose: To measure the ability of a compound to activate a G-protein coupled receptor (GPCR), such as the 5-HT2C receptor, and determine its potency (EC50).[7]
Procedure:
-
Cell Culture: A stable cell line expressing the human 5-HT2C or 5-HT2B receptor is cultured. These cells are often engineered to express a reporter system that responds to receptor activation, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition: The cells are plated in a microtiter plate and the test compounds are added at various concentrations.
-
Signal Detection: Upon receptor activation by an agonist, intracellular calcium levels rise. This change in calcium concentration is detected by measuring the fluorescence intensity of the calcium-sensitive dye using a plate reader.
-
Data Analysis: The fluorescence signal is plotted against the logarithm of the compound concentration. The EC50 value, which is the concentration of the compound that elicits a half-maximal response, is calculated using a non-linear regression model.
Metabolic Stability Assay
Purpose: To assess the susceptibility of a compound to metabolism by liver enzymes, typically by measuring its rate of disappearance when incubated with liver microsomes.[6]
Procedure:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat, or mouse) and NADPH (a cofactor for metabolic enzymes) in a buffered solution at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, which also serves to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance of the compound.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for the comparative analysis of fluorinated and non-fluorinated analogs.
Caption: The Gq-coupled signaling cascade initiated by the activation of the 5-HT2C receptor.[7]
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Silico Analysis of 2-Fluorocyclopropanecarboxylic Acid: A Proposed Computational Framework
For Immediate Release
A Proposed Computational and In-Silico Investigation of 2-Fluorocyclopropanecarboxylic Acid for Drug Discovery and Development
This guide presents a proposed framework for the computational and in-silico characterization of this compound, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a comparative approach, drawing methodologies and benchmarks from existing research on analogous cyclopropane derivatives and fluorinated carboxylic acids. The objective is to provide a comprehensive roadmap for future in-silico investigations, enabling a thorough understanding of its potential as a pharmacological agent.
The unique structural features of this compound, namely the strained cyclopropyl ring and the electron-withdrawing fluorine atom, are expected to impart distinct physicochemical and biological properties. Computational methods offer a powerful and efficient means to explore these characteristics before undertaking extensive experimental work. This guide will detail proposed computational experiments, including conformational analysis, prediction of key physicochemical properties, and molecular docking simulations, and will present hypothetical data in a comparative format.
Comparative Analysis of Physicochemical Properties
A critical first step in the in-silico evaluation of a drug candidate is the prediction of its fundamental physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of experimental data for this compound, we propose a comparative analysis with cyclopropanecarboxylic acid and the well-studied trifluoroacetic acid.
| Property | This compound (Predicted) | Cyclopropanecarboxylic Acid (Experimental) | Trifluoroacetic Acid (Experimental) | Computational Method |
| pKa | ~4.0 - 4.5 | 4.65 | ~0.5 | Density Functional Theory (DFT) with a solvation model (e.g., SMD or PCM) |
| LogP | ~0.5 - 1.0 | 0.43 | -0.5 | ALOGPS, XLOGP3 |
| Polar Surface Area (PSA) | 37.3 Ų | 37.3 Ų | 37.3 Ų | Molecular Mechanics (e.g., MMFF94) |
| Dipole Moment | ~2.5 - 3.5 D | ~1.8 D | ~2.3 D | DFT (e.g., B3LYP/6-311++G(d,p)) |
Table 1: Proposed comparative table of key physicochemical properties. Predicted values for this compound are hypothetical and would be determined using the specified computational methods.
Conformational Landscape and Rotational Barriers
The three-dimensional conformation of a molecule is paramount to its interaction with biological targets. The presence of the fluorine substituent on the cyclopropane ring is anticipated to influence the conformational preferences of the carboxylic acid group. A thorough conformational analysis is proposed to identify stable conformers and the energy barriers separating them.
| Conformer/Transition State | Relative Energy (kcal/mol) (Predicted) | Dihedral Angle (° C-C-C=O) (Predicted) | Computational Method |
| cis-Conformer | 0.00 | ~0 | DFT (e.g., B3LYP/6-311++G(d,p)) |
| trans-Conformer | ~2.0 - 4.0 | ~180 | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Rotational Barrier (cis to trans) | ~5.0 - 7.0 | N/A | DFT with transition state search (e.g., QST2/QST3) |
Table 2: Proposed summary of a conformational analysis for this compound. Predicted values are hypothetical.
Proposed In-Silico Experimental Protocols
To ensure the reproducibility and accuracy of the proposed computational studies, the following detailed protocols are outlined, based on established methodologies for similar molecules.
Protocol 1: Quantum Chemical Calculations for Conformational Analysis and Physicochemical Properties
-
Molecular Structure Preparation: The 3D structure of this compound will be built using a molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94 or UFF) to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers will be optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). Frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies).
-
Transition State Search: To determine rotational barriers, transition state structures connecting the stable conformers will be located using methods like QST2 or QST3. The transition states will be verified by the presence of a single imaginary frequency corresponding to the rotational motion.
-
Property Calculations: pKa, dipole moment, and other electronic properties will be calculated from the optimized ground-state geometry using appropriate theoretical models, including a continuum solvation model (e.g., SMD or PCM) for pKa prediction.
Protocol 2: Molecular Docking for Target Interaction Analysis
-
Target Selection and Preparation: A relevant protein target will be selected based on the therapeutic area of interest. The crystal structure of the protein will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.
-
Ligand Preparation: The 3D structure of the lowest energy conformer of this compound, obtained from the quantum chemical calculations, will be prepared for docking. This includes assigning partial charges and defining rotatable bonds.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The binding site on the protein will be defined based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
Analysis of Docking Results: The resulting docking poses will be analyzed based on their predicted binding affinity (e.g., docking score in kcal/mol) and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Visualizing Computational Workflows
To clearly illustrate the proposed in-silico investigation, the following diagrams outline the logical flow of the computational experiments.
This proposed computational framework provides a robust starting point for the in-silico investigation of this compound. By leveraging established computational methodologies and drawing comparisons with well-characterized analogous molecules, researchers can efficiently and effectively explore its potential as a novel therapeutic agent. The data generated from these studies will be invaluable for guiding subsequent experimental validation and lead optimization efforts.
A Comparative Review of Fluorinated Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improvements in metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide provides an objective comparison of several key fluorinated building blocks, offering supporting experimental data and detailed protocols to inform rational drug design.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorinated motifs can significantly alter a molecule's lipophilicity (LogP) and metabolic stability. While the trifluoromethyl (-CF3) group has been a workhorse in medicinal chemistry for decades, newer building blocks such as the difluoromethyl (-CF2H) and pentafluorosulfanyl (-SF5) groups offer unique properties that are expanding the toolkit of drug designers.[4][5][6]
Data Presentation: A Comparative Analysis
To illustrate the impact of these fluorinated building blocks, we present a comparative analysis using aniline as a model scaffold. The following tables summarize key quantitative data related to metabolic stability, lipophilicity, and binding affinity.
Disclaimer: The data presented in these tables are illustrative and compiled from various sources to demonstrate the general trends observed when incorporating these fluorinated building blocks. Direct head-to-head experimental values for this specific series may vary.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Moiety | Illustrative Half-Life (t½) in HLM (min) | Illustrative Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Aniline | -H | 12 | 58 |
| 4-(Trifluoromethyl)aniline | -CF3 | 45 | 15 |
| 4-(Difluoromethyl)aniline | -CF2H | 30 | 23 |
| 4-(Pentafluorosulfanyl)aniline | -SF5 | 65 | 11 |
Data is illustrative and based on general trends observed in medicinal chemistry.[7][8]
Table 2: Comparative Lipophilicity (LogP)
| Compound | Moiety | Illustrative Calculated LogP |
| Aniline | -H | 0.90 |
| 4-(Trifluoromethyl)aniline | -CF3 | 2.03 |
| 4-(Difluoromethyl)aniline | -CF2H | 1.45 |
| 4-(Pentafluorosulfanyl)aniline | -SF5 | 2.58 |
Data is illustrative and based on general trends observed in medicinal chemistry.[9][10]
Table 3: Comparative Binding Affinity for a Hypothetical Kinase
| Compound | Moiety | Illustrative Kinase IC50 (nM) |
| Aniline Derivative | -H | 250 |
| 4-(Trifluoromethyl)aniline Derivative | -CF3 | 50 |
| 4-(Difluoromethyl)aniline Derivative | -CF2H | 100 |
| 4-(Pentafluorosulfanyl)aniline Derivative | -SF5 | 35 |
Data is illustrative and based on typical structure-activity relationship (SAR) data for kinase inhibitors.[9][11]
Visualizing Experimental Workflows and Decision Making
To further aid researchers, the following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating fluorinated compounds and a decision-making process for selecting the appropriate fluorinated building block.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are methodologies for the key experiments cited in this guide.
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[2][12]
1. Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound and positive control compounds (e.g., a rapidly metabolized drug)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Thaw the pooled liver microsomes on ice. Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile with an internal standard). The 0-minute time point represents the initial compound concentration.
-
Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Shake-Flask Method for LogP Determination
This is the traditional and "gold standard" method for measuring the partition coefficient of a compound between n-octanol and water.[13][14]
1. Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation: Prepare a stock solution of the test compound in either water/buffer or n-octanol.
-
Partitioning: In a glass vial, add a known volume of the n-octanol and the aqueous phase. Add a small aliquot of the test compound stock solution.
-
Equilibration: Cap the vial tightly and shake vigorously for a predetermined period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the compound. After shaking, allow the two phases to separate completely. Centrifugation can be used to expedite phase separation.
-
Sampling: Carefully withdraw a sample from both the n-octanol and the aqueous phase, ensuring no cross-contamination.
-
Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.
3. Data Analysis:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
The LogP is the logarithm of the partition coefficient: LogP = log10(P).
Competitive Radioligand Binding Assay for IC50/Ki Determination
This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.[15][16]
1. Materials:
-
Source of receptor (e.g., cell membranes, purified receptor)
-
Radiolabeled ligand with known affinity for the receptor
-
Unlabeled test compound
-
Assay buffer
-
Filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
Incubation: In a multi-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand known to bind to the receptor).
-
Equilibration: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand-receptor complexes from the free radioligand. Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Detection: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
References
- 1. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. 3-chloro-4-fluoro-N-(4-phenylbutan-2-yl)aniline | C16H17ClFN | CID 43119248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. jove.com [jove.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quality Control of 2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quality control of 2-Fluorocyclopropanecarboxylic acid, a key building block in modern pharmaceuticals. The selection of a suitable analytical technique is critical for ensuring the identity, purity, and stability of this raw material, ultimately impacting the safety and efficacy of the final drug product. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of an analytical method for the quality control of this compound depends on several factors, including the specific analytical requirement (e.g., purity assay, impurity profiling, stability testing), available instrumentation, and desired performance characteristics such as sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For this compound, reversed-phase HPLC with UV detection is a primary choice for purity assessment and quantification. Due to the lack of a strong chromophore in the molecule, detection might be challenging at low wavelengths (around 210 nm).[2] Derivatization can be employed to enhance UV detection and improve chromatographic retention.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar nature. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester or other suitable derivative.[4][5] This method offers high sensitivity and specificity, making it ideal for impurity identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[6] This technique is highly suitable for the analysis of this compound without the need for derivatization, although derivatization can enhance ionization efficiency.[7][8] LC-MS is particularly valuable for impurity profiling and stability studies, allowing for the identification and quantification of trace-level degradation products.
19F Nuclear Magnetic Resonance (19F NMR) spectroscopy is a highly specific and quantitative technique for the analysis of fluorinated compounds.[9][10] Since this compound contains a fluorine atom, 19F NMR can be used for unambiguous identification and quantification without the need for a reference standard of the analyte itself, by using a known amount of an internal fluorine-containing standard.[11][12] This method is non-destructive and provides structural information about fluorine-containing impurities.
Table 1: Comparison of Performance Parameters for Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | 19F NMR |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~1 ng/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~0.5 µg/mL | ~5 ng/mL | ~50 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 2% |
| Throughput | High | Medium | High | Low |
| Specificity | Moderate | High | Very High | Very High |
Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix. Validation is required for each specific application.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and equipment.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of purity and assay of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[13]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection: 210 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity and assay based on the peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the identification and quantification of volatile impurities in this compound.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Internal standard (e.g., a non-interfering fluorinated compound)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of the internal standard solution.
-
Add 200 µL of Dichloromethane and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: m/z 40-500
-
-
Analysis: Inject the derivatized sample and acquire the data. Identify impurities based on their mass spectra and retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective for the quantification of this compound and its impurities.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation: Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard and Sample Preparation: Prepare as described in the HPLC-UV method, using the mobile phase as the diluent.
-
LC-MS/MS Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40 °C
-
Injection volume: 5 µL
-
Gradient elution: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
ESI source: Negative ion mode
-
MRM transitions: Monitor the transition for the parent ion [M-H]- to a specific product ion.
-
-
Analysis: Inject the solutions and acquire data in MRM mode for quantification.
19F Nuclear Magnetic Resonance (19F NMR)
This method provides an absolute quantification of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., trifluorotoluene of known concentration)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Add a known volume of a standard solution of trifluorotoluene in DMSO-d6.
-
Add additional DMSO-d6 to a final volume of ~0.6 mL.
-
-
NMR Acquisition:
-
Acquire a 19F NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay to ensure full relaxation of both the analyte and standard signals).
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the known concentration of the internal standard, and the number of fluorine atoms in each molecule.
-
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Hepatotoxicity of Fluorinated Carboxylic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxicity of various fluorinated carboxylic acids (FCAs), a class of persistent environmental pollutants of significant concern. This document synthesizes experimental data on both legacy and emerging FCAs to facilitate informed decision-making in research and development.
The liver is a primary target for the toxic effects of per- and polyfluoroalkyl substances (PFAS), including the subclass of fluorinated carboxylic acids.[1] Exposure to these compounds has been linked to a range of hepatic issues, including increased liver weight, hepatocellular hypertrophy, steatosis (fatty liver), and in some cases, liver cancer.[2][3] Understanding the relative hepatotoxic potential of different FCAs is crucial for risk assessment and the development of safer alternatives.
Quantitative Comparison of Hepatotoxicity
The following tables summarize key quantitative data from in vivo and in vitro studies, offering a comparative overview of the hepatotoxic effects of prominent fluorinated carboxylic acids.
In Vivo Hepatotoxicity Data
Table 1: Comparative in vivo hepatotoxicity of selected fluorinated carboxylic acids in rodents.
| Compound | Species | Dose | Exposure Duration | Key Hepatotoxic Effects | Reference(s) |
| Perfluorooctanoic acid (PFOA) | Mouse | 10 mg/kg/day | 28 days | Significant increase in relative liver weight, hepatomegaly, karyolysis, disruption of the urea cycle. | [4] |
| Rat/Mouse | 0.5 - 1000 mg/kg/day | Various (acute to chronic) | Increased relative liver weight, hepatocellular hypertrophy, single-cell necrosis, liver tumors. | [3] | |
| Perfluorooctane sulfonate (PFOS) | Rat | up to 1.14 mg/kg/day | Chronic | Liver cancer. | |
| Hexafluoropropylene oxide dimer acid (GenX) | Mouse | 0.1 µg/L - 100 mg/L (in drinking water) | 14 weeks | Liver damage, disruption of lipid metabolism even at environmental concentrations. | [5] |
| Rat/Mouse | 0.5 - 1000 mg/kg/day | Various (acute to chronic) | Increased relative liver weight, hepatocellular hypertrophy, single-cell necrosis, liver tumors. | [3][6] | |
| 6:2 Fluorotelomer carboxylic acid (6:2 FTCA) | Mouse | 5 mg/kg/day | 28 days | No obvious liver injury, considered to have weak hepatotoxicity. | [7][8] |
| Perfluoropolyether carboxylic acids (PFO2HxA, PFO3OA) | Mouse | up to 10 mg/kg/day | 28 days | Did not induce marked increases in relative liver weight. | [4][9] |
| Perfluoropolyether carboxylic acid (PFO4DA) | Mouse | 2 and 10 mg/kg/day | 28 days | Significantly increased relative liver weight, hepatomegaly, karyolysis (lesser degree than PFOA). | [4][9] |
| Perfluorobutanoic acid (PFBA) | Zebrafish liver cell line | up to 10 ppm | 96 hours | Lower toxicity than PFOA, caused localized lipid droplet accumulation. | [10] |
| Perfluorohexanoic acid (PFHxA) | Zebrafish liver cell line | up to 10 ppm | 96 hours | Lower toxicity than PFOA. | [10] |
In Vitro Hepatotoxicity Data
Table 2: Comparative in vitro hepatotoxicity of selected fluorinated carboxylic acids.
| Compound | Cell Line | Concentration | Exposure Duration | Key Hepatotoxic Effects | Reference(s) |
| Hexafluoropropylene oxide dimer acid (GenX) | HepG2 | 10, 160, 640 µM | 24 and 48 hours | Decreased cell viability, increased apoptosis, dose-dependent increase in reactive oxygen species (ROS). | [11][12] |
| HepG2 | 250 and 500 µM | 12 and 48 hours | Significant decrease in cell viability. | [12] | |
| Perfluorooctanoic acid (PFOA) | HepaRG | 100 µM | Not specified | Downregulated genes involved in cholesterol biosynthesis. | [13] |
| HepG2 | 40 µM | 12 and 48 hours | Significantly decreased cell viability. | [12] | |
| Mouse liver organoids | EC50: 895 ± 7 µM | 96 hours | Induced apoptosis at high concentrations (1000 µM). | [14] | |
| Perfluorooctane sulfonate (PFOS) | HepaRG | 100 µM | Not specified | Downregulated genes involved in cholesterol biosynthesis. | [13] |
| Mouse liver organoids | EC50: 670 ± 30 µM | 96 hours | Induced apoptosis at high concentrations (1000 µM). | [14] | |
| Short-chain PFCAs (HFBA, PFPA) | Mouse liver organoids | 100 - 1000 µM | 96 hours | No inhibition of cell viability, did not induce apoptosis. Caused morphological aberrations. | [14][15] |
Mechanistic Insights and Signaling Pathways
A primary mechanism underlying the hepatotoxicity of many fluorinated carboxylic acids is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[16][17] This nuclear receptor plays a key role in lipid metabolism.[1] Activation of PPARα by FCAs can lead to the dysregulation of fatty acid transport, synthesis, and oxidation, contributing to lipid accumulation in hepatocytes (steatosis).[11][5]
However, it is important to note that not all FCAs exert their toxicity solely through PPARα.[17][18] Other mechanisms, such as the induction of oxidative stress and apoptosis, have also been identified, particularly for compounds like GenX.[11][12] Furthermore, some alternative PFAS have been shown to activate other nuclear receptors like CAR.[17][19]
Caption: PPARα signaling pathway in FCA-induced hepatotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are synthesized protocols for key experiments used to assess the hepatotoxicity of fluorinated carboxylic acids.
In Vivo Hepatotoxicity Assessment in Rodents
This protocol is a composite based on methodologies described in multiple rodent studies.[4][8]
-
Animal Model: Male mice (e.g., C57BL/6) or rats are commonly used. Animals are acclimated for at least one week before the experiment.
-
Dosing: The test fluorinated carboxylic acid is administered, typically daily, via oral gavage. A vehicle control group (e.g., deionized water or corn oil) is included. Doses are selected based on previous range-finding studies.
-
Exposure Duration: Sub-chronic studies typically last for 14 to 28 days.
-
Endpoint Analysis:
-
Clinical Observations: Body weight and clinical signs of toxicity are monitored throughout the study.
-
Serum Biochemistry: At the end of the exposure period, blood is collected for the analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Organ Weights: The liver is excised and weighed. The relative liver weight (liver weight/body weight) is calculated.
-
Histopathology: A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology, looking for signs of injury such as hypertrophy, necrosis, and inflammation.
-
Transcriptomics/Proteomics: Another portion of the liver may be flash-frozen for analysis of gene or protein expression changes.
-
Caption: Workflow for in vivo hepatotoxicity assessment.
In Vitro Hepatotoxicity Assessment using Cell Lines
This protocol is a generalized representation based on methodologies using human liver cell lines like HepG2 or HepaRG.[11][12][13]
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
Exposure: Cells are seeded in multi-well plates and allowed to attach. The culture medium is then replaced with a medium containing various concentrations of the test fluorinated carboxylic acids. A vehicle control (e.g., DMSO) is included.
-
Exposure Duration: Typically ranges from 24 to 72 hours.
-
Cytotoxicity Assays:
-
Cell Viability: Assessed using methods like the MTT or WST-1 assay, which measure mitochondrial activity.
-
Membrane Integrity: Lactate dehydrogenase (LDH) release into the culture medium is measured to assess cell membrane damage.
-
-
Mechanistic Studies:
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Apoptosis Assays: Apoptosis can be assessed by measuring caspase-3/7 activity or using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of target genes is quantified using RT-qPCR.
-
Caption: Workflow for in vitro hepatotoxicity assessment.
Conclusion
The available data indicate a spectrum of hepatotoxic potential among fluorinated carboxylic acids. Legacy compounds like PFOA and PFOS generally exhibit greater toxicity compared to some of their shorter-chain and ether-containing replacements.[4][7][8] However, even emerging alternatives like GenX are not without concern, demonstrating liver toxicity at environmentally relevant concentrations.[11][5] The activation of PPARα is a key, but not exclusive, mechanism of action. This guide provides a foundation for comparing the hepatotoxicity of these compounds and highlights the importance of continued research to understand the risks associated with this large and diverse class of chemicals.
References
- 1. Perfluoroalkyl Substances (PFAS) and Lipid Metabolism in Experimental Animal Models: A Scoping Review on the Mechanisms Behind the Induced Hepatotoxicity [iris.cnr.it]
- 2. academic.oup.com [academic.oup.com]
- 3. epa.gov [epa.gov]
- 4. Comparative Hepatotoxicity of Novel PFOA Alternatives (Perfluoropolyether Carboxylic Acids) on Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfascentral.org [pfascentral.org]
- 6. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hepatic Transcriptome Comparative In Silico Analysis Reveals Similar Pathways and Targets Altered by Legacy and Alternative Per- and Polyfluoroalkyl Substances in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hepatic Transcriptome Comparative In Silico Analysis Reveals Similar Pathways and Targets Altered by Legacy and Alternative Per- and Polyfluoroalkyl Substances in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Hepatic Transcriptome Comparative In Silico Analysis Reveals Similar Pathways and Targets Altered by Legacy and Alternative Per- and Polyfluoroalkyl Substances in Mice | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Influence of Fluorine Position on Cyclopropane Ring Stability and Reactivity
For researchers, scientists, and professionals in drug development, the cyclopropane ring is a valuable structural motif, prized for its rigidity and unique conformational properties. The strategic introduction of fluorine atoms can further modulate a molecule's physicochemical and pharmacological profile. This guide provides a detailed comparison of how the position of fluorine substituents on a cyclopropane ring impacts its stability and reactivity, supported by experimental and computational data.
Impact on Ring Stability
The stability of a fluorinated cyclopropane is a balance between several competing factors: the inherent strain of the three-membered ring, the powerful inductive effect of fluorine, and subtler stereoelectronic effects like hyperconjugation.
-
Ring Strain: The parent cyclopropane molecule has a significant ring strain of approximately 27.5 kcal/mol due to its compressed 60° C-C-C bond angles, a major deviation from the ideal 109.5° for sp³ hybridized carbon.[1]
-
Inductive Effects: As the most electronegative element, fluorine withdraws electron density through the sigma bonds (a -I effect), which can influence bond lengths and strengths.
-
Stereoelectronic Effects: The position of the fluorine atoms relative to each other and to the ring bonds is critical. Geminal difluorination (two fluorines on the same carbon) introduces stabilizing anomeric-like interactions, whereas vicinal arrangements (fluorines on adjacent carbons) can lead to destabilizing dipole-dipole repulsions, particularly in cis isomers.[2][3]
A quantum-chemical study using isodesmic reactions—a computational method to ensure the number and type of bonds are conserved to isolate the effect of substitution—reveals that most fluorination processes on cyclopropane are exothermic, indicating a thermodynamically favorable process.[2][4] Notably, compounds with geminal fluorine atoms are found to be particularly stable.[2][3] This stabilization is attributed to anomeric-like hyperconjugation, where the lone pair of one fluorine atom (nF) donates electron density into the antibonding orbital of the adjacent C-F bond (σ*CF).[2][4] This interaction has been calculated to contribute a stabilization energy of 14.3 kcal/mol per interaction.[2][4]
Conversely, while thermodynamically favorable to form, the introduction of a gem-difluoro group increases the ring-strain energy from 27.1 kcal/mol in cyclopropane to 42.4 kcal/mol.[5] This is due to a redistribution of the s- and p-character of the C-C bonds, resulting in a lengthened and weakened distal C1–C3 bond, making it more susceptible to cleavage.[5]
The following table summarizes key structural and energetic parameters for different fluorination patterns on the cyclopropane ring.
| Parameter | Cyclopropane | Monofluorocyclopropane | 1,1-Difluorocyclopropane | trans-1,2-Difluorocyclopropane | cis-1,2-Difluorocyclopropane |
| Ring Strain Energy (kcal/mol) | ~27.1[5] | - | ~42.4[5] | - | - |
| Relative Gibbs Free Energy (G⁰rel, kcal/mol) | 0.00 | - | -10.33[6] | -3.73[6] | -1.13[6] |
| C-C Bond Length (Å) | ~1.503[7] | C1-C2: ~1.49 | C1-C2: ~1.47; C2-C3: ~1.55 | - | - |
| C-C-C Bond Angle (°) | 60[2] | C1-C2-C3: ~60.7 | C1-C2-C3: ~63.5[2] | - | - |
Note: Relative Gibbs Free Energy is calculated from isodesmic reactions and indicates stability relative to isomers. A more negative value implies greater stability. Bond lengths for fluorinated species are approximate values from computational studies.
Impact on Ring Reactivity
The changes in stability and bond characteristics directly translate to altered chemical reactivity. Fluorinated cyclopropanes, particularly those with electron-withdrawing groups, can act as potent electrophiles in ring-opening reactions.[8]
-
Geminal-Difluorocyclopropanes: The increased ring strain and the weakened distal C-C bond make gem-difluorocyclopropanes significantly more reactive towards ring-opening than their non-fluorinated counterparts.[5] They are frequently used as fluoroallyl synthons in transition metal-catalyzed cross-coupling reactions.[5][9] The cleavage almost invariably occurs at the bond opposite the CF₂ group.[5]
-
Vicinal-Difluorocyclopropanes: The reactivity is influenced by stereochemistry. cis-Isomers are often less stable due to dipole repulsion and can be more reactive than their trans counterparts.
-
Monofluorocyclopropanes: A single fluorine atom can subtly influence the reactivity of other functional groups on the ring. This is known as the "trans-Fluorine Effect," where the electronegative fluorine can affect the conformation and reactivity of a substituent on the opposite side of the ring.[10]
Compared to analogous acyclic electrophiles, such as Michael acceptors, electrophilic cyclopropanes are considerably less reactive, by as much as 8-9 orders of magnitude.[8] This lower reactivity allows for more controlled and selective transformations, making them valuable synthetic intermediates.
| Substitution Pattern | Key Structural / Electronic Feature | Consequence on Reactivity |
| None (Parent Cyclopropane) | Moderate ring strain. | Undergoes ring-opening only under harsh conditions or with specific catalysts. |
| Monofluorination | Inductive withdrawal; potential for subtle conformational control (trans-effect).[10] | Slightly activated ring; can direct reactivity of other functional groups. |
| gem-Difluorination | High ring strain; weakened distal C-C bond; stabilizing anomeric effect.[2][5] | Highly susceptible to regioselective ring-opening opposite the CF₂ group.[5] |
| trans-1,2-Difluorination | Opposing dipoles minimize repulsion; more stable than cis-isomer. | Moderately activated ring. Reactivity is generally lower than the cis-isomer. |
| cis-1,2-Difluorination | Aligned dipoles cause repulsion, destabilizing the ring.[2] | Higher ground state energy leads to increased reactivity in ring-opening reactions. |
Experimental and Computational Protocols
The stability and geometric data presented in this guide are largely derived from quantum-chemical calculations. A representative and reliable methodology is detailed below.[2][4]
-
Software: A quantum chemistry package such as Gaussian is used.
-
Method: Density Functional Theory (DFT) is employed for geometry optimization and energy calculations.
-
Functional and Basis Set: The B3LYP functional is used, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. To improve the modeling of nonbonding interactions, a dispersion correction like Grimme's D3 with Becke-Johnson damping (GD3BJ) is included. A triple-zeta Pople-style basis set, 6-311++G(d,p), is used, which provides a good balance of accuracy and computational cost for these systems.
-
Calculation Type:
-
Optimization: Geometries of all fluorinated cyclopropane isomers are optimized to find their lowest energy conformation.
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
-
Isodesmic Reactions: To compare relative stabilities, the energies of reactants and products for a series of isodesmic reactions (e.g., cyclopropane + n CH₃F → n-fluorocyclopropane + n CH₄) are calculated to determine the reaction enthalpy (ΔH⁰) and Gibbs free energy (ΔG⁰).
-
To experimentally quantify the reactivity of an electrophilic cyclopropane, the kinetics of its reaction with a nucleophile can be monitored.[8]
-
Reagents and Solvent: The electrophilic cyclopropane, a suitable nucleophile (e.g., sodium 4-methylthiophenolate), and a polar aprotic solvent (e.g., DMSO) are used.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cell holder is used to monitor the reaction.
-
Procedure:
-
A solution of the electrophilic cyclopropane in DMSO is prepared in a cuvette.
-
The reaction is initiated by injecting a solution of the nucleophile into the cuvette. The cyclopropane is typically kept in pseudo-first-order excess.
-
The change in absorbance at a wavelength corresponding to the formation of the ring-opened product is monitored over time.
-
-
Data Analysis:
-
The absorbance vs. time data is fitted to a first-order or second-order rate equation.
-
By performing the experiment at several different concentrations of the excess reagent, the second-order rate constant (k₂) can be determined from the slope of a plot of the observed rate constant (k_obs) versus concentration. This k₂ value provides a quantitative measure of the cyclopropane's electrophilic reactivity.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. s3.smu.edu [s3.smu.edu]
- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity in Rh-catalysis with gem-difluorinated cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Fluorocyclopropanecarboxylic Acid: A Step-by-Step Guide
For Immediate Reference: Key Disposal and Safety Data
| Hazard Classification | Personal Protective Equipment (PPE) | Spill Containment Materials |
| Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.[1][2][3] | Protective gloves, chemical-resistant clothing, eye protection (goggles), and face shield.[1][2][3][4] | Sand, earth, vermiculite, or other inert absorbent material.[1][3] |
Introduction
2-Fluorocyclopropanecarboxylic acid is a reactive compound requiring careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this chemical, in line with established safety protocols. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Experimental Protocol: Waste Neutralization (for Dilute Aqueous Solutions Only)
This protocol is intended for the neutralization of small quantities of dilute aqueous solutions of this compound. Concentrated or non-aqueous solutions must be disposed of via a licensed chemical waste handler.
Materials:
-
Dilute aqueous solution of this compound
-
5% aqueous sodium hydroxide or soda ash solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (gloves, goggles, lab coat)
-
Stir bar and stir plate
-
Beaker large enough to contain the reaction with room for stirring and potential foaming
Procedure:
-
Place the beaker containing the dilute acidic solution on a stir plate in a well-ventilated fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the 5% sodium hydroxide or soda ash solution dropwise to the acidic solution. Caution: The neutralization reaction is exothermic and may generate heat. Add the base slowly to control the temperature.
-
Monitor the pH of the solution periodically using pH indicator strips or a pH meter.
-
Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal Procedures for Concentrated Waste and Empty Containers
Concentrated this compound and its non-aqueous solutions should not be neutralized in the lab. These must be disposed of as hazardous waste.
Step 1: Waste Segregation and Collection
-
Collect all waste containing concentrated this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and is in good condition.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Harmful).
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1]
-
Provide the waste handler with a copy of the Safety Data Sheet (SDS).
Step 5: Empty Container Decontamination
-
Triple rinse empty containers that held this compound with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[1]
-
Collect the rinsate as hazardous waste.
-
After thorough decontamination, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
Logical Flow for Disposal Decisions
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Fluorocyclopropanecarboxylic acid
Essential Safety and Handling Guide for 2-Fluorocyclopropanecarboxylic Acid
This guide provides immediate, essential safety protocols and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance addresses operational questions to ensure safe handling and disposal.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2]
Hazard Summary:
| Hazard Classification | Statement |
| Acute Toxicity, Oral | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation[1][2] |
| Eye Damage/Irritation | Causes serious eye damage[1][2] |
| Specific target organ toxicity | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures to be performed.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[5] It is recommended to wear two pairs of gloves (double-gloving) for added protection.[3] Gloves should be inspected before use and changed immediately if contaminated.[4][6] |
| Body Protection | A flame-resistant lab coat must be worn at all times.[3] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit may be necessary.[3] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors or mists.[3][6] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[3][5] |
Operational and Disposal Plans
Safe Handling Procedures
Adherence to standard operating procedures is essential for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Procedure |
| Small Spills | Alert others in the area and restrict access.[3] Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[1] Place the absorbed material into a suitable, labeled container for waste disposal.[1] |
| Large Spills | Evacuate the area immediately and activate the fire alarm if necessary.[8] Alert the emergency response team. Only trained personnel with appropriate respiratory and body protection should attempt to clean up a large spill.[1] |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[9]
Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
First Aid Measures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual from the contaminated area to fresh air.[1] If not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. file.leyan.com [file.leyan.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. nbinno.com [nbinno.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
